1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-bromo-4-ethoxy-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-2-14-6-3-4-8(10)7(5-6)9(11,12)13/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBKTJHPNAJJOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621862 | |
| Record name | 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156605-95-7 | |
| Record name | 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156605-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene, a fluorinated aromatic compound of significant interest in modern synthetic chemistry. Tailored for researchers, medicinal chemists, and professionals in drug development, this document details the molecule's fundamental physicochemical properties, outlines a representative synthetic pathway, discusses robust analytical characterization techniques, and explores its applications as a versatile building block. Emphasis is placed on the rationale behind methodological choices and the practical implications of the compound's structural features, particularly the trifluoromethyl and ethoxy groups, which impart unique electronic and pharmacokinetic properties. This guide serves as an authoritative resource, consolidating essential data, protocols, and safety information to facilitate its effective use in the laboratory and in the design of novel chemical entities.
Core Physicochemical Properties
This compound (CAS No: 156605-95-7) is a substituted benzene ring that serves as a valuable intermediate in organic synthesis.[1] Its structure is characterized by a bromine atom and a trifluoromethyl group ortho to each other, and an ethoxy group para to the bromine atom. This specific arrangement of substituents dictates its reactivity and utility. The trifluoromethyl group acts as a strong electron-withdrawing group, influencing the electronic nature of the aromatic ring, while also enhancing lipophilicity and metabolic stability in derivative compounds—qualities highly sought after in drug design.[2]
Structural and Molecular Data
The foundational properties of the compound are summarized below. The molecular weight and formula are critical for stoichiometric calculations in synthesis and for verification via mass spectrometry.
| Property | Value | Source(s) |
| IUPAC Name | This compound | Thermo Fisher Scientific |
| CAS Number | 156605-95-7 | [1] |
| Molecular Formula | C₉H₈BrF₃O | [1][3][4] |
| Molecular Weight | 269.06 g/mol | [3][4] |
| Appearance | Solid | [3] |
| InChI Key | SMBKTJHPNAJJOC-UHFFFAOYSA-N | [3] |
Chemical Structure Visualization
The spatial arrangement of the functional groups is crucial for understanding its chemical behavior, particularly in reactions involving the aromatic ring or the bromine atom (e.g., cross-coupling reactions).
Caption: 2D structure of this compound.
Synthesis Pathway and Rationale
The synthesis of polysubstituted benzenes like this compound requires a strategic approach to introduce functional groups in the correct regiochemical orientation. A plausible and common strategy involves the electrophilic aromatic substitution of a pre-functionalized precursor.
Retrosynthetic Analysis
A logical precursor is 1-ethoxy-3-(trifluoromethyl)benzene. The ethoxy group is a moderately activating, ortho-, para-director, while the trifluoromethyl group is a deactivating, meta-director. Their combined influence directs the incoming electrophile (Br⁺). The para-position to the strongly directing ethoxy group is the most sterically accessible and electronically favorable position for bromination.
Experimental Protocol: Electrophilic Bromination
This protocol describes a general method for the bromination of an activated aromatic ring.
Materials:
-
1-ethoxy-3-(trifluoromethyl)benzene (starting material)
-
N-Bromosuccinimide (NBS) or Liquid Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or Iron filings (catalyst, if using Br₂)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Carbon tetrachloride (CCl₄))
-
Saturated sodium bisulfite solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a fume hood, dissolve 1-ethoxy-3-(trifluoromethyl)benzene in the anhydrous solvent within a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0 °C using an ice bath.
-
Bromination: If using liquid bromine, add a catalytic amount of FeBr₃. Dissolve the bromine in a small amount of the reaction solvent and add it dropwise to the stirred solution over 30-60 minutes, maintaining the temperature at 0 °C. If using NBS, add it portion-wise directly to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated sodium bisulfite solution to neutralize any unreacted bromine. Transfer the mixture to a separatory funnel.
-
Extraction & Wash: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Causality: The choice of a Lewis acid catalyst like FeBr₃ polarizes the Br-Br bond, generating a potent electrophile (Br⁺) necessary for substitution on the deactivated ring.[5] The low temperature helps control the reaction's exothermicity and minimizes the formation of side products.
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target compound.
Analytical Characterization
To ensure the identity, structure, and purity of the synthesized compound, a suite of analytical techniques must be employed. Each method provides complementary information for a comprehensive characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and environment of protons. Expected signals would include a triplet and quartet for the ethoxy group, and distinct signals in the aromatic region for the three non-equivalent ring protons.
-
¹⁹F NMR: A singlet peak would confirm the presence of the single CF₃ group.
-
¹³C NMR: Shows all unique carbon atoms in the molecule, including the CF₃ carbon (as a quartet due to C-F coupling) and the bromine-bearing carbon.
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight. High-resolution mass spectrometry (HRMS) can verify the elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern (M and M+2 peaks of nearly 1:1 ratio) due to the presence of the bromine atom.
-
Infrared (IR) Spectroscopy: Identifies functional groups. Key absorbances would include C-H stretches (aromatic and aliphatic), C-O ether stretches, and strong C-F stretches characteristic of the trifluoromethyl group.
Analytical Workflow Diagram
Caption: Standard workflow for the analytical validation of the final compound.
Applications in Research and Drug Development
This compound is not an end-product but a strategic building block for constructing more complex molecular architectures. Its utility stems from the orthogonal reactivity of its functional groups.
-
Cross-Coupling Reactions: The bromine atom is an excellent handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of carbon-carbon or carbon-heteroatom bonds at this position, enabling the synthesis of diverse compound libraries.
-
Medicinal Chemistry Intermediate: The trifluoromethyl group is a "privileged" moiety in modern drug design.[2] Its inclusion can enhance a drug candidate's metabolic stability (by blocking sites of oxidation), increase its binding affinity (through favorable electronic interactions), and improve its membrane permeability and oral bioavailability by increasing lipophilicity.[2]
-
Protein Degrader Building Block: As listed by suppliers, this molecule is a building block for protein degraders, such as PROTACs (Proteolysis-Targeting Chimeras).[1] These bifunctional molecules require modular synthesis, and fragments like this compound can be incorporated into the final structure to optimize properties and target engagement.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. The following information is based on available safety data.
-
Hazard Classification: Classified as Acute Toxicity, Oral (Category 4).[3]
-
GHS Pictogram: GHS07 (Exclamation Mark).[3]
-
Hazard Statements: H302: Harmful if swallowed.[3]
-
Precautionary Statements:
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[3]
-
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. The compound is a combustible solid.[3]
Conclusion
This compound is a highly functionalized and synthetically versatile building block. Its precise molecular weight of 269.06 g/mol and its unique combination of reactive and property-modulating groups make it an asset for researchers in medicinal chemistry, materials science, and drug discovery. A thorough understanding of its properties, synthesis, and handling is paramount for its successful application in the development of next-generation chemical entities. This guide provides the foundational knowledge required for its effective and safe utilization in advanced research endeavors.
References
1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene chemical properties
An In-depth Technical Guide to 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene: A Strategic Building Block in Modern Drug Discovery
Introduction
In the landscape of contemporary medicinal chemistry and materials science, the strategic deployment of highly functionalized aromatic building blocks is paramount to innovation. This compound (CAS No. 156605-95-7) emerges as a compound of significant interest, particularly within the burgeoning field of targeted protein degradation.[1] Its unique trifecta of reactive and modulating functional groups—an aryl bromide for synthetic elaboration, an ethoxy group for tuning physicochemical properties, and a trifluoromethyl group for enhancing metabolic stability and binding interactions—positions it as a valuable, albeit under-characterized, intermediate.
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It navigates the known attributes of this molecule, infers its reactivity and synthetic pathways based on established chemical principles, and contextualizes its potential applications, most notably as a scaffold component in Proteolysis-Targeting Chimeras (PROTACs). While peer-reviewed literature on this specific isomer is nascent, this document serves as an expert guide to harnessing its potential by leveraging data from analogous structures and foundational organic chemistry concepts.
Core Chemical and Physical Properties
The foundational step in utilizing any chemical building block is a thorough understanding of its intrinsic properties. While extensive experimental data for this compound is not yet widely published, its core identifiers and basic physical properties have been established by commercial suppliers. These are summarized below.
| Property | Value | Source(s) |
| CAS Number | 156605-95-7 | [1][2] |
| Molecular Formula | C₉H₈BrF₃O | [1][2] |
| Molecular Weight | 269.06 g/mol | [2] |
| Purity (Typical) | ≥95% | [1] |
| Known Applications | Protein Degrader Building Block | [1] |
| Storage Conditions | Room Temperature or -20°C | [1][2] |
The trifluoromethyl group, a bioisostere for moieties like the isopropyl group, is known to significantly increase lipophilicity and can improve metabolic stability by blocking potential sites of oxidation. The ethoxy group can modulate solubility and provides a hydrogen bond acceptor. These features are highly desirable in drug candidates.
Proposed Synthesis Pathway
The directing effects of the substituents are key to this proposed transformation. The ethoxy group is a strongly activating, ortho-, para--directing group, while the trifluoromethyl group is a deactivating, meta--directing group. In the precursor 3-ethoxybenzotrifluoride, the positions ortho and para to the ethoxy group (positions 2, 4, and 6) are activated. The position meta to the trifluoromethyl group (position 5) is the least deactivated. The bromination is therefore expected to occur at the positions most strongly activated by the ethoxy group. Due to steric hindrance from the adjacent trifluoromethyl group, substitution at the 2-position might be disfavored compared to the 4- and 6-positions. However, specific reaction conditions (catalyst, solvent, temperature) can be optimized to favor the desired 6-bromo isomer, which corresponds to the target molecule, this compound.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 3-ethoxybenzotrifluoride in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or use N-Bromosuccinimide (NBS) with a catalytic amount of a strong acid.
-
Reagent Addition: Slowly add a solution of elemental bromine (Br₂) in the same solvent dropwise to the reaction mixture. Maintain the temperature below 10°C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize unreacted bromine. Separate the organic layer, wash it with water and brine, and dry it over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product, likely a mixture of isomers, would then be purified using flash column chromatography or distillation to isolate the desired this compound.
Reactivity and Application in Synthesis
The primary value of this compound lies in the synthetic handle provided by the aryl bromide. This functional group is a cornerstone of modern organic synthesis, enabling a wide array of palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.
Key Potential Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures. This is a fundamental transformation in the synthesis of complex molecules for pharmaceuticals and materials.
-
Sonogashira Coupling: Coupling with terminal alkynes to produce aryl-alkyne structures, which are prevalent in functional materials and complex natural products.
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with amines, a critical step in the synthesis of many drug candidates.
-
Heck Coupling: Reaction with alkenes to form substituted olefins.
The electron-withdrawing nature of the trifluoromethyl group is expected to make the C-Br bond more susceptible to oxidative addition to a Pd(0) catalyst, potentially facilitating these cross-coupling reactions.
Caption: Key cross-coupling reactions for synthetic elaboration.
Application Spotlight: PROTAC Development
The classification of this molecule as a "Protein Degrader Building Block" strongly suggests its utility in the synthesis of PROTACs.[1] A PROTAC is a heterobifunctional molecule designed to bring a target Protein of Interest (POI) into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
A PROTAC molecule consists of three key components:
-
A ligand that binds to the target POI.
-
A ligand that binds to an E3 ligase (e.g., Cereblon or VHL).
-
A linker that connects the two ligands.
This compound is an ideal starting point for constructing either the POI ligand or a portion of the linker. The aryl bromide can be used as the attachment point for the rest of the PROTAC molecule via one of the cross-coupling reactions described above. The trifluoromethyl and ethoxy groups can be incorporated into the final POI ligand to enhance binding affinity, cell permeability, and metabolic stability.
Caption: Role of the molecule in a general PROTAC structure.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a robust safety assessment can be made based on the hazards of structurally related compounds, such as other halogenated and trifluoromethylated aromatic ethers.
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses with side shields or goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Fire Safety: The compound is likely a combustible liquid. Keep away from open flames, sparks, and other sources of ignition. Use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Conclusion
This compound represents a modern building block with significant untapped potential. Its value is rooted in the synergistic combination of its functional groups, which offer a versatile platform for synthetic diversification while embedding drug-like properties into target molecules. Although detailed characterization in public literature remains limited, its strategic importance, particularly in the synthesis of next-generation therapeutics like PROTACs, is clear. This guide provides the foundational knowledge and expert-inferred insights necessary for chemists to begin exploring the utility of this promising compound in their research and development programs. As its applications expand, a more detailed public profile of its properties and reactivity is anticipated to emerge.
References
1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene physical properties
An In-depth Technical Guide to the Physical Properties of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
Introduction
This compound is a halogenated, trifluoromethyl-substituted aromatic ether. Compounds within this class are of significant interest to researchers in medicinal chemistry and materials science. The presence of a bromine atom provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, while the trifluoromethyl group can significantly modulate a molecule's electronic properties, lipophilicity, and metabolic stability. This guide provides a detailed overview of the known physical and chemical properties of this compound, offering insights for its application in research and development.
Chemical Identity and Structure
A precise understanding of the compound's identity is foundational for any scientific investigation. The key identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 156605-95-7 | [1][2] |
| Molecular Formula | C₉H₈BrF₃O | [1][2][3] |
| Molecular Weight | 269.06 g/mol | [2][3] |
| IUPAC Name | This compound | [3] |
| Common Synonyms | 4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene | [3] |
| Canonical SMILES | CCOC1=CC=C(C(C(F)(F)F)=C1)Br | |
| InChI Key | SMBKTJHPNAJJOC-UHFFFAOYSA-N |
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
The physical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to purification and formulation. While specific experimental data for properties like boiling and melting points for this exact isomer are not widely published, we can infer expected behavior based on its structure and data from commercial suppliers.
| Property | Value | Source(s) | Notes |
| Physical Form | Solid | Expected at standard temperature and pressure. | |
| Purity | ≥95% to 97% | [1][3] | Commercially available in various grades. |
| Boiling Point | Data not available | As a substituted benzene with a molecular weight of 269.06 g/mol , a high boiling point, likely above 200°C at atmospheric pressure, is expected. A related isomer, 1-Bromo-4-(trifluoromethoxy)benzene, has a boiling point of 80°C at 50 mmHg.[4] | |
| Melting Point | Data not available | The solid form indicates a melting point above room temperature. The degree of symmetry and intermolecular forces will influence this value. | |
| Density | Data not available | The presence of a bromine atom suggests a density greater than 1 g/cm³. For comparison, the related liquid isomer 1-Bromo-4-(trifluoromethoxy)benzene has a density of 1.622 g/mL at 25°C.[4] | |
| Solubility | Data not available | Expected to be poorly soluble in water but soluble in common organic solvents like dichloromethane, ethyl acetate, and ethers, owing to its aromatic and ether functionalities. |
Spectroscopic Profile
Spectroscopic analysis is essential for structure verification and purity assessment. Based on its chemical structure, the following spectral characteristics are anticipated:
-
¹H NMR: The proton NMR spectrum should reveal distinct signals corresponding to the aromatic protons and the ethoxy group. The aromatic protons will appear as complex multiplets, with their chemical shifts influenced by the electron-withdrawing trifluoromethyl group and the electron-donating ethoxy group. The ethoxy group will present as a characteristic triplet (for the methyl protons) and a quartet (for the methylene protons).
-
¹³C NMR: The carbon NMR will show nine distinct signals. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbon bonded to bromine will also have a characteristic chemical shift.
-
IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl chain of the ethoxy group. Strong C-F stretching bands are expected, typically in the 1100-1300 cm⁻¹ region. C-O stretching from the ether linkage will also be present.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Fragmentation patterns would likely involve the loss of the ethoxy group or trifluoromethyl group.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety. The available data indicates that this compound should be handled with care.
-
GHS Classification:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements: H302 - Harmful if swallowed. While data for this specific isomer is limited, related compounds like 2-Bromo-1-ethoxy-3-(trifluoromethyl)benzene are also classified as causing skin and eye irritation (H315, H319) and potentially causing respiratory irritation (H335)[5]. It is prudent to assume similar hazards.
-
-
Precautionary Measures:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
-
Storage:
Conceptual Protocol: Melting Point Determination
Determining the melting point is a fundamental experiment to assess the purity of a solid compound. The choice of method and its careful execution are critical for obtaining a reliable result.
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range (typically <1°C). Impurities tend to depress and broaden the melting range.
Methodology: Capillary Melting Point Apparatus
This is a standard, reliable method chosen for its small sample requirement and accuracy.
References
- 1. calpaclab.com [calpaclab.com]
- 2. usbio.net [usbio.net]
- 3. 1-Bromo-4-ethoxy-3-(trifluoromethyl)benzene, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 4. 1-Bromo-4-(trifluoromethoxy)benzene 99 407-14-7 [sigmaaldrich.com]
- 5. aaronchem.com [aaronchem.com]
1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound (CAS No: 156605-95-7), a valuable fluorinated building block in modern drug discovery and materials science.[1][2] The document focuses on the well-established Sandmeyer reaction, offering a detailed mechanistic explanation and a robust, step-by-step experimental protocol. It also critically evaluates an alternative route via direct electrophilic bromination, highlighting the significant regioselectivity challenges. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis of this important intermediate.
Introduction and Strategic Importance
This compound is a substituted aromatic compound whose structural features make it a highly desirable intermediate in organic synthesis. The presence of a trifluoromethyl (-CF₃) group is known to enhance key pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity. Concurrently, the bromo and ethoxy functionalities serve as versatile synthetic handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and other chemical transformations. This unique combination of attributes positions the molecule as a critical starting material for the construction of complex, high-value compounds in the pharmaceutical and agrochemical industries.
This guide will dissect the most logical and efficient methods for its preparation, emphasizing the chemical principles that ensure a high-yield, regiochemically pure synthesis.
Retrosynthetic Analysis and Synthetic Strategy
A retrosynthetic analysis of the target molecule reveals two primary strategies based on the formation of the key Carbon-Bromine bond.
-
Strategy A: Diazonium Salt Pathway (Sandmeyer Reaction): This approach involves the transformation of a primary aromatic amine into the target aryl bromide. The key precursor is 4-ethoxy-2-(trifluoromethyl)aniline . This method is renowned for its reliability and exquisite control over isomer formation, as the position of the bromine is predetermined by the location of the amine group on the precursor.[3][4][5]
-
Strategy B: Direct Electrophilic Aromatic Substitution (EAS): This pathway considers the direct bromination of 1-ethoxy-3-(trifluoromethyl)benzene . While seemingly more atom-economical, this route is complicated by the competing directing effects of the substituents already on the aromatic ring.
Due to its superior regiochemical control and predictability, this guide will present the Sandmeyer reaction (Strategy A) as the primary and recommended pathway. The challenges inherent in Strategy B will be discussed for comparative purposes.
Primary Synthesis Pathway: The Sandmeyer Reaction
The Sandmeyer reaction provides a robust method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[4] The overall transformation from the key aniline precursor is a two-stage process performed in a single pot.
Stage 1: Diazotization of 4-Ethoxy-2-(trifluoromethyl)aniline
The first critical step is the conversion of the primary aromatic amine into an arenediazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrobromic acid (HBr) for this synthesis.
Mechanism: The amine acts as a nucleophile, attacking the nitrosonium ion (NO⁺) formed under acidic conditions. A series of proton transfers and the elimination of a water molecule yield the diazonium salt.
Causality of Experimental Choices:
-
Low Temperature (0-5 °C): Arenediazonium salts are notoriously unstable and can decompose violently, particularly when isolated.[6] Maintaining a low temperature throughout the diazotization process is critical to prevent premature decomposition and the hazardous evolution of nitrogen gas.[6][7]
-
Strong Acid (HBr): A strong acid is required to generate the reactive electrophile from sodium nitrite. Using HBr is advantageous as it also serves as the bromide source for the subsequent Sandmeyer step.
Stage 2: Copper(I)-Catalyzed Bromination
Once formed, the diazonium salt is immediately treated with a solution of copper(I) bromide (CuBr).[6] This initiates the substitution of the diazonium group with a bromide ion.
Mechanism: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[4] It is initiated by a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt. This generates an aryl radical and nitrogen gas, which bubbles out of the solution, driving the reaction forward. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the final product.[5]
Causality of Experimental Choices:
-
Copper(I) Catalyst: Cu(I) is essential for the SET mechanism that generates the aryl radical. While catalytic amounts are sufficient, stoichiometric quantities are often used to ensure high conversion.[4]
The complete workflow for this recommended pathway is illustrated below.
Caption: Workflow for the Sandmeyer synthesis of the target compound.
Alternative Pathway: Electrophilic Aromatic Bromination
An alternative approach is the direct electrophilic bromination of 1-ethoxy-3-(trifluoromethyl)benzene. This reaction typically employs molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃). However, this pathway is fraught with regioselectivity issues.
Analysis of Directing Effects:
-
Ethoxy Group (-OEt): This is a powerful activating group and directs incoming electrophiles to the ortho and para positions.[8][9]
-
Trifluoromethyl Group (-CF₃): This is a strongly deactivating group due to its inductive electron-withdrawing nature, directing incoming electrophiles to the meta position.[10]
The desired product requires bromination at the C4 position (relative to the ethoxy group), which is ortho to the activating ethoxy group but meta to the deactivating trifluoromethyl group. While the activating group's influence is generally dominant, the deactivating effect of the -CF₃ group significantly reduces the ring's overall nucleophilicity.[10] This competition will invariably lead to a mixture of brominated isomers, including substitution at the other ortho and para positions relative to the ethoxy group. The resulting purification challenges make this route synthetically inefficient compared to the Sandmeyer reaction.[11][12]
Detailed Experimental Protocol (Sandmeyer Pathway)
This protocol is a self-validating system adapted from established Sandmeyer procedures.[6][7] All operations should be conducted in a well-ventilated fume hood.
5.1. Materials and Reagents
| Reagent | Molar Eq. | MW ( g/mol ) | Purity |
| 4-Ethoxy-2-(trifluoromethyl)aniline | 1.0 | 205.18 | >97% |
| Hydrobromic Acid (48% aq.) | ~5.0 | 80.91 | Reagent |
| Sodium Nitrite (NaNO₂) | 1.1 | 69.00 | >97% |
| Copper(I) Bromide (CuBr) | 1.2 | 143.45 | >98% |
| Dichloromethane (DCM) | - | 84.93 | ACS Grade |
| Sodium Hydroxide (aq. soln.) | - | 40.00 | 2M |
| Anhydrous Magnesium Sulfate | - | 120.37 | Granular |
5.2. Step-by-Step Procedure
-
Diazotization:
-
To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-ethoxy-2-(trifluoromethyl)aniline (1.0 eq).
-
Add 48% hydrobromic acid (~3.0 eq) and cool the resulting suspension to 0 °C in an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in deionized water.
-
Add the sodium nitrite solution dropwise to the aniline suspension over 30-45 minutes, ensuring the internal temperature is strictly maintained between 0 and 5 °C.
-
After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is now complete.
-
-
Sandmeyer Reaction:
-
In a separate, larger flask, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid (~2.0 eq) and cool the solution to 0 °C.
-
Slowly and carefully add the cold diazonium salt solution from the first flask to the CuBr solution via the dropping funnel. Vigorous evolution of nitrogen gas will be observed.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring for 1-2 hours at room temperature, or until the evolution of nitrogen gas has completely ceased.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a separatory funnel containing water and crushed ice.
-
Extract the aqueous phase three times with dichloromethane.
-
Combine the organic layers and wash sequentially with 2M sodium hydroxide solution (to remove excess acid) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography to yield the final product, this compound.
-
Product Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy will confirm the molecular structure and isomeric purity.
-
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) will confirm the molecular weight (269.06 g/mol ) and assess purity.[2]
Safety and Handling Precautions
Strict adherence to safety protocols is mandatory when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[13]
-
Ventilation: All steps must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors and toxic fumes.[14]
-
Diazonium Salt Hazard: Never isolate the diazonium salt intermediate. It is explosive in a dry state. Always use it immediately in solution.
-
Sodium Nitrite (NaNO₂): This is a strong oxidizing agent and is toxic if ingested.[15][16] Keep it away from combustible materials, acids, and reducing agents.[16]
-
Copper(I) Bromide (CuBr): Harmful if swallowed or inhaled. Causes serious eye and skin irritation.[14] Avoid creating dust.
-
Hydrobromic Acid (HBr): Highly corrosive and can cause severe burns. Handle with extreme care.
References
- 1. calpaclab.com [calpaclab.com]
- 2. usbio.net [usbio.net]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wfxcchemical.com [wfxcchemical.com]
- 14. prochemonline.com [prochemonline.com]
- 15. fishersci.com [fishersci.com]
- 16. chemtradelogistics.com [chemtradelogistics.com]
An In-depth Technical Guide to 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene: A Versatile Building Block in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene is a halogenated and fluorinated aromatic compound with significant potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom, an electron-donating ethoxy group, and an electron-withdrawing trifluoromethyl group, offers a rich landscape for chemical transformations. This guide provides a comprehensive overview of its chemical properties, potential synthetic routes, and prospective applications, particularly in the realms of medicinal chemistry and materials science. While specific literature on this compound is emerging, this document draws upon established principles of organic chemistry and data from structurally analogous compounds to offer valuable insights for researchers.
Introduction: Unveiling a Promising Synthetic Intermediate
This compound, with the CAS number 156605-95-7, is a substituted benzene derivative that holds considerable promise for the synthesis of complex organic molecules.[1][2] The strategic placement of its functional groups—a bromine atom amenable to cross-coupling reactions, an ethoxy group influencing the electron density of the aromatic ring, and a trifluoromethyl group imparting unique physicochemical properties—makes it a highly attractive scaffold for the development of novel pharmaceuticals and advanced materials.
The trifluoromethyl group is a particularly valued substituent in medicinal chemistry. Its incorporation into drug candidates can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets. Similarly, the presence of a bromine atom provides a synthetic handle for the introduction of diverse molecular fragments through well-established methodologies like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.[3][4]
This guide will delve into the key aspects of this compound, offering a theoretical framework and practical considerations for its use in the laboratory.
Physicochemical Properties and Structural Features
A clear understanding of the physicochemical properties of a compound is paramount for its effective utilization in synthesis and for predicting its behavior in various chemical environments.
| Property | Value |
| CAS Number | 156605-95-7[1][2] |
| Molecular Formula | C₉H₈BrF₃O[1][2] |
| Molecular Weight | 269.06 g/mol [2] |
| Appearance | Likely a liquid or low-melting solid |
| Purity | Available with ≥95% purity[1] |
| Storage | Recommended storage at room temperature or -20°C[1][2] |
The interplay of the substituents on the benzene ring dictates the molecule's reactivity. The ethoxy group at the 4-position is an ortho-, para-director and an activating group, increasing the electron density of the aromatic ring through resonance. Conversely, the trifluoromethyl group at the 2-position is a strong electron-withdrawing group and a meta-director. The bromine atom at the 1-position further influences the electronic nature of the ring. This electronic push-pull system can lead to interesting reactivity patterns in both electrophilic aromatic substitution and nucleophilic aromatic substitution reactions.
Synthesis of this compound: Plausible Synthetic Strategies
While specific, detailed, and validated synthetic protocols for this compound are not extensively reported in publicly available literature, its structure suggests several plausible synthetic routes based on well-established organic transformations. A potential retrosynthetic analysis is presented below.
Caption: A plausible retrosynthetic analysis for this compound.
3.1. Proposed Synthetic Protocol via Sandmeyer Reaction
This approach leverages the Sandmeyer reaction, a classic method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.
Step 1: Nitration of 1-Ethoxy-3-(trifluoromethyl)benzene
-
Rationale: Introduction of a nitro group, which can be subsequently reduced to an amine. The directing effects of the ethoxy and trifluoromethyl groups will need to be carefully considered to achieve the desired regioselectivity.
-
General Procedure:
-
Dissolve 1-ethoxy-3-(trifluoromethyl)benzene in a suitable solvent (e.g., concentrated sulfuric acid).
-
Cool the mixture in an ice bath.
-
Add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitored by TLC or GC).
-
Carefully pour the reaction mixture over ice and extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the product by column chromatography or crystallization.
-
Step 2: Reduction of the Nitro Group
-
Rationale: Conversion of the nitro group to an aniline, which is the precursor for the Sandmeyer reaction.
-
General Procedure:
-
Dissolve the nitrated product in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a reducing agent (e.g., tin(II) chloride, catalytic hydrogenation with Pd/C).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Work up the reaction mixture according to the chosen reducing agent to isolate the aniline derivative.
-
Step 3: Sandmeyer Reaction
-
Rationale: Conversion of the aniline to the corresponding bromo-derivative.
-
General Procedure:
-
Dissolve the 4-ethoxy-2-(trifluoromethyl)aniline in an acidic aqueous solution (e.g., HBr).
-
Cool the solution to 0-5 °C.
-
Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the diazonium salt solution to the CuBr solution.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Extract the product with an organic solvent, wash, dry, and purify to obtain this compound.
-
References
An In-Depth Technical Guide to the Safe Handling of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
This guide provides a comprehensive overview of the safety, handling, and emergency procedures for 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene (CAS No. 156605-95-7). Designed for researchers, scientists, and professionals in drug development, this document moves beyond standard Safety Data Sheet (SDS) templates to deliver field-proven insights and explain the causality behind critical safety protocols. The trifluoromethyl group and halogenation present specific handling challenges; therefore, a thorough understanding of this molecule's nature is paramount to ensuring laboratory safety and experimental integrity.
Chemical Identification and Physicochemical Profile
This compound is a substituted aromatic compound increasingly utilized as a building block in the synthesis of complex organic molecules. Its properties necessitate careful handling, particularly in a research environment where toxicological data may be incomplete.
The imperative to store this compound under refrigerated conditions (2-8°C) suggests a potential for thermal instability or degradation at ambient temperatures.[1] This is a critical consideration for maintaining sample purity for sensitive downstream applications, such as medicinal chemistry, where even minor impurities can confound results.
Table 1: Chemical Identification and Key Properties
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | This compound | [1][2] |
| CAS Number | 156605-95-7 | [1][2] |
| Molecular Formula | C₉H₈BrF₃O | [2] |
| Molecular Weight | 269.06 g/mol | |
| Physical Form | Solid |
| Storage | 2-8°C, in a dry area |[1] |
Hazard Identification and Toxicological Rationale
The primary hazards associated with this compound are acute toxicity if ingested and irritation to the skin, eyes, and respiratory tract.[1] It is crucial to recognize that the full toxicological profile of this specific molecule has not been exhaustively investigated.[1] In such cases, a conservative approach is warranted, treating the substance with a higher degree of caution than the formal classifications might suggest. The irritant properties are likely due to the reactive nature of halogenated and trifluoromethylated aromatic compounds, which can interact with and potentially damage biological tissues upon contact.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Source: Angene Chemical Safety Data Sheet[1]
The potential for respiratory irritation from airborne dust is a significant risk.[1] The trifluoromethyl group can enhance the lipophilicity of the molecule, potentially facilitating its absorption and interaction with cellular membranes, which underscores the importance of preventing direct contact and inhalation.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is essential, beginning with robust engineering controls and supplemented by meticulous use of PPE.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this solid compound is a certified chemical fume hood or a glove box.[1] This is non-negotiable. The purpose is to contain any dust or aerosols generated during weighing or transfer, preventing inhalation and contamination of the laboratory environment. The ventilation system must be adequate to maintain exposure levels below any established limits; in the absence of specific limits, the principle of "As Low As Reasonably Practicable" (ALARP) must be applied.
Personal Protective Equipment: A Self-Validating System
PPE selection must be a deliberate process based on a risk assessment of the specific procedures being performed. The following workflow provides a logical framework for selecting appropriate PPE.
Caption: PPE selection workflow for handling solid chemical reagents.
Detailed PPE Protocol:
-
Eye and Face Protection : Use safety glasses with side shields as a minimum. A face shield should be worn over safety glasses during procedures with a higher risk of splashing, such as when dissolving the solid or during quenching reactions.[1]
-
Hand Protection : Wear compatible chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use. Employ proper glove removal technique (without touching the outer surface) to prevent skin contact.[1] Dispose of contaminated gloves immediately as hazardous waste.
-
Skin and Body Protection : A standard laboratory coat is required. For larger quantities or tasks with a higher risk of spillage, consider a chemically resistant apron. Ensure clothing fully covers exposed skin.
-
Respiratory Protection : If work cannot be conducted within a fume hood or if dust formation is significant, a NIOSH-approved respirator (e.g., an N95 dust mask for particulates) is necessary.[1]
Safe Handling, Storage, and Incompatibility
Step-by-Step Handling Protocol
-
Preparation : Designate a specific area within a chemical fume hood for handling. Assemble all necessary equipment (spatulas, weigh boats, glassware, waste containers) before retrieving the chemical from storage.
-
Weighing and Transfer : Perform all manipulations of the solid compound on a disposable weigh boat or glassine paper within the fume hood to contain dust. Use spatulas and tools that minimize the generation of airborne particles.
-
Post-Handling : After transfer, promptly and securely seal the primary container. Decontaminate all tools and the work surface. Wash hands thoroughly with soap and water after completing the task and removing gloves.[1] Do not eat, drink, or smoke in the laboratory area.[3]
Storage and Incompatibility
-
Storage Conditions : Store the compound in its original, tightly sealed container in a dry, refrigerated (2-8°C) environment.[1] This is crucial for maintaining its chemical integrity.
-
Incompatible Materials : While specific data for this compound is limited, analogous brominated and fluorinated aromatics are incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4][5] These materials can initiate vigorous or exothermic reactions, leading to decomposition and the release of hazardous fumes.
Emergency Procedures
Rapid and correct response during an emergency is critical. All personnel must be familiar with the location and use of safety showers, eyewash stations, and fire extinguishers.
First Aid Measures
-
Eye Contact : Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation. Seek immediate medical attention.[1]
-
Skin Contact : Remove all contaminated clothing and wash the affected area immediately with plenty of soap and water. Seek medical attention if irritation develops or persists.[1]
-
Inhalation : Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Firefighting
The compound is not classified as flammable, but containers may burn in a fire, releasing toxic and corrosive fumes, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[3][4][6]
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[1]
-
Firefighter Protection : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1]
Accidental Release Measures
The following workflow outlines the logical steps for responding to a spill.
Caption: Logical workflow for responding to an accidental chemical spill.
Accidental Release Protocol:
-
Evacuate and Secure : Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Protect Yourself : Wear the appropriate PPE as described in Section 3.
-
Containment & Cleanup : For a solid spill, avoid creating dust.[1] Gently sweep or shovel the material into a suitable, clearly labeled, and sealed container for disposal.[1] Do not allow the product to enter drains.[1]
-
Decontamination : Clean the spill area thoroughly. All cleanup materials should be collected and disposed of as hazardous waste.
Disposal Considerations
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Waste Disposal : This material and its container must be disposed of as hazardous waste.[7] Engage a licensed professional waste disposal service.[1]
-
Container Disposal : Dispose of contaminated packaging as unused product.[1] Do not reuse empty containers.
-
Regulatory Compliance : All disposal practices must be in strict accordance with local, state, and federal regulations.
References
1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene material safety data sheet (MSDS)
An In-Depth Technical Guide to the Material Safety Profile of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene (CAS: 156605-95-7)
Section 1: Compound Profile and Safety Approach
1.1 Introduction to this compound
This compound is a halogenated aromatic ether. Its molecular structure is characterized by a benzene ring substituted with a bromine atom, an ethoxy group (-OCH₂CH₃), and a trifluoromethyl group (-CF₃). This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly within the fields of pharmaceutical and agrochemical research. The bromine atom serves as a versatile synthetic handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the construction of more complex molecular architectures. The trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity in drug candidates, while the ethoxy group further modulates the compound's solubility and electronic properties. It has been identified as a building block for protein degraders, a cutting-edge area of drug development.[1]
1.2 Rationale for a Synthesized Safety Profile
1.3 Core Compound Identification
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 156605-95-7 | [1] |
| Molecular Formula | C₉H₈BrF₃O | [1][2] |
| Molecular Weight | 269.06 g/mol | [2] |
| Purity | ≥ 95% | [1] |
| Synonyms | N/A | N/A |
1.4 Chemical Structure
Caption: Chemical structure of this compound.
Section 2: Hazard Identification by Structural Analogy
2.1 GHS Classification of Analogous Compounds
To establish a probable hazard profile, the GHS classifications of closely related chemicals were reviewed. The consistent appearance of specific hazard statements across these analogues provides a strong basis for inferring the risks associated with this compound.
| Compound | CAS Number | Hazard Statements (H-Codes) | Signal Word | Source |
| 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | H302, H315, H317, H319, H335 | Warning | [3] |
| 1-Bromo-4-(trifluoromethyl)benzene | 402-43-7 | H226, H315, H319 | Warning | [4] |
| 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | 168971-68-4 | H302, H312, H315, H319, H332 | Warning | [5] |
2.2 Inferred GHS Classification and Hazards
Based on the data from structural analogues, it is prudent to handle this compound as a hazardous substance with the following likely classifications. The presence of the trifluoromethyl and bromo groups strongly suggests similar irritant properties.
-
Signal Word: Warning
-
Likely Hazard Statements:
-
H315: Causes skin irritation. [3][4] This is a consistent hazard across all major analogues.
-
H319: Causes serious eye irritation. [3][4][6] This is also a highly consistent hazard.
-
H335: May cause respiratory irritation. [3][6] This is a common hazard for substituted aromatic compounds.
-
H302: Harmful if swallowed. [3] This is a potential hazard to consider.
-
-
Precautionary Statements (P-Codes): A conservative set of precautionary statements should be adopted, including P261 (Avoid breathing vapours), P264 (Wash hands thoroughly after handling), and P280 (Wear protective gloves/eye protection/face protection).[3][6]
Caption: Logic for inferring hazards via structural analogy.
Section 3: Safe Handling and Exposure Control
Adherence to a strict safety protocol is paramount. The following procedures are based on the inferred hazards and are designed to minimize exposure risk for laboratory personnel.
3.1 Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense is to minimize the generation of vapors and prevent physical contact.
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to control vapor inhalation, in line with precautions for respiratory irritants.[6]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory.
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors causing serious eye irritation (inferred H319).[7] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and irritation (inferred H315). Gloves must be inspected before use and disposed of properly after handling.[8] |
| Skin/Body Protection | A flame-retardant lab coat and closed-toe shoes. | Protects against accidental skin contact. |
| Respiratory Protection | Not required if handled exclusively within a fume hood. If aerosols may be generated outside a hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Protects against respiratory irritation (inferred H335). |
3.2 Safe Handling and Storage Protocol
Handling:
-
Preparation: Before handling, ensure a chemical fume hood is operational and all required PPE is donned. Locate the nearest eyewash station and safety shower.
-
Dispensing: Use only in a well-ventilated area.[3] Avoid contact with skin, eyes, and clothing.[4] Avoid breathing vapors or mists.[7]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[7]
-
Cleanup: After handling, wash hands and any exposed skin thoroughly.[4] Decontaminate all work surfaces.
Storage:
-
Conditions: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[4][7] The recommended long-term storage temperature is -20°C.[2]
-
Container: Store in the original, properly labeled container.
Caption: Standard workflow for safely handling the compound.
Section 4: Emergency and First-Aid Procedures
Immediate and appropriate action is critical in the event of an exposure. These procedures are derived from protocols for analogous chemicals.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
In Case of Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[7] If skin irritation occurs, get medical advice/attention.[3]
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[4]
-
Fire-Fighting Measures: The compound is likely a combustible liquid.[9] Use dry chemical, CO₂, or alcohol-resistant foam for extinction.[7] Firefighters should wear self-contained breathing apparatus and full protective gear.[4]
-
Accidental Release Measures: Ensure adequate ventilation. Remove all sources of ignition. Absorb spillage with sand, earth, or other non-combustible absorbent material and place it in a suitable, labeled container for disposal.[3]
Section 5: Physicochemical and Toxicological Data
5.1 Physicochemical Properties
Direct experimental data for this compound is limited. The table below includes available data for the target compound and key analogues to provide context.
| Property | This compound | 1-Bromo-4-(trifluoromethoxy)benzene (Analogue) | 1-Bromo-4-(trifluoromethyl)benzene (Analogue) |
| Appearance | Liquid | Clear Liquid | Liquid |
| Boiling Point | No Data Available | 80 °C @ 50 mmHg | 155 °C[4] |
| Density | No Data Available | 1.622 g/mL at 25 °C | 1.625 - 1.635 g/mL[4] |
| Flash Point | No Data Available | 67 °C[7] | No Data Available |
| Solubility | No Data Available | No Data Available | Insoluble in water[4] |
5.2 Toxicological Profile
The toxicological properties of this compound have not been fully investigated.[7] No data is available regarding acute toxicity, carcinogenicity, mutagenicity, or reproductive toxicity for the target compound or its closest analogues.[4][7] The absence of data underscores the necessity of treating this compound with a high degree of caution and minimizing all potential routes of exposure.
Section 6: Relevance in Drug Discovery and Development
The structural motifs present in this compound are highly relevant to modern medicinal chemistry.
-
Trifluoromethyl Group: The -CF₃ group is a bioisostere for other chemical groups and is frequently incorporated into drug candidates to block metabolic degradation, increase bioavailability, and enhance binding affinity.[10]
-
Bromo Group: The bromine atom is an essential synthetic handle. It allows for the use of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the diversification of scaffolds and the synthesis of compound libraries for screening.[10] The introduction of bromine into a molecular structure is a recognized strategy in drug design.[11]
-
Application: This compound is specifically noted as a building block for protein degraders, which are a novel class of therapeutics designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1]
References
- 1. calpaclab.com [calpaclab.com]
- 2. usbio.net [usbio.net]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | C7H3BrF4O | CID 22065211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. aaronchem.com [aaronchem.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, outlines a robust experimental protocol for its acquisition, and details the subsequent data processing workflow. The principles discussed herein are grounded in fundamental NMR theory and substituent effects on aromatic systems.
Introduction: The Structural Significance of this compound
This compound, with the empirical formula C₉H₈BrF₃O, is a substituted aromatic compound.[1] Its utility in synthetic chemistry, particularly as a building block in the development of novel pharmaceutical agents and materials, necessitates unambiguous structural characterization. ¹H NMR spectroscopy stands as a primary analytical technique for verifying the molecular structure of such compounds by providing detailed information about the chemical environment, connectivity, and number of protons.
This guide will theoretically deconstruct the expected ¹H NMR spectrum of this molecule, providing a powerful predictive tool for chemists. Understanding the interplay of the bromo, ethoxy, and trifluoromethyl substituents is key to interpreting the resulting spectrum with confidence.
Theoretical Prediction of the ¹H NMR Spectrum
The ¹H NMR spectrum of a substituted benzene derivative is dictated by the electronic effects of its substituents, which influence the chemical shift (δ) of the aromatic protons.[2][3] The splitting patterns are governed by spin-spin coupling (J-coupling) between neighboring protons.[4]
The structure of this compound features three distinct protons on the aromatic ring and two sets of protons in the ethoxy group.
Substituent Effects on Aromatic Proton Chemical Shifts
The chemical shifts of the aromatic protons (H₃, H₅, H₆) are influenced by the interplay of inductive and resonance effects of the three substituents.
-
Ethoxy Group (-OCH₂CH₃): This is a strong electron-donating group (EDG) through resonance and moderately electron-withdrawing through induction. Overall, it increases electron density on the ring, particularly at the ortho and para positions, causing an upfield (shielding) shift.[5]
-
Bromine (-Br): Halogens are inductively electron-withdrawing but can be weakly electron-donating through resonance. The inductive effect typically dominates, leading to a deshielding (downfield shift) of nearby protons.[6]
-
Trifluoromethyl Group (-CF₃): This is a very strong electron-withdrawing group (EWG) due to the high electronegativity of the fluorine atoms (strong inductive effect).[7] It significantly deshields protons on the aromatic ring, especially at the ortho and para positions.[7]
Based on these effects, we can predict the relative chemical shifts:
-
H₃: This proton is ortho to the strong EWG (-CF₃) and meta to the EDG (-OEt) and the EWG (-Br). The strong deshielding from the adjacent -CF₃ group will be the dominant factor, pushing this proton significantly downfield.
-
H₅: This proton is ortho to the EDG (-OEt) and meta to the two EWGs (-Br and -CF₃). The strong shielding effect from the ortho ethoxy group will cause a significant upfield shift relative to the other aromatic protons.
-
H₆: This proton is ortho to the EWG (-Br), meta to the EDG (-OEt), and para to the strong EWG (-CF₃). The combined deshielding effects from the ortho bromine and para trifluoromethyl group will result in a downfield shift, likely intermediate between H₃ and H₅.
Predicted Splitting Patterns (J-Coupling)
The coupling between aromatic protons provides crucial information about their relative positions.[8]
-
Ortho coupling (³J): Typically in the range of 7-10 Hz.[4]
-
Meta coupling (⁴J): Much smaller, typically 2-3 Hz.[4]
-
Para coupling (⁵J): Usually less than 1 Hz and often not resolved.
The expected splitting patterns are:
-
H₃: Coupled to H₅ (para, J ≈ 0 Hz) and H₆ (meta, ⁴J ≈ 2-3 Hz). This proton is expected to appear as a narrow doublet due to the meta coupling.
-
H₅: Coupled to H₆ (ortho, ³J ≈ 7-10 Hz) and H₃ (para, J ≈ 0 Hz). This proton should appear as a doublet.
-
H₆: Coupled to H₅ (ortho, ³J ≈ 7-10 Hz) and H₃ (meta, ⁴J ≈ 2-3 Hz). This will result in a doublet of doublets (dd).
Ethoxy Group Signals
The ethoxy group will give rise to two distinct signals:
-
Methylene (-OCH₂-): A quartet due to coupling with the three methyl protons (n+1 = 4). Its chemical shift will be in the range of 3-4 ppm due to deshielding by the adjacent oxygen atom.[9]
-
Methyl (-CH₃): A triplet due to coupling with the two methylene protons (n+1 = 3). It will appear further upfield, typically in the 1-2 ppm range.[9]
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H₃ | ~7.5 - 7.7 | d | ⁴J ≈ 2-3 |
| H₅ | ~6.8 - 7.0 | d | ³J ≈ 8-9 |
| H₆ | ~7.2 - 7.4 | dd | ³J ≈ 8-9, ⁴J ≈ 2-3 |
| -OCH₂- | ~4.0 - 4.2 | q | ³J ≈ 7 |
| -CH₃ | ~1.3 - 1.5 | t | ³J ≈ 7 |
Experimental Protocol for Data Acquisition
Achieving a high-quality ¹H NMR spectrum requires meticulous sample preparation and the selection of appropriate acquisition parameters.[10] This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
Workflow for NMR Sample Preparation and Data Acquisition
Step-by-Step Methodology
-
Sample Weighing: Accurately weigh 5-25 mg of this compound. This quantity is sufficient for a standard ¹H NMR experiment on a modern spectrometer, providing a good signal-to-noise ratio without causing issues like line broadening from excessive concentration.
-
Solvent Selection: Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice as it dissolves a wide range of organic compounds and its residual peak at 7.26 ppm serves as a convenient secondary reference.[10] Use approximately 0.6-0.7 mL of the solvent to ensure the correct sample height in a standard 5 mm NMR tube.[10]
-
Dissolution and Mixing: Dissolve the sample in the solvent, initially in a small vial to ensure complete dissolution. Gentle vortexing can be applied. A homogenous solution is critical for achieving sharp NMR signals.
-
Filtration: Transfer the solution into a clean, dry 5 mm NMR tube. It is best practice to filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter. Solid impurities will degrade the magnetic field homogeneity, leading to poor shimming and broad spectral lines.
-
Referencing: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). TMS is chemically inert and its signal does not typically overlap with signals from the compound of interest.
-
Instrumental Setup:
-
Locking: The spectrometer's lock system uses the deuterium signal from the solvent to maintain a stable magnetic field during acquisition.
-
Shimming: This process optimizes the homogeneity of the magnetic field across the sample volume. Automated shimming routines are standard, but manual adjustment may be necessary for optimal resolution.
-
-
Data Acquisition: A standard ¹H pulse program is used. Key parameters include an appropriate spectral width (e.g., -2 to 12 ppm), a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
Data Processing and Analysis
The raw data acquired is a Free Induction Decay (FID), which is a time-domain signal. A series of processing steps are required to convert this into the familiar frequency-domain spectrum.
-
Fourier Transform (FT): This mathematical operation converts the FID from the time domain to the frequency domain, revealing the individual resonance frequencies (peaks).
-
Phase Correction: The FT process can introduce phase distortions, causing peaks to be asymmetric or dip below the baseline. Manual or automatic phase correction is applied to ensure all peaks are in a positive, absorptive Lorentzian shape.
-
Baseline Correction: Minor distortions in the baseline are corrected to ensure it is flat and at zero intensity. This is crucial for accurate integration.
-
Referencing: The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm.
-
Integration: The area under each peak is integrated. The relative ratios of these integrals correspond to the relative number of protons giving rise to each signal.
-
Peak Picking and Analysis: The precise chemical shift of each peak is identified, and the coupling constants (in Hz) are measured from the splitting patterns. This data is then used to confirm the proposed structure.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough understanding of substituent effects allows for a detailed and accurate prediction of the chemical shifts and coupling patterns. By following a rigorous experimental and data processing protocol, researchers can obtain high-quality spectra that serve as a definitive confirmation of the molecule's identity and purity. This guide provides the theoretical foundation and practical framework necessary for scientists to confidently acquire and interpret this crucial analytical data.
References
- 1. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 2. spectrabase.com [spectrabase.com]
- 3. Benzene, 1-bromo-4-(trifluoromethyl)- | C7H4BrF3 | CID 67872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 5. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 9. 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | C7H3BrF4O | CID 22065211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-bromo-4-ethoxy-2-(trifluoromethyl)benzene, a compound of interest in synthetic chemistry and drug discovery. In the absence of direct experimental data, this guide presents a detailed prediction of the ¹³C NMR spectrum, meticulously derived from established substituent chemical shift (SCS) effects and comparative analysis with structurally analogous compounds. We delve into the theoretical underpinnings of chemical shift prediction in polysubstituted benzene rings, offering insights into the electronic effects of bromo, ethoxy, and trifluoromethyl substituents. Furthermore, this document outlines a robust experimental protocol for the acquisition of high-quality ¹³C NMR spectra for fluorinated aromatic compounds, addressing the practical challenges posed by carbon-fluorine coupling. This guide is intended to serve as a valuable resource for researchers, enabling the confident identification, characterization, and utilization of this and similar molecules.
Introduction: The Significance of ¹³C NMR in Structural Elucidation
In the landscape of modern organic chemistry and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. Among its various modalities, ¹³C NMR spectroscopy provides a direct window into the carbon framework of a molecule, revealing the number of non-equivalent carbon atoms and offering profound insights into their electronic environments. For drug development professionals, the precise characterization of novel chemical entities is not merely a matter of academic rigor but a critical component of intellectual property and regulatory compliance.
This guide focuses on this compound, a molecule featuring a trifluoromethyl group, a common motif in pharmaceuticals known to enhance metabolic stability and binding affinity. The presence of bromo, ethoxy, and trifluoromethyl substituents on the benzene ring creates a unique electronic landscape, making the prediction and interpretation of its ¹³C NMR spectrum a non-trivial yet instructive exercise.
Theoretical Framework: Predicting the ¹³C NMR Spectrum
The chemical shift of a given carbon atom in a substituted benzene ring is a composite of the electronic effects exerted by all substituents. These effects can be broadly categorized as inductive effects, resonance (mesomeric) effects, and steric effects. By systematically analyzing the substituent chemical shifts (SCS) for each group, we can build a predictive model for the ¹³C NMR spectrum of this compound.
Substituent Chemical Shift (SCS) Effects
The principle of additivity of SCS effects is a powerful tool for predicting ¹³C NMR chemical shifts in polysubstituted benzenes. Starting with the chemical shift of benzene (δ ≈ 128.5 ppm), we can add the empirically determined SCS values for each substituent at the ipso, ortho, meta, and para positions.
-
Bromine (-Br): The "heavy atom effect" of bromine results in a shielding (upfield shift) of the ipso-carbon, contrary to what would be expected based on its electronegativity alone.[1][2] This is due to the large electron cloud of bromine inducing a diamagnetic shielding effect.[1][2] The ortho- and para-carbons are typically deshielded, while the meta-carbon experiences a smaller effect.
-
Ethoxy Group (-OCH₂CH₃): The oxygen atom of the ethoxy group is strongly electron-donating through resonance, leading to significant shielding (upfield shift) of the ortho- and para-carbons. The ipso-carbon is deshielded due to the electronegativity of the oxygen atom.
-
Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[3] This results in a deshielding (downfield shift) of the ipso- and para-carbons.[3] The ortho- and meta-carbons are also influenced, and a key feature is the presence of carbon-fluorine coupling (¹JCF, ²JCF, ³JCF), which splits the signals of the trifluoromethyl carbon and the aromatic carbons.[3][4]
Predicted ¹³C NMR Chemical Shifts for this compound
Based on the additive SCS effects and comparison with data from analogous compounds such as 1-bromo-2-(trifluoromethyl)benzene[5], 1-bromo-4-butoxybenzene[6], and 1-ethoxy-4-(trifluoromethyl)benzene, the predicted ¹³C NMR spectrum is presented in Table 1.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F Coupling) | Rationale for Prediction |
| C-1 (C-Br) | ~115 | Singlet | Shielded by the "heavy atom effect" of bromine. |
| C-2 (C-CF₃) | ~132 | Quartet (²JCF ≈ 35 Hz) | Deshielded by the inductive effect of the CF₃ group and coupled to the three fluorine atoms. |
| C-3 | ~118 | Quartet (³JCF ≈ 6 Hz) | Shielded by the ortho-ethoxy group and weakly coupled to the CF₃ group. |
| C-4 (C-OEt) | ~160 | Singlet | Strongly deshielded by the directly attached electronegative oxygen atom. |
| C-5 | ~115 | Singlet | Shielded by the para-ethoxy group. |
| C-6 | ~135 | Singlet | Deshielded by the ortho-bromo and para-CF₃ groups. |
| CF₃ | ~124 | Quartet (¹JCF ≈ 275 Hz) | Large one-bond coupling to fluorine atoms. |
| -OCH₂CH₃ | ~64 | Singlet | Typical chemical shift for an ethoxy methylene carbon. |
| -OCH₂CH₃ | ~15 | Singlet | Typical chemical shift for an ethoxy methyl carbon. |
Diagram of Logical Relationships for Chemical Shift Prediction:
Caption: Influence of substituents on the predicted ¹³C NMR chemical shifts.
Experimental Protocol for ¹³C NMR Acquisition of Fluorinated Aromatic Compounds
The presence of a trifluoromethyl group necessitates a specialized approach to ¹³C NMR data acquisition to obtain a clean, interpretable spectrum. Carbon-fluorine couplings can complicate the spectrum, and standard proton-decoupling may be insufficient.[2]
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.0 ppm).
NMR Instrument Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or similar with proton decoupling | Standard pulse program for quantitative ¹³C NMR. |
| Acquisition Time (AQ) | 1-2 seconds | To ensure good resolution. |
| Relaxation Delay (D1) | 2-5 seconds | To allow for full relaxation of quaternary carbons. |
| Number of Scans (NS) | 1024 or higher | To achieve an adequate signal-to-noise ratio, especially for quaternary and fluorinated carbons. |
| Decoupling | ¹H broadband decoupling (garp or waltz16) | To remove ¹H-¹³C couplings and simplify the spectrum. |
Advanced Decoupling Techniques for Fluorinated Compounds
For complex spectra arising from C-F coupling, simultaneous proton and fluorine decoupling (¹³C{¹H, ¹⁹F}) is the gold standard.[2] This requires a spectrometer equipped with a multinuclear probe and the appropriate hardware and software. This technique simplifies the spectrum to single peaks for each carbon, removing all proton and fluorine couplings.[2]
Experimental Workflow Diagram:
Caption: Workflow for acquiring and interpreting the ¹³C NMR spectrum.
Data Interpretation and Structural Verification
The predicted ¹³C NMR data provides a powerful template for interpreting an experimentally acquired spectrum.
-
Quaternary Carbons: The signals for C-1, C-2, and C-4 will likely be of lower intensity due to the absence of a Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.
-
C-F Coupling: The characteristic quartet splitting patterns for C-2 and the CF₃ group are definitive indicators of their proximity to the trifluoromethyl group. The magnitude of the coupling constants (J-values) provides valuable structural information.[3]
-
2D NMR Techniques: For unambiguous assignment, two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
-
HSQC will correlate the protonated aromatic carbons (C-3, C-5, C-6) and the ethoxy carbons with their directly attached protons.
-
HMBC will show correlations between protons and carbons over two to three bonds, helping to piece together the connectivity of the entire molecule. For example, the protons of the ethoxy group should show a correlation to C-4.
-
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹³C NMR spectrum of this compound. By leveraging the principles of substituent additivity and data from analogous compounds, we have constructed a reliable model for the expected chemical shifts and coupling patterns. The outlined experimental protocol offers a clear path for researchers to acquire high-quality data for this and other fluorinated aromatic compounds. The combination of predictive analysis and robust experimental methodology presented herein will empower scientists in their efforts to characterize and utilize novel chemical entities in the pursuit of new discoveries.
References
- 1. rsc.org [rsc.org]
- 2. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Infrared Spectrum of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract: This technical guide provides a detailed analysis and interpretation of the expected Fourier Transform Infrared (FTIR) spectrum of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene. In the absence of a publicly available experimental spectrum, this document synthesizes data from established spectral databases and peer-reviewed literature for analogous compounds to construct a predictive spectral analysis. This guide will detail the characteristic vibrational modes, their expected wavenumber ranges, and the underlying molecular motions. Methodologies for sample preparation and spectral acquisition are also discussed, providing a comprehensive resource for researchers working with this and structurally related compounds.
Introduction: The Molecular Blueprint
This compound is a polysubstituted aromatic compound with a unique combination of functional groups that each contribute distinct features to its infrared spectrum. Understanding these features is critical for its identification, purity assessment, and quality control in synthetic chemistry and drug development. The molecule's structure incorporates:
-
A Trisubstituted Benzene Ring: The substitution pattern on the aromatic ring influences the positions of C-H and C=C vibrational modes.
-
An Ether Linkage (-O-CH₂CH₃): The ethoxy group introduces characteristic C-O stretching vibrations.
-
A Bromine Substituent (-Br): The carbon-bromine bond gives rise to a low-frequency stretching vibration.
-
A Trifluoromethyl Group (-CF₃): This electron-withdrawing group has strong, characteristic C-F stretching absorptions.
This guide will deconstruct the expected IR spectrum by analyzing the contributions of each of these functional groups.
Predicted Infrared Spectrum Analysis
The infrared spectrum of an organic molecule provides a "molecular fingerprint" based on the vibrational frequencies of its chemical bonds. For this compound, we can predict the key absorption bands by examining the characteristic frequencies of its constituent parts.
Data Summary: Expected Vibrational Modes
The following table summarizes the predicted significant absorption bands, their corresponding vibrational modes, and expected intensities.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100 - 3000 | Aromatic C-H Stretching | Medium to Weak |
| 2985 - 2850 | Aliphatic C-H Stretching (ethoxy group) | Medium to Strong |
| 1600 - 1450 | Aromatic C=C Ring Stretching | Medium to Strong |
| ~1330 | C-CF₃ Stretching | Very Strong |
| 1300 - 1200 | Asymmetric C-O-C Stretching (Aryl-Alkyl Ether) | Strong |
| 1150 - 1050 | Symmetric C-O-C Stretching (Aryl-Alkyl Ether) | Moderate |
| ~1100 - 1000 | C-F Stretching | Strong |
| 900 - 690 | Aromatic C-H Out-of-Plane Bending | Strong |
| 750 - 550 | C-Br Stretching | Medium |
Detailed Interpretation of Spectral Regions
2.2.1. The High-Frequency Region (4000-2500 cm⁻¹)
This region is dominated by C-H stretching vibrations.
-
Aromatic C-H Stretching (3100 - 3000 cm⁻¹): Aromatic compounds exhibit characteristic C-H stretching absorptions just above 3000 cm⁻¹.[1][2] For this trisubstituted benzene, expect one or two weak to medium bands in this region.
-
Aliphatic C-H Stretching (2985 - 2850 cm⁻¹): The methyl (CH₃) and methylene (CH₂) groups of the ethoxy substituent will show stronger absorptions here.[3] Look for asymmetric and symmetric stretching bands.
2.2.2. The Fingerprint Region (1600-600 cm⁻¹)
This region contains a wealth of structural information from a variety of bond vibrations.
-
Aromatic C=C Stretching (1600 - 1450 cm⁻¹): The stretching of the carbon-carbon bonds in the benzene ring typically gives rise to a series of sharp bands of variable intensity in this range.[1][2]
-
Trifluoromethyl (CF₃) Group Vibrations:
-
Ether (C-O-C) Vibrations:
-
Carbon-Bromine (C-Br) Stretching:
-
The C-Br stretching vibration is expected in the low-frequency region of the spectrum, typically between 750 and 550 cm⁻¹ .[3] This band can sometimes be difficult to assign definitively due to overlap with other absorptions.
-
-
Aromatic C-H Out-of-Plane Bending (900 - 690 cm⁻¹): The substitution pattern on the benzene ring strongly influences the position of these strong absorption bands.[1] For a 1,2,4-trisubstituted benzene, specific patterns of bands are expected in this region, which can be diagnostic.
Experimental Protocol: Acquiring the Spectrum
To obtain a high-quality FTIR spectrum of this compound, the following protocol is recommended.
Sample Preparation
Given that the compound is likely a liquid or a low-melting solid at room temperature, the following methods are suitable:
-
Neat Liquid Film:
-
Place one drop of the neat liquid sample between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Gently press the plates together to form a thin, uniform film.
-
Mount the plates in the spectrometer's sample holder.
-
-
Attenuated Total Reflectance (ATR):
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the sample directly onto the ATR crystal.
-
Collect the sample spectrum.
-
Instrumental Parameters
For a standard FTIR spectrometer, the following parameters are recommended:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (signal-to-noise ratio can be improved by increasing the number of scans)
-
Apodization: Happ-Genzel
Visualizing the Molecular Structure and Key Vibrations
The following diagram illustrates the molecular structure and highlights the key functional groups responsible for the major predicted IR absorptions.
Caption: Molecular structure of this compound with key IR vibrational modes highlighted.
Conclusion
The infrared spectrum of this compound is predicted to be rich in information, with strong, characteristic bands arising from the trifluoromethyl and ether functional groups. The C-CF₃ stretch around 1330 cm⁻¹ and the asymmetric C-O-C stretch between 1300-1200 cm⁻¹ are expected to be the most prominent features. Analysis of the aromatic C-H out-of-plane bending region can provide confirmation of the substitution pattern. This guide provides a robust framework for the interpretation of the experimental spectrum of this compound, serving as a valuable tool for its characterization in a research and development setting.
References
- 1. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 3. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. ias.ac.in [ias.ac.in]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene mass spectrometry analysis
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical framework for the mass spectrometric analysis of this compound, a substituted aromatic compound with potential applications as an intermediate in pharmaceutical and agrochemical synthesis. As direct experimental mass spectra for this specific molecule are not widely available, this document leverages established principles of mass spectrometry and predictive fragmentation analysis based on its constituent functional groups. We will detail the theoretical basis for its electron ionization (EI) fragmentation, present robust, field-proven protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and provide the necessary tools for confident structural elucidation and data validation.
Introduction: The Analytical Challenge
This compound (C₉H₈BrF₃O) presents a unique analytical challenge due to its combination of three distinct functional groups on an aromatic ring: a bromine atom, an ethoxy group, and a trifluoromethyl group. Each of these imparts specific and predictable behavior under mass spectrometric analysis. Understanding these behaviors is paramount for accurate identification, whether in the context of reaction monitoring, purity assessment, or metabolite identification.
Mass spectrometry is the premier technique for this task, offering unparalleled sensitivity and the ability to determine the molecular weight and deduce structural information from fragmentation patterns.[1] This guide focuses primarily on Electron Ionization (EI), a common technique for GC-MS that provides reproducible, library-searchable spectra through extensive fragmentation. We will also discuss the application of soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) commonly used in LC-MS.
Predicted Electron Ionization (EI) Mass Spectrum
The power of EI-MS lies in its ability to generate a unique fingerprint of a molecule. For an unknown like this compound, we can predict its fragmentation cascade by analyzing the known behavior of its structural components.
The Molecular Ion (M•⁺)
The first and most critical signal to identify is the molecular ion peak.
-
Molecular Formula : C₉H₈BrF₃O
-
Monoisotopic Mass : 267.97 g/mol (using ⁷⁹Br) and 269.97 g/mol (using ⁸¹Br).
A core self-validating feature of this molecule is the bromine isotopic pattern . Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). Consequently, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by two mass units (m/z).[2] This "M/M+2" signature is a definitive indicator of a monobrominated compound and should be present in any fragment that retains the bromine atom.
Primary Fragmentation Pathways
The aromatic ring provides considerable stability, often resulting in a prominent molecular ion.[1] However, the substituents offer several pathways for fragmentation. The initial ionization creates a radical cation (M•⁺), which then undergoes a series of predictable bond cleavages.
-
Loss of Ethene (McLafferty-type Rearrangement) : Aromatic ethers like phenetole (ethoxybenzene) commonly lose ethene (C₂H₄, 28 Da) through a rearrangement, leading to a stable phenol radical cation.[3][4] This is often a major fragmentation pathway.
-
M•⁺ → [M - C₂H₄]•⁺
-
-
Alpha Cleavage (Loss of Methyl Radical) : Cleavage of the C-C bond within the ethoxy group results in the loss of a methyl radical (•CH₃, 15 Da). This is typically less favorable than the loss of ethene but can still be observed.
-
M•⁺ → [M - CH₃]⁺
-
-
Benzylic Cleavage (Loss of Ethyl Radical) : Cleavage of the phenyl-oxygen bond to lose an ethyl radical (•C₂H₅, 29 Da) is another possibility, though less common for aromatic ethers than the rearrangement.
-
Halogen Cleavage (Loss of Bromine Radical) : The C-Br bond can cleave to release a bromine radical (•Br, 79 or 81 Da). The resulting cation would be stabilized by the electron-donating ethoxy group.
-
M•⁺ → [M - Br]⁺
-
-
Loss of Trifluoromethyl Radical : The C-CF₃ bond is strong, but loss of the •CF₃ radical (69 Da) is a known fragmentation pathway for trifluoromethyl-substituted aromatics.[5][6]
-
M•⁺ → [M - CF₃]⁺
-
Visualization of Predicted Fragmentation
The logical flow of these fragmentation events can be visualized to provide a clear map for spectral interpretation.
Caption: Predicted EI fragmentation pathway for this compound.
Summary of Predicted Ions
The following table summarizes the key ions expected in the EI mass spectrum.
| m/z (using ⁷⁹Br) | m/z (using ⁸¹Br) | Proposed Neutral Loss | Proposed Fragment Structure | Key Characteristics |
| 268 | 270 | - | [C₉H₈BrF₃O]•⁺ | Molecular Ion (M•⁺) . 1:1 isotopic doublet. |
| 240 | 242 | C₂H₄ (28 Da) | [C₇H₄BrF₃O]•⁺ | Loss of ethene. Expected to be a major peak. Retains Br. |
| 189 | - | •Br (79 Da) | [C₉H₈F₃O]⁺ | Loss of bromine radical. Isotopic doublet disappears. |
| 199 | 201 | •CF₃ (69 Da) | [C₈H₈BrO]⁺ | Loss of trifluoromethyl radical. Retains Br. |
| 171 | 173 | C₂H₄ + •CF₃ | [C₆H₄BrO]⁺ | From m/z 240/242. Loss of CO is also possible from this ion. |
| 94 | - | C₂H₄ + •Br + CF₃ | [C₇H₄O]•⁺ | Phenol radical cation fragment. |
| 77 | - | Multiple losses | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds.[2] |
Recommended Analytical Protocols
The choice of methodology depends on sample complexity, required sensitivity, and available instrumentation. For a semi-volatile and relatively nonpolar compound like this, GC-MS is the preferred method.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation for complex mixtures and generates classic, library-searchable EI spectra.[7][8]
Caption: Standard workflow for GC-MS analysis of halogenated aromatic compounds.
-
Sample Preparation :
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of a high-purity solvent like ethyl acetate or hexane to create a 1 mg/mL stock solution.
-
Perform serial dilutions to a working concentration of 1-10 µg/mL.
-
Rationale : Using a non-polar solvent is compatible with the GC column chemistry and ensures good peak shape. Dilution prevents column and detector overload.
-
-
GC System Configuration :
-
Injector : Set to 250 °C in splitless mode.
-
Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.[9]
-
Column : A low-polarity 5% phenyl polymethylsiloxane column (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Rationale : A 5% phenyl column is a robust, general-purpose column ideal for separating a wide range of semi-volatile organic compounds.[9] Splitless injection is used for trace analysis to ensure the entire sample volume reaches the column.
-
-
GC Oven Temperature Program :
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase at 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
Rationale : The initial hold time allows for solvent focusing. The ramp rate is chosen to ensure good separation from any impurities without excessive peak broadening. The final hold ensures that any less volatile components are eluted from the column.
-
-
Mass Spectrometer Configuration :
-
Ion Source : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 230 °C.[9]
-
Quadrupole Temperature : 150 °C.[9]
-
Scan Range : m/z 50 to 350 amu.
-
Rationale : 70 eV is the standard energy for EI, as it provides reproducible fragmentation and allows for comparison with established spectral libraries (e.g., NIST). The scan range is set to capture the molecular ion and all significant predicted fragments.
-
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
While GC-MS is ideal, LC-MS may be required for non-volatile samples or when analyzing reaction mixtures in polar solvents. This compound's low polarity makes it a poor candidate for ESI.[10][11] Atmospheric Pressure Chemical Ionization (APCI) is a more suitable alternative.[12]
-
Sample Preparation :
-
Dissolve the sample in a mobile-phase compatible solvent like methanol or acetonitrile to a concentration of 1-10 µg/mL.
-
-
LC System Configuration :
-
Column : A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A : Water + 0.1% Formic Acid.
-
Mobile Phase B : Acetonitrile + 0.1% Formic Acid.
-
Rationale : A C18 column is standard for separating non-polar to moderately polar compounds. Formic acid is added to aid in protonation for positive ion mode analysis.
-
-
LC Gradient Program :
-
Start at 50% B, hold for 1 minute.
-
Ramp to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 50% B and re-equilibrate for 3 minutes.
-
Flow Rate : 0.4 mL/min.
-
-
Mass Spectrometer Configuration (APCI) :
-
Ionization Mode : Positive APCI.
-
Corona Discharge Current : 4-5 µA.
-
Vaporizer Temperature : 350-450 °C.
-
Scan Range : m/z 100 to 350 amu.
-
Expected Ion : APCI is a soft ionization technique. The primary expected ion would be the protonated molecule, [M+H]⁺, at m/z 269/271. Fragmentation can be induced in the collision cell (MS/MS) if structural information is needed.
-
Data Validation and Trustworthiness
To ensure the trustworthiness of the identification, a multi-step validation process is essential:
-
Confirm the Molecular Ion : The presence of the M/M+2 doublet at m/z 268/270 with nearly 1:1 intensity is the most critical confirmation point.
-
High-Resolution Mass Spectrometry (HRMS) : If available, use an Orbitrap or TOF instrument to measure the exact mass of the molecular ion. The measured mass should be within 5 ppm of the theoretical mass (267.9714 for C₉H₈⁷⁹BrF₃O).
-
Isotopic Pattern Matching : Check key fragments (e.g., m/z 240/242) for the same 1:1 bromine isotopic pattern. The disappearance of this pattern in fragments resulting from the loss of Br (e.g., m/z 189) further validates the fragmentation pathway.
-
Reference Standard : The ultimate confirmation is to analyze a certified reference standard of this compound using the same method and compare the retention time and mass spectrum.
Conclusion
The mass spectrometric analysis of this compound is a logical process built on fundamental principles of chemical ionization and fragmentation. While no public reference spectrum may be available, a confident identification can be achieved by predicting the fragmentation pattern based on its functional groups. The characteristic 1:1 isotopic signature of the bromine atom serves as a powerful, self-validating feature throughout the spectrum. For routine analysis, a GC-MS method with electron ionization is the most robust and informative approach, providing a detailed molecular fingerprint. By following the detailed protocols and validation steps outlined in this guide, researchers can achieve accurate and trustworthy identification of this compound in various scientific applications.
References
- 1. whitman.edu [whitman.edu]
- 2. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 3. Benzene, ethoxy- [webbook.nist.gov]
- 4. Phenetole | C8H10O | CID 7674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 6. Benzene, (trifluoromethyl)- [webbook.nist.gov]
- 7. Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tdi-bi.com [tdi-bi.com]
- 9. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC/MS not good for small molecules - Chromatography Forum [chromforum.org]
- 11. researchgate.net [researchgate.net]
- 12. uab.edu [uab.edu]
A Technical Guide to the Solubility Profile of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
Abstract
1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene is a halogenated and fluorinated aromatic compound with significant potential as a versatile building block in medicinal chemistry, agrochemicals, and materials science. A fundamental understanding of its solubility is a critical prerequisite for its effective use in reaction design, purification, formulation, and quality control. This technical guide provides a comprehensive analysis of the predicted solubility of this compound based on its physicochemical properties and the behavior of structurally similar molecules. As experimentally determined data is not publicly available, this document focuses on providing a robust theoretical framework and a detailed, field-proven experimental protocol for its determination. The cornerstone of this guide is a step-by-step methodology for the gold-standard isothermal shake-flask method, coupled with high-performance liquid chromatography (HPLC) for quantification, enabling researchers to generate reliable and accurate solubility data in their own laboratories.
Introduction: The Synthetic Potential of a Key Intermediate
In modern chemical synthesis, molecules that offer a unique combination of reactive sites and functional groups are invaluable. This compound is one such compound. Its structure is characterized by:
-
A reactive bromine atom , which is an excellent handle for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.
-
An electron-withdrawing trifluoromethyl (-CF3) group , a moiety known to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates.
-
An ethoxy (-OCH2CH3) group , which modulates the electronic properties and steric environment of the benzene ring.
This combination makes the compound a highly attractive intermediate for creating novel pharmaceuticals, next-generation agrochemicals, and high-performance polymers. However, to effectively utilize this building block, a thorough understanding of its solubility across a range of solvents is paramount. Solubility dictates the choice of reaction media, influences crystallization and purification strategies, and is a critical parameter in pre-formulation studies for any potential therapeutic agent. This guide provides the theoretical basis and the practical tools to establish a comprehensive solubility profile for this compound.
Physicochemical Profile and Theoretical Solubility Prediction
While specific experimental solubility data for this compound is not widely published, a robust prediction can be made by analyzing its structural components and comparing it to related compounds.
Core Physicochemical Properties
The known properties of the compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrF₃O | [1] |
| Molecular Weight | 269.06 g/mol | [1][2] |
| Physical Form | Solid | [3] |
| CAS Number | 156605-95-7 | [3] |
Structural Analysis and Lipophilicity Prediction
The solubility of a molecule is primarily governed by the principle of "like dissolves like." The key structural features of this compound are the large, nonpolar aromatic ring, the lipophilic bromine atom, and the highly hydrophobic trifluoromethyl group. The ethoxy group introduces a slight polar ether linkage, but its contribution is significantly outweighed by the rest of the molecule's nonpolar character.
A key predictor of solubility is the octanol-water partition coefficient (logP). While a calculated logP value for this specific molecule is not available in public databases, we can infer its approximate value from structurally similar compounds:
-
1-Bromo-4-(trifluoromethoxy)benzene: XLogP3 = 3.8[4]
-
1-Bromo-2-prop-2-enoxy-4-(trifluoromethyl)benzene: XLogP3 = 4.1[5]
-
1,4-Dibromo-2-ethoxy-5-(trifluoromethyl)benzene: XLogP3-AA = 4.5[6]
Based on these analogs, it is reasonable to predict that the logP for this compound is in the range of 4.0 to 5.0 . This high logP value strongly indicates that the compound is highly lipophilic and, consequently, will have very low aqueous solubility.
Predicted Solubility Profile
Based on the theoretical analysis, the following solubility behavior is anticipated:
-
Aqueous Solvents (e.g., Water, Buffers): Practically insoluble. The high lipophilicity and lack of significant hydrogen bonding donor/acceptor sites prevent effective solvation by polar water molecules.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, THF): High solubility is expected. These solvents can effectively solvate the molecule through dipole-dipole interactions without being hindered by a strong hydrogen-bonding network.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): High solubility is expected due to their ability to dissolve nonpolar and moderately polar compounds.
-
Aromatic Solvents (e.g., Toluene, Xylene): Good solubility is predicted due to favorable pi-pi stacking interactions with the compound's benzene ring.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is likely. While the compound cannot hydrogen bond effectively, the alkyl chains of the alcohols provide a nonpolar character that can solvate the molecule.
-
Nonpolar Aliphatic Solvents (e.g., Hexane, Heptane): Low to moderate solubility is expected. While the compound is lipophilic, the specific interactions with purely aliphatic solvents may be weaker compared to aromatic or polar aprotic solvents.
Gold-Standard Protocol for Experimental Solubility Determination: The Isothermal Shake-Flask Method
To move beyond theoretical prediction, experimental determination is essential. The isothermal shake-flask method is the universally recognized gold standard for measuring thermodynamic equilibrium solubility, providing the most reliable and accurate data.[6]
Principle of the Method
An excess amount of the solid compound is added to a specific solvent in a sealed vial. The mixture is then agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution. After equilibrium, the solid and liquid phases are separated, and the concentration of the compound in the saturated liquid phase is precisely measured using an appropriate analytical technique, such as HPLC.
Required Materials and Reagents
-
Compound: this compound, solid.
-
Solvents: High-purity (e.g., HPLC grade) solvents of interest.
-
Equipment:
-
Analytical balance (4-decimal place).
-
Glass scintillation vials (e.g., 4 mL or 20 mL) with PTFE-lined caps.
-
Temperature-controlled orbital shaker or incubator.
-
Benchtop centrifuge with adaptors for vials.
-
Syringes (e.g., 1 mL glass).
-
Syringe filters (0.22 µm or 0.45 µm, chemically resistant, e.g., PTFE).
-
Volumetric flasks and pipettes for standard preparation.
-
HPLC system with a UV detector and a C18 column.
-
Detailed Step-by-Step Experimental Protocol
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., 5-10 mg for a 2 mL solvent volume). Record the exact weight.
-
Solvent Addition: Add a precise volume of the chosen solvent to the vial.
-
Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 250 rpm). Allow the slurry to shake for at least 24 hours. Causality Note: 24-48 hours is typically sufficient to reach equilibrium. For compounds that may have slow dissolution kinetics, a 72-hour time point is recommended to confirm that the concentration is no longer increasing.
-
Phase Separation: After equilibration, remove the vial and let it stand for 30 minutes to allow larger particles to settle. To ensure complete removal of undissolved solid, centrifuge the vial at high speed (e.g., 10,000 x g) for 15-20 minutes.
-
Sample Collection: Carefully draw the supernatant (the clear, saturated solution) using a glass syringe. Avoid disturbing the solid pellet at the bottom of the vial.
-
Filtration: Attach a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to the syringe and dispense the solution into a clean HPLC vial. Trustworthiness Note: This filtration step is critical to remove any microscopic solid particles that could otherwise lead to an overestimation of the solubility.
-
Dilution (if necessary): For analysis, it may be necessary to dilute the saturated solution with the mobile phase to bring the concentration within the linear range of the calibration curve. Perform and record an accurate dilution factor.
-
Analysis: Analyze the final sample by HPLC to determine its concentration.
Analytical Quantification via HPLC
-
Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Calibration Curve: Create a series of at least five calibration standards by serially diluting the stock solution. The concentration range should bracket the expected solubility of the compound.
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water.
-
Detection: UV detector set to a wavelength of maximum absorbance for the compound (determined by a UV scan).
-
Injection Volume: 10 µL.
-
-
Quantification: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Then, inject the filtered sample from the solubility experiment and use its peak area to calculate the concentration from the linear regression of the calibration curve.
Data Calculation and Presentation
The final solubility is calculated from the HPLC concentration, accounting for any dilution performed.
Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor
For comparative purposes, it is best practice to report data in both mass/volume and molar units.
Solubility (mol/L) = [Solubility (g/L)] / [Molecular Weight ( g/mol )]
Researchers should use the following template to report their experimentally determined data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | ||
| Ethanol | 25 | ||
| Acetone | 25 | ||
| Acetonitrile | 25 | ||
| Toluene | 25 | ||
| Dichloromethane | 25 | ||
| Dimethyl Sulfoxide (DMSO) | 25 | ||
| n-Hexane | 25 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the isothermal shake-flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
While direct experimental data for the solubility of this compound remains to be published, a strong theoretical assessment based on its chemical structure and comparison with known analogs predicts it to be a highly lipophilic compound with poor aqueous solubility and good solubility in a range of common organic solvents. For any scientist intending to use this valuable building block, moving from prediction to practice is essential. The detailed isothermal shake-flask protocol provided in this guide offers a robust, reliable, and authoritative method for determining the precise solubility profile of this compound, empowering researchers to make informed decisions that will accelerate their research and development efforts.
References
- 1. aaronchem.com [aaronchem.com]
- 2. aksci.com [aksci.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 1-Bromo-4-(trifluoromethoxy)benzene | C7H4BrF3O | CID 521008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Bromo-2-prop-2-enoxy-4-(trifluoromethyl)benzene | C10H8BrF3O | CID 22277360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,4-Dibromo-2-ethoxy-5-(trifluoromethyl)benzene | C9H7Br2F3O | CID 171008231 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Stability and Storage of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a bromine atom, an activating ethoxy group, and a deactivating trifluoromethyl group, provides a versatile platform for a variety of chemical transformations. However, this same combination of functional groups dictates its stability profile and necessitates specific storage and handling protocols to ensure its integrity and prevent degradation. This in-depth technical guide provides a comprehensive overview of the stability of this compound, outlining the key factors that can influence its degradation and offering evidence-based recommendations for its proper storage and handling.
Introduction: A Molecule of Strategic Importance
This compound is a substituted aromatic compound with the molecular formula C₉H₈BrF₃O.[1][2][3] Its utility in organic synthesis stems from the distinct reactivity of its functional groups. The bromine atom serves as a handle for cross-coupling reactions, the electron-donating ethoxy group influences the regioselectivity of electrophilic aromatic substitutions, and the strongly electron-withdrawing trifluoromethyl group impacts the molecule's electronic properties and metabolic stability in derivative compounds. Given its role as a critical starting material, maintaining the purity and stability of this compound is paramount for the success of multi-step synthetic campaigns and the quality of the final products.
Chemical Stability Profile
The stability of this compound is governed by the interplay of its constituent functional groups and their susceptibility to various environmental factors.
The Influence of Aromatic Substitution
The benzene ring is inherently stable due to its aromaticity. However, the substituents significantly modulate its reactivity and, consequently, its stability.
-
Ethoxy Group (-OC₂H₅): The ethoxy group is an activating group, meaning it donates electron density to the benzene ring through resonance.[4][5] This increased electron density can make the ring more susceptible to oxidative degradation.
-
Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack.[6] This deactivating effect can, to some extent, counteract the activating effect of the ethoxy group, contributing to the overall stability of the ring.
-
Bromo Group (-Br): The carbon-bromine bond is the most likely site of degradation under certain conditions, such as photolysis or reaction with strong reducing agents.
Key Factors Influencing Degradation
Several external factors can compromise the stability of this compound:
-
Temperature: Elevated temperatures can accelerate the rate of decomposition. While some supplier information suggests storage at room temperature, others recommend -20°C, indicating that lower temperatures are preferable for long-term stability.[2][3] Thermal decomposition of brominated aromatic compounds can be complex, potentially leading to the formation of various byproducts.[7][8]
-
Moisture and Air: While the compound itself is not reported to be acutely sensitive to air or moisture, prolonged exposure should be avoided. Hydrolysis of the ethoxy group is unlikely under neutral conditions but could be catalyzed by strong acids or bases. Oxidation, although not a primary concern for the aromatic ring due to the deactivating trifluoromethyl group, could potentially occur over long periods, especially in the presence of light and impurities.
Recommended Storage and Handling Protocols
To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended.
Optimal Storage Conditions
A summary of recommended storage conditions is provided in the table below:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage.[2] Room temperature is acceptable for short-term use.[3] | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents potential oxidation and reaction with atmospheric moisture. |
| Light | Store in an amber or opaque container in a dark location. | Protects the compound from photolytic degradation of the C-Br bond. |
| Container | Tightly sealed glass or other appropriate chemically resistant container. | Prevents contamination and exposure to air and moisture. |
Step-by-Step Handling Procedure
Adherence to a strict handling protocol is crucial to prevent contamination and degradation.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.cn]
- 2. usbio.net [usbio.net]
- 3. calpaclab.com [calpaclab.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), a novel brominated flame retardant [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Hazards and Handling of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
This guide provides a comprehensive overview of the hazards, safe handling protocols, and emergency procedures for 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene (CAS No. 156605-95-7). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this versatile chemical intermediate.
Introduction: A Key Building Block in Modern Drug Discovery
This compound is a halogenated aromatic compound of significant interest in medicinal chemistry. Its structure is tailored for utility in the synthesis of complex therapeutic agents, particularly as a "protein degrader building block." This classification suggests its role in the construction of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs that hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2]
The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, known to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4] The bromo and ethoxy functionalities on the benzene ring serve as versatile synthetic handles, allowing for precise chemical modifications necessary for creating effective PROTAC linkers and warheads.[5][6] Understanding the inherent properties and associated hazards of this compound is therefore paramount for any researcher leveraging its synthetic potential.
Part 1: Hazard Identification and Classification
A thorough understanding of a chemical's hazard profile is the foundation of its safe use. Based on available Safety Data Sheet (SDS) information, this compound is classified as hazardous.[7] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
The GHS classification for this compound is summarized in the table below. This data is critical for performing accurate risk assessments and implementing appropriate control measures.
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |
Data sourced from Angene Chemical Safety Data Sheet.[7]
It is also prudent to consider the hazards associated with structurally similar halogenated and trifluoromethylated aromatic compounds. These related molecules often exhibit similar toxicological profiles, including the potential for skin sensitization and adverse effects upon repeated or prolonged exposure.[8][9][10]
Part 2: Risk Assessment and Mitigation
A dynamic risk assessment should precede any handling of this compound. The causality behind experimental choices in mitigating these risks is rooted in the principles of industrial hygiene and chemical safety.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a certified chemical fume hood.[11] The rationale is to maintain airborne concentrations well below any occupational exposure limits and to prevent inhalation of vapors, which can cause respiratory irritation.[7] The fume hood also provides a contained space to manage potential spills.
Personal Protective Equipment (PPE): A Necessary Barrier
The selection of appropriate PPE is dictated by the identified hazards of skin irritation, serious eye irritation, and potential for systemic toxicity upon absorption.[7]
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility chart and be mindful of the breakthrough time.[11]
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. Given the risk of serious eye irritation, the use of a face shield in conjunction with goggles is strongly recommended, especially when handling larger quantities or during procedures with a high splash potential.[7]
-
Skin and Body Protection: A standard laboratory coat should be worn and kept buttoned. For tasks with a higher risk of splashes or spills, a chemically resistant apron is advisable.[11]
The following diagram illustrates the logical flow of a risk assessment for handling this compound.
Caption: A logical workflow for risk assessment and mitigation.
Part 3: Safe Handling and Storage Protocols
Adherence to standardized protocols is essential for minimizing risk. The following step-by-step methodologies are based on established best practices for handling hazardous chemical intermediates.
Experimental Protocol: Weighing and Dispensing
-
Preparation: Don all required PPE (safety goggles, face shield, lab coat, and appropriate gloves). Ensure the chemical fume hood is operational and the work area is decontaminated and free of clutter.[11]
-
Staging: Place a calibrated analytical balance, weighing paper or a tared container, and necessary spatulas or pipettes inside the fume hood.
-
Dispensing: Carefully open the container of this compound inside the fume hood. Dispense the required amount of the substance, avoiding the generation of dust or aerosols.
-
Closure and Cleanup: Securely close the main container. Clean any residual material from the spatula and the balance using a cloth lightly dampened with a suitable solvent (e.g., ethanol or acetone), treating the cloth as contaminated waste.
-
Waste Disposal: Dispose of any contaminated weighing paper, pipette tips, or cleaning materials in a designated, sealed hazardous waste container for halogenated organic compounds.[11]
The workflow for this protocol is depicted below.
Caption: Step-by-step workflow for safe handling.
Storage Requirements
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[7] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12][13]
Part 4: Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
First-Aid Measures
-
Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7][14]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing and shoes. Consult a physician.[7][12]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7][14]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7]
Spill Response
For minor spills within a chemical fume hood:
-
Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth.[8]
-
Collection: Carefully scoop the absorbed material into a designated, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
For major spills, evacuate the area and contact your institution's emergency response team.
Conclusion
This compound is a valuable tool in the arsenal of the medicinal chemist, offering a unique combination of functionalities for the synthesis of next-generation therapeutics. Its hazardous properties, however, demand a high level of respect and care. By understanding its hazard profile, conducting thorough risk assessments, and adhering to stringent safety protocols, researchers can safely unlock the full potential of this important building block.
References
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. chempep.com [chempep.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 7. angenechemical.com [angenechemical.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. iloencyclopaedia.org [iloencyclopaedia.org]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. aaronchem.com [aaronchem.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
Introduction: The Strategic Importance of Fluorinated Biaryls
The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is a cornerstone in the synthesis of complex organic molecules, particularly in the fields of drug discovery and materials science.
This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene , a versatile building block for the synthesis of novel biaryl compounds. The presence of both an electron-donating ethoxy group and a strongly electron-withdrawing trifluoromethyl group on the aromatic ring presents unique electronic and steric challenges. Understanding and controlling these factors are paramount to achieving high-yielding and selective transformations. The strategic incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making this substrate particularly valuable for medicinal chemists.
Scientific Principles: A Mechanistic Deep Dive
A thorough understanding of the Suzuki-Miyaura catalytic cycle is crucial for troubleshooting and optimizing the reaction for a specific substrate like this compound. The reaction proceeds through a sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex. This is often the rate-determining step and is facilitated by electron-withdrawing groups on the aryl halide.[1]
-
Transmetalation: The subsequent step involves the transfer of the organic group from the organoboron reagent to the palladium(II) center. This process requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[2]
-
Reductive Elimination: The final step is the reductive elimination of the two organic partners from the palladium(II) complex, which forms the desired C-C bond of the biaryl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1]
Substrate-Specific Considerations for this compound
The unique substitution pattern of this substrate introduces competing electronic and steric effects that must be carefully considered when selecting reaction conditions:
-
Electronic Effects: The potent electron-withdrawing nature of the ortho-trifluoromethyl group is expected to accelerate the rate-limiting oxidative addition step. Conversely, the electron-donating para-ethoxy group can somewhat counteract this effect.
-
Steric Hindrance: The bulky trifluoromethyl group at the ortho position can sterically hinder the approach of the palladium catalyst. To overcome this, the use of bulky, electron-rich phosphine ligands is often beneficial. These ligands promote the formation of a coordinatively unsaturated palladium species, which is more reactive in the oxidative addition step, and also facilitate the final reductive elimination.[3][4][5]
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific coupling partners.
Reagents and Materials
| Reagent | Acronym/Formula | MW ( g/mol ) | Equivalents | Amount (for 1 mmol scale) | Purity | Supplier (Example) |
| This compound | C₉H₇BrF₃O | 284.05 | 1.0 | 284 mg | >98% | Sigma-Aldrich |
| Arylboronic Acid | ArB(OH)₂ | Variable | 1.2 - 1.5 | 1.2 - 1.5 mmol | >97% | Combi-Blocks |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | 915.72 | 0.01 (1 mol%) | 9.2 mg | >97% | Strem Chemicals |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | SPhos | 410.51 | 0.03 (3 mol%) | 12.3 mg | >98% | Sigma-Aldrich |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2.0 | 276 mg | >99% | Acros Organics |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | 4 mL | Anhydrous | Fisher Scientific |
| Water | H₂O | 18.02 | - | 1 mL | Degassed, DI | - |
Experimental Workflow
Caption: Experimental workflow for the Suzuki coupling reaction.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.). In a separate vial, pre-mix Pd₂(dba)₃ (0.01 mmol, 1 mol%) and SPhos (0.03 mmol, 3 mol%). Add the catalyst/ligand mixture to the Schlenk tube.
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the Schlenk tube via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst or ligand.- Insufficiently inert atmosphere.- Poor quality of reagents or solvents.- Inappropriate base or solvent. | - Use fresh catalyst and ligand.- Ensure proper degassing of solvents and thorough purging with an inert gas.- Use high-purity, anhydrous reagents and solvents.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems. |
| Protodeboronation | - Presence of excess water.- High reaction temperature.- Prolonged reaction time. | - Use anhydrous conditions if possible.- Lower the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed.- Consider using a more stable boronic ester (e.g., pinacol ester). |
| Homocoupling of Boronic Acid | - Presence of oxygen.- Inefficient transmetalation. | - Ensure a strictly inert atmosphere.- Use a more effective ligand to promote transmetalation.- Adjust the stoichiometry of the boronic acid (e.g., use 1.1 equivalents). |
| Dehalogenation of Aryl Bromide | - High temperature.- Presence of a hydride source (e.g., from the base or solvent). | - Lower the reaction temperature.- Use a non-hydridic base (e.g., KF).- Choose a solvent less prone to decomposition.[6] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling of Reagents:
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust.[7]
-
Boronic Acids: Boronic acids are generally of low toxicity but can be irritants. Avoid contact with skin and eyes.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care in a fume hood.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Palladium-containing waste should be collected separately for proper disposal or recovery.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Strategic Utility of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: Deconstructing a Privileged Scaffold
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing moieties and ether linkages has become a cornerstone of medicinal chemistry. The compound 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene (CAS No. 156605-95-7) emerges as a particularly valuable pharmaceutical intermediate, embodying a trifecta of functionalities that offer synthetic versatility and desirable pharmacological properties. This technical guide provides an in-depth exploration of its applications, complete with detailed protocols for its derivatization into key structural motifs for active pharmaceutical ingredients (APIs).
The unique architecture of this benzene ring, substituted with a bromine atom, an ethoxy group, and a trifluoromethyl group, imparts distinct chemical reactivity and physical properties. The trifluoromethyl (-CF3) group, with its high electronegativity, significantly influences the electronic properties of the aromatic ring, enhancing metabolic stability and often improving binding affinity to biological targets.[1][2][3] The ethoxy (-OCH2CH3) group, a common feature in many approved drugs, can modulate lipophilicity and participate in crucial hydrogen bond interactions within protein binding pockets. The bromine atom serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular frameworks.[4]
This guide will focus on two of the most powerful and widely utilized cross-coupling reactions in pharmaceutical synthesis: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for the introduction of nitrogen-containing functional groups. These reactions transform this compound from a simple building block into a gateway to a diverse range of complex molecules, including potential protein kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
Core Applications in Pharmaceutical Synthesis
The strategic positioning of the bromo, ethoxy, and trifluoromethyl groups on the benzene ring makes this compound a prime candidate for the synthesis of a variety of pharmacologically relevant scaffolds. The electron-withdrawing nature of the trifluoromethyl group can influence the regioselectivity of further aromatic substitutions and modulate the pKa of adjacent functional groups. The ethoxy group, in addition to its influence on physicochemical properties, can serve as a key recognition element for target binding.
Key Synthetic Transformations
The bromine atom at the 1-position is the primary site for synthetic elaboration, most notably through palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern medicinal chemistry for their reliability, functional group tolerance, and broad substrate scope.
Protocol 1: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many kinase inhibitors.[3][5] The reaction of this compound with various boronic acids or their esters provides access to a wide array of substituted biphenyls.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[6]
Experimental Protocol: Synthesis of 4-ethoxy-2-(trifluoromethyl)-[1,1'-biphenyl]
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh3) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K2CO3) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.[7]
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 80°C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 4-ethoxy-2-(trifluoromethyl)-[1,1'-biphenyl].
Data Presentation: Representative Conditions for Suzuki Coupling
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(OAc)2 (2) | PPh3 (4) | K2CO3 | Toluene/EtOH/H2O | 80 | 18 | >90 (expected) |
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh3)4 (3) | - | Na2CO3 | Toluene/H2O | 90 | 12 | >85 (expected) |
| This compound | Pyridine-3-boronic acid | PdCl2(dppf) (2) | - | K3PO4 | 1,4-Dioxane/H2O | 100 | 16 | >80 (expected) |
Yields are estimated based on similar reactions reported in the literature and may require optimization.
Visualization of Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are key components of numerous pharmaceuticals.[8][9] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by coordination and deprotonation of the amine, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[10]
Experimental Protocol: Synthesis of N-Aryl-4-ethoxy-2-(trifluoromethyl)aniline
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary aryl amine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound, Pd2(dba)3, and XPhos.[8]
-
Add sodium tert-butoxide to the Schlenk tube.
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the aryl amine followed by anhydrous toluene via syringe.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired N-aryl-4-ethoxy-2-(trifluoromethyl)aniline.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Aniline | Pd2(dba)3 (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | >85 (expected) |
| This compound | Morpholine | Pd(OAc)2 (2) | RuPhos (4) | K3PO4 | 1,4-Dioxane | 100 | 24 | >80 (expected) |
| This compound | Benzophenone imine | Pd2(dba)3 (2) | BINAP (3) | Cs2CO3 | Toluene | 110 | 20 | >90 (expected) |
Yields are estimated based on similar reactions reported in the literature and may require optimization.
Visualization of Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Conclusion and Future Perspectives
This compound stands as a testament to the power of rational design in chemical synthesis. Its strategically placed functional groups provide a robust platform for the construction of complex molecular architectures through reliable and high-yielding cross-coupling reactions. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig reactions serve as a foundational guide for researchers and drug development professionals to harness the synthetic potential of this valuable intermediate. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the importance of versatile building blocks like this compound in the pharmaceutical industry is poised to expand even further.
References
- 1. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene;[2-(trifluoromethoxy)phenyl]boronic acid | C14H9BBrF7O3 | CID 89540975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
Introduction: The Strategic Importance of the 4-Ethoxy-2-(trifluoromethyl)phenyl Moiety
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethyl group (-CF₃) is particularly valued for its ability to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and bioavailability, which can significantly enhance the efficacy of pharmaceuticals and the performance of organic materials.[1][2] The subject of this guide, 1-bromo-4-ethoxy-2-(trifluoromethyl)benzene, is a key building block that provides access to a wide array of complex molecules bearing the valuable 4-ethoxy-2-(trifluoromethyl)phenyl scaffold.
Palladium-catalyzed cross-coupling reactions have transformed the art of organic synthesis, offering a versatile and efficient means to construct carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds under relatively mild conditions.[3][4][5] This guide provides detailed application notes and protocols for the application of this powerful chemistry to this compound, enabling researchers to confidently leverage this important synthetic intermediate. We will delve into the mechanistic underpinnings of key cross-coupling reactions, providing not just step-by-step procedures but also the scientific rationale behind the selection of catalysts, ligands, bases, and solvents.
The presence of the electron-withdrawing trifluoromethyl group and the electron-donating ethoxy group on the aromatic ring of our substrate presents a unique electronic environment that influences its reactivity. Understanding these electronic effects is crucial for optimizing reaction conditions and achieving high yields.
The Engine of Discovery: The Palladium Catalytic Cycle
At the heart of these transformations lies the elegant and powerful palladium catalytic cycle. While specific conditions vary, the fundamental mechanism for most palladium-catalyzed cross-coupling reactions involving an aryl halide follows a general three-step pathway: oxidative addition, transmetalation (for reactions like Suzuki and Sonogashira) or migratory insertion (for the Heck reaction), and reductive elimination.[3][4][6][7]
References
- 1. mdpi.com [mdpi.com]
- 2. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 4. fiveable.me [fiveable.me]
- 5. jmcct.com [jmcct.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nobelprize.org [nobelprize.org]
Application Notes and Protocols for the Heck Reaction of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the Heck reaction conditions for 1-bromo-4-ethoxy-2-(trifluoromethyl)benzene, a substrate of interest in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The protocols and discussions herein are synthesized from established principles of palladium-catalyzed cross-coupling reactions and insights from relevant literature, tailored to the specific electronic and steric properties of the target aryl bromide.
Introduction: Navigating the Reactivity of a Dichotomous Substrate
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1] The reaction's versatility and functional group tolerance have cemented its role in the construction of complex molecular architectures.
The substrate, this compound, presents a unique electronic profile. The trifluoromethyl group at the ortho position is a strong electron-withdrawing group, which generally enhances the rate of oxidative addition of the aryl bromide to the palladium(0) catalyst, the first and often rate-limiting step of the catalytic cycle.[2] Conversely, the ethoxy group at the para position is an electron-donating group. This electronic dichotomy influences the overall reactivity and requires careful optimization of reaction conditions to achieve high yields and selectivity.
The Heck Reaction: A Mechanistic Overview
A thorough understanding of the Heck reaction mechanism is paramount for rational protocol design and troubleshooting. The generally accepted catalytic cycle proceeds through several key steps:
-
Pre-activation of the Palladium Catalyst: Often, a palladium(II) salt, such as palladium(II) acetate (Pd(OAc)₂), is used as the precatalyst. This is reduced in situ to the active palladium(0) species, which enters the catalytic cycle.[3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a square planar arylpalladium(II) complex.[1]
-
Alkene Coordination and Migratory Insertion: The alkene substrate coordinates to the arylpalladium(II) complex, followed by migratory insertion of the alkene into the aryl-palladium bond. This step forms a new carbon-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, completing the cycle.[3]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Recommended Reaction Parameters and Optimization
The successful execution of the Heck reaction with this compound hinges on the careful selection of several key parameters. The following table summarizes recommended starting conditions and potential optimization pathways.
| Parameter | Recommended Condition | Rationale & Optimization Notes |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (0.5-2.5 mol%) | Pd(OAc)₂ is a common, air-stable, and effective precatalyst.[4] For more challenging couplings, the pre-formed Pd(0) source, Pd₂(dba)₃, can be advantageous. |
| Ligand | PPh₃ (2-10 mol%) or P(o-tol)₃ (2-10 mol%) | Triphenylphosphine (PPh₃) is a standard ligand for Heck reactions. For sterically hindered substrates, a bulkier ligand like tri(o-tolyl)phosphine (P(o-tol)₃) can improve yields.[4] |
| Base | K₂CO₃ (2.0 equiv.) or Et₃N (2.0 equiv.) | Inorganic bases like potassium carbonate are often effective and economical.[5] Organic bases such as triethylamine can also be used and may offer advantages in solubility. |
| Solvent | Anhydrous DMF or NMP | Polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are standard choices for Heck reactions, effectively dissolving the reactants and catalyst components.[4] |
| Alkene | Styrene or n-Butyl Acrylate (1.2-1.5 equiv.) | The choice of alkene will depend on the desired product. Electron-deficient alkenes like acrylates are generally more reactive. An excess of the alkene is typically used to drive the reaction to completion. |
| Temperature | 100-140 °C | Heck reactions with aryl bromides often require elevated temperatures to proceed at a reasonable rate. The optimal temperature should be determined empirically, starting around 100 °C and increasing if the reaction is sluggish. |
| Reaction Time | 8-24 hours | The reaction should be monitored by a suitable technique (TLC, GC-MS, or LC-MS) to determine completion. |
Detailed Experimental Protocols
The following protocols provide a starting point for the Heck coupling of this compound with styrene and n-butyl acrylate. Note: These are generalized procedures and may require optimization for specific applications. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Protocol 1: Heck Coupling with Styrene
Objective: To synthesize (E)-1-(4-ethoxy-2-(trifluoromethyl)phenyl)-2-phenylethene.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 equiv, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Under a positive pressure of the inert gas, add anhydrous DMF via syringe to dissolve the solids.
-
Add styrene via syringe.
-
Immerse the flask in a preheated oil bath set to 120 °C and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired product.
Protocol 2: Heck Coupling with n-Butyl Acrylate
Objective: To synthesize (E)-butyl 3-(4-ethoxy-2-(trifluoromethyl)phenyl)acrylate.
Materials:
-
This compound (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv, 4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
Procedure:
-
Follow the same setup and inert atmosphere procedure as in Protocol 1, charging the flask with this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Under a positive pressure of the inert gas, add anhydrous NMP, followed by triethylamine and n-butyl acrylate via syringe.
-
Heat the reaction mixture to 130 °C with vigorous stirring.
-
Monitor the reaction for completion (typically 8-16 hours).
-
Perform the same workup and purification procedure as described in Protocol 1.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls or proceeds slowly, consider increasing the temperature in 10 °C increments. A higher catalyst loading (up to 5 mol%) or a more electron-rich and bulky ligand may also be beneficial.
-
Formation of Byproducts: Homocoupling of the aryl bromide can sometimes be observed. This can often be minimized by ensuring a sufficiently high concentration of the alkene and optimizing the reaction temperature.
-
Catalyst Decomposition: The formation of palladium black indicates catalyst precipitation and loss of activity. This can be caused by excessively high temperatures or the absence of a stabilizing ligand. Ensure adequate ligand is present and avoid overheating.
-
Purity of Reagents: The Heck reaction is sensitive to impurities. Use of high-purity, anhydrous solvents and reagents is crucial for reproducible results.
Conclusion
The Heck reaction of this compound provides a versatile route to a range of substituted alkenes valuable in medicinal chemistry and materials science. The protocols and guidelines presented in this document, grounded in established chemical principles, offer a robust starting point for researchers. Successful implementation will rely on careful execution of the experimental procedures and thoughtful optimization of the reaction parameters to account for the unique electronic nature of the substrate.
References
Application Note & Protocol: Buchwald-Hartwig Amination of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
Abstract
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This application note provides a detailed guide for the successful amination of 1-bromo-4-ethoxy-2-(trifluoromethyl)benzene, a challenging substrate characterized by its unique electronic and steric profile. We delve into the mechanistic underpinnings of the reaction, offer expert rationale for the selection of catalysts, ligands, and bases, and provide robust, step-by-step protocols for coupling with both primary and secondary amines. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful cross-coupling reaction for the synthesis of complex aniline derivatives.
Introduction: Navigating a Challenging Substrate
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, largely replacing harsher, classical methods that suffer from limited functional group tolerance.[2][3] The reaction's versatility is critical in pharmaceutical and materials science, where arylamine moieties are ubiquitous.[4]
The target substrate, this compound, presents a valuable case study. Its structure incorporates:
-
An aryl bromide , a moderately reactive coupling partner.
-
A potent electron-withdrawing trifluoromethyl (-CF3) group ortho to the bromide, which activates the C-Br bond towards oxidative addition, the crucial first step in the catalytic cycle.[5]
-
An electron-donating ethoxy (-OEt) group para to the bromide.
-
Significant steric hindrance around the reaction site due to the ortho -CF3 group.
This combination of electronic activation and steric hindrance necessitates a carefully optimized catalytic system. The selection of a bulky, electron-rich phosphine ligand is paramount to facilitate both the initial oxidative addition and the final, sterically demanding reductive elimination step, ultimately leading to high product yields.[4][6]
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0)/palladium(II) redox couple.[2][7] Understanding these fundamental steps is key to rational troubleshooting and optimization.
The generally accepted mechanism involves three primary stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[5]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[7]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Expertise in Action: Rational Selection of Reaction Parameters
A successful cross-coupling reaction is not merely the result of mixing reagents; it is a carefully orchestrated interplay of components, each chosen for a specific purpose.
The Catalyst System: Palladium and its Ligand
-
Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common and effective Pd(II) and Pd(0) sources, respectively, modern pre-formed palladium pre-catalysts (e.g., XPhos Pd G3/G4) are often preferred.[8] These air-stable complexes offer greater convenience, reproducibility, and often generate the active L-Pd(0) species more efficiently upon activation by the base.[8]
-
Ligand Choice - The Key to Success: For sterically hindered and electronically modified substrates like this compound, the ligand is the most critical variable. Bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[2][9]
-
Rationale: The ligand's bulkiness accelerates the crucial reductive elimination step, which can be slow for hindered substrates.[6] The electron-rich nature of the phosphine enhances the rate of oxidative addition.
-
Recommended Ligands:
-
The Base: Driving the Deprotonation
The base's role is to deprotonate the amine, making it a more potent nucleophile within the catalytic cycle. The choice of base is a balance between reactivity and substrate compatibility.[12]
-
Strong Bases (Alkoxides): Sodium tert-butoxide (NaOtBu) is the most common and highly effective base.[13] Its high basicity drives the reaction efficiently. However, it is incompatible with base-sensitive functional groups like esters or ketones.[11]
-
Weaker Bases (Carbonates/Phosphates): For substrates with sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are viable alternatives.[13] Reactions with these bases may require higher temperatures or longer reaction times to achieve full conversion.
The Solvent: Creating the Right Environment
The solvent must be anhydrous and aprotic to prevent catalyst deactivation and unwanted side reactions.
-
Standard Solvents: Toluene and 1,4-dioxane are the most frequently used solvents, as they effectively dissolve the reagents and stabilize the catalytic intermediates.[12][14]
-
Inert Atmosphere: It is imperative to perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize the phosphine ligand and the active Pd(0) catalyst, leading to reaction failure. Degassing the solvent prior to use is a critical step for reproducibility.[10]
Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps from setup to purification. All glassware should be oven- or flame-dried before use. Solvents should be anhydrous and degassed.
Protocol A: Coupling with a Primary Aliphatic Amine (n-Hexylamine)
This protocol details the coupling of this compound with a representative primary amine.
Table 1: Reagents for Protocol A
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
|---|---|---|---|---|
| This compound | 285.06 | 1.0 | 1.0 | 285 mg |
| n-Hexylamine | 101.19 | 1.2 | 1.2 | 121 mg (0.16 mL) |
| Pd₂(dba)₃ | 915.72 | 0.01 (1 mol%) | 0.01 | 9.2 mg |
| XPhos | 476.65 | 0.03 (3 mol%) | 0.03 | 14.3 mg |
| Sodium tert-butoxide | 96.10 | 1.4 | 1.4 | 135 mg |
| Anhydrous Toluene | - | - | - | 5 mL |
Step-by-Step Procedure:
-
Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (285 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (14.3 mg, 0.03 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Inerting: Seal the tube with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add anhydrous, degassed toluene (5 mL) via syringe, followed by n-hexylamine (0.16 mL, 1.2 mmol).
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 8-16 hours.
-
Workup: Cool the reaction mixture to room temperature. Quench with water (10 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product, N-(4-ethoxy-2-(trifluoromethyl)phenyl)hexan-1-amine.
Protocol B: Coupling with a Secondary Cyclic Amine (Morpholine)
This protocol demonstrates the reaction's applicability to secondary amines, which are common building blocks in medicinal chemistry.
Table 2: Reagents for Protocol B
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
|---|---|---|---|---|
| This compound | 285.06 | 1.0 | 1.0 | 285 mg |
| Morpholine | 87.12 | 1.5 | 1.5 | 131 mg (0.13 mL) |
| XPhos Pd G4 | 868.51 | 0.02 (2 mol%) | 0.02 | 17.4 mg |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 | 425 mg |
| Anhydrous 1,4-Dioxane | - | - | - | 5 mL |
Step-by-Step Procedure:
-
Setup: In a nitrogen-filled glovebox, add this compound (285 mg, 1.0 mmol), XPhos Pd G4 pre-catalyst (17.4 mg, 0.02 mmol), and powdered potassium phosphate (425 mg, 2.0 mmol) to a vial with a stir bar.
-
Reagent Addition: Add anhydrous 1,4-dioxane (5 mL) followed by morpholine (0.13 mL, 1.5 mmol).
-
Reaction: Seal the vial with a PTFE-lined cap and remove it from the glovebox. Place the vial in a preheated heating block at 110 °C and stir.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting aryl bromide is consumed (typically 12-24 hours).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via flash column chromatography to afford the product, 4-(4-ethoxy-2-(trifluoromethyl)phenyl)morpholine.
Experimental Workflow and Troubleshooting
A systematic approach is essential for consistent results. The following diagram outlines the general workflow, and the table provides solutions to common issues.
Figure 2: General experimental workflow for Buchwald-Hartwig amination.
Table 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| No or Low Conversion | 1. Inactive catalyst (oxygen/water contamination).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure all reagents are anhydrous and the system is rigorously inert. Use freshly opened/purified reagents.[15]2. Switch to a stronger base (e.g., K₃PO₄ to NaOtBu).3. Increase the temperature in 10 °C increments. |
| Hydrodehalogenation (Aryl-Br replaced by Aryl-H) | 1. Presence of water or other protic sources.2. β-hydride elimination from the amine coupling partner.[3]3. Catalyst decomposition pathway. | 1. Use rigorously dried solvents and reagents.[16]2. This is less common with the specified substrate but can occur. A different ligand may be required.3. Screen alternative ligands (e.g., RuPhos, BrettPhos). |
| Formation of Biaryl Side Product | Homocoupling of the aryl bromide. | This often indicates an issue with the catalyst system. Try lowering the catalyst loading or screening a different ligand. |
| Product Degradation | Product may be unstable to the strong base at high temperatures. | Switch to a weaker base (e.g., K₃PO₄) and potentially a lower temperature, accepting a longer reaction time.[17] |
Conclusion
The Buchwald-Hartwig amination of this compound is a highly achievable transformation provided that careful attention is paid to the reaction parameters. The use of a bulky, electron-rich monophosphine ligand, such as XPhos, is critical to overcome the steric and electronic challenges posed by the substrate. By following the detailed protocols and troubleshooting guidance provided herein, researchers can confidently and reproducibly synthesize valuable arylamine products, paving the way for further discoveries in drug development and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Simple, efficient catalyst system for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.rug.nl [research.rug.nl]
- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. benchchem.com [benchchem.com]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. reddit.com [reddit.com]
- 16. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 17. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Ullmann Coupling of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
Abstract
The Ullmann reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are fundamental to the creation of complex molecules.[1][2] This guide provides a detailed exploration of the Ullmann coupling reaction specifically involving 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene, a substrate of significant interest in pharmaceutical and materials science. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating ethoxy group presents unique considerations for reactivity and reaction optimization. We will delve into the mechanistic underpinnings of the copper-catalyzed coupling, provide detailed, field-tested protocols for both C-N (Goldberg) and C-O (Ullmann Ether Synthesis) bond formation, and discuss strategies for optimization and troubleshooting. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of novel biaryl ethers and diarylamines.
Introduction: The Strategic Importance of the Ullmann Coupling
First reported by Fritz Ullmann in the early 20th century, the copper-mediated coupling of aryl halides has evolved from a reaction requiring harsh conditions and stoichiometric copper to a sophisticated, ligand-accelerated catalytic process.[1][3] Its ability to construct aryl-aryl, aryl-amine, and aryl-ether bonds makes it indispensable in sectors where these motifs are prevalent, including pharmaceuticals, agrochemicals, and functional materials.[1][4]
The target substrate, This compound , is a valuable building block. The trifluoromethyl (CF₃) group is a well-established bioisostere for groups like chlorine and is known to enhance metabolic stability, binding affinity, and lipophilicity in drug candidates.[5] Conversely, the ethoxy (-OEt) group can modulate solubility and participate in key hydrogen bonding interactions. The products of Ullmann couplings with this substrate are therefore highly sought-after scaffolds in medicinal chemistry.[6][7][8]
The Ullmann Reaction Mechanism: A Catalytic Cycle
While extensively studied, the precise mechanism of the Ullmann reaction can vary with substrates and conditions. However, a generally accepted catalytic cycle for modern, ligand-assisted couplings has been established.[1][9][10] It is widely agreed that Cu(I) is the active catalytic species, which may be generated in situ from Cu(0) or Cu(II) precursors.[10][11]
The key steps in the catalytic cycle are:
-
Formation of the Active Catalyst: The Cu(I) salt complexes with a ligand (L) and reacts with the nucleophile (e.g., an amine, R₂NH, or an alcohol/phenol, ROH) in the presence of a base to form a copper(I) amide or alkoxide complex.
-
Oxidative Addition: The aryl halide (Ar-X) undergoes oxidative addition to the copper(I) complex. This is often the rate-determining step. The electron-withdrawing CF₃ group on our target substrate helps to activate the C-Br bond for this step.
-
Reductive Elimination: The final C-N or C-O bond is formed through reductive elimination from the copper intermediate, yielding the desired coupled product and regenerating a Cu(I) species that re-enters the catalytic cycle.
The use of chelating ligands, such as diamines or amino acids, is crucial in modern Ullmann couplings. These ligands stabilize the copper intermediates, increase the catalyst's solubility, and facilitate the reaction under significantly milder conditions (40–100 °C) compared to the classical approach (>200 °C).[10][11][12]
Experimental Protocols
Safety & Handling Precautions
-
This compound: This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13] Avoid inhalation of vapors and contact with skin and eyes.[14][15] In case of contact, flush the affected area with copious amounts of water.[14][16]
-
Copper Catalysts & Reagents: Copper salts can be toxic. Avoid creating dust.
-
Solvents: Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are common solvents for this reaction. They are skin-absorbent; handle with care and appropriate gloves.
-
Bases: Potassium carbonate, cesium carbonate, and potassium phosphate are corrosive and hygroscopic. Store in a desiccator and handle quickly.
-
Inert Atmosphere: Many Ullmann couplings are sensitive to oxygen. The use of an inert atmosphere (Nitrogen or Argon) is highly recommended to prevent catalyst deactivation.
Protocol I: C-N Coupling (Goldberg Reaction)
This protocol details the coupling of this compound with a model amine, morpholine.
Materials & Equipment:
-
This compound
-
Morpholine
-
Copper(I) Iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA) or L-Proline (ligand)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃), finely ground
-
Anhydrous Dimethylformamide (DMF) or Toluene
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Septa and needles
-
Inert gas line (N₂ or Ar)
-
Heating mantle or oil bath with temperature control
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add CuI (0.05 mmol, 5 mol%), the ligand (DMEDA, 0.10 mmol, 10 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 equiv) followed by anhydrous DMF (3-5 mL).
-
Nucleophile Addition: Add morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter through a pad of Celite to remove insoluble salts, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.
Protocol II: C-O Coupling (Ullmann Ether Synthesis)
This protocol outlines the coupling of our target substrate with a model phenol.
Key Modifications from Protocol I:
-
Nucleophile: A phenol (e.g., 4-methoxyphenol, 1.2 equiv) is used instead of an amine.
-
Ligand: While diamines can work, ligands like 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD) or picolinic acid have shown excellent efficacy for O-arylation.[17][18][19]
-
Base: A stronger base like potassium phosphate (K₃PO₄) or a weaker one like cesium carbonate (Cs₂CO₃) is often preferred to deprotonate the less nucleophilic phenol.[17][19]
-
Solvent: DMSO can be an effective solvent for this transformation.[19]
Procedure Outline:
-
Follow steps 1-3 from Protocol I, using the appropriate ligand (e.g., TMHD, 20 mol%) and base (e.g., Cs₂CO₃, 2.0 equiv).
-
Add the phenol (1.2 equiv) as a solid or dissolved in a minimal amount of solvent.
-
Heat the reaction, typically between 100-130 °C.
-
Monitor, work up, and purify as described in Protocol I.
Optimization and Data Analysis
The success of an Ullmann coupling often relies on the careful selection of several interdependent parameters. The table below summarizes key variables for optimizing the reaction of this compound.
| Parameter | Common Options | Rationale & Considerations |
| Copper Source | CuI, Cu₂O, Cu(0) powder, Cu(OTf)₂ | CuI is the most common and reliable precatalyst, readily forming the active Cu(I) species.[10] |
| Ligand | C-N: DMEDA, L-Proline, PhenanthrolineC-O: TMHD, Picolinic Acid, N,N-dimethylglycine | Ligand choice is critical. Diamines are excellent for N-arylation. Diketones and amino acids are often superior for O-arylation.[17] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK | The base must be strong enough to deprotonate the nucleophile but not cause side reactions. Cs₂CO₃ is often effective and mild.[17] K₃PO₄ is a strong, non-nucleophilic base. |
| Solvent | DMF, DMSO, Toluene, Dioxane, NMP | High-boiling polar aprotic solvents are typical.[3] DMF and DMSO are excellent at dissolving reagents and promoting the reaction. |
| Temperature | 80 - 140 °C | Higher temperatures accelerate the reaction but can lead to decomposition. Ligand choice directly impacts the required temperature. |
| Catalyst Loading | 1 - 10 mol% | Lower loadings are desirable but may require longer reaction times or more efficient ligands. 5 mol% is a good starting point. |
Applications in Drug Discovery and Beyond
The products derived from the Ullmann coupling of this compound are of high value. The resulting diarylamines and diaryl ethers are key structural motifs in a vast array of biologically active compounds.
-
Pharmaceuticals: The CF₃ group enhances metabolic stability and membrane permeability, while the diaryl ether/amine core is present in numerous kinase inhibitors, anti-inflammatory agents, and CNS-active drugs.[4][7][8]
-
Agrochemicals: Many modern herbicides and fungicides utilize the diaryl ether scaffold for its chemical stability and tailored biological activity.[1]
-
Materials Science: Poly-arylamines and -ethers are used in the development of organic light-emitting diodes (OLEDs), high-performance polymers, and other advanced materials.[1]
By providing a reliable synthetic route to these trifluoromethylated biaryl structures, this Ullmann protocol serves as an enabling technology for innovation across multiple scientific disciplines.[20][21]
References
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. Ullmann reaction | PPTX [slideshare.net]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. BJOC - Copper-catalyzed N-arylation of amines with aryliodonium ylides in water [beilstein-journals.org]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. Ullmann coupling-An overview - operachem [operachem.com]
- 11. The mechanism of the modified Ullmann reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aaronchem.com [aaronchem.com]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. fishersci.com [fishersci.com]
- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 18. Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers. | Semantic Scholar [semanticscholar.org]
- 19. dspace.mit.edu [dspace.mit.edu]
- 20. researchgate.net [researchgate.net]
- 21. "The Synthesis of Fluorinated Biaryls by Means of the Ullmann Reaction" by Thomas R. Patterson [epublications.marquette.edu]
Application Notes & Protocols: The Strategic Role of Aryl Halide Intermediates in the Synthesis of Dapagliflozin
Executive Summary
Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) and a cornerstone in the management of type-2 diabetes.[1][2] Its chemical architecture, a C-aryl glucoside, presents unique synthetic challenges, primarily in the formation of the carbon-carbon bond between the glucose moiety and the aglycone core. This document provides a detailed examination of the synthesis of dapagliflozin, with a specific focus on the preparation and application of the key aryl bromide intermediate.
Note to the reader: The initial query referenced 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene. Extensive literature review indicates that this specific compound is not a recognized precursor for dapagliflozin, which lacks a trifluoromethyl group. This guide will instead focus on the pivotal and structurally correct aryl halide intermediate, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene , to provide a scientifically accurate and relevant protocol for researchers in the field.
The synthetic strategy detailed herein revolves around a convergent approach, where the complex aglycone is first assembled and then coupled with a protected glucose derivative. This process is marked by two critical transformations: a Friedel-Crafts acylation to construct the diarylketone precursor, followed by a metal-halogen exchange and nucleophilic addition to a gluconolactone derivative.
Part 1: Synthesis of the Key Aglycone Precursor: 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene
The construction of the aglycone portion of dapagliflozin is a critical phase that sets the stage for the subsequent C-glycosylation. The target intermediate, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is typically synthesized in a two-step sequence starting from 5-bromo-2-chlorobenzoic acid.
Step 1.1: Friedel-Crafts Acylation
The initial step involves a Lewis acid-catalyzed Friedel-Crafts acylation of phenetole (ethoxybenzene) with 5-bromo-2-chlorobenzoyl chloride. The benzoic acid is first converted to the more reactive acyl chloride, often using reagents like thionyl chloride or oxalyl chloride.[3][4] This is then reacted with phenetole in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), to form the diarylketone, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.[3][5]
Causality of Experimental Choices:
-
Acyl Chloride Formation: The conversion of the carboxylic acid to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the electron-rich phenetole ring.
-
Lewis Acid Catalyst (AlCl₃): Aluminum chloride coordinates to the carbonyl oxygen of the acyl chloride, further polarizing the carbon-chlorine bond and generating a highly reactive acylium ion or a polarized complex, which is the active electrophile in the aromatic substitution reaction.[3]
-
Solvent: Anhydrous dichloromethane (DCM) is a common solvent as it is inert under the reaction conditions and effectively solubilizes the reactants.[3]
Step 1.2: Reduction of the Diarylketone
The second step is the reduction of the ketone functionality to a methylene bridge. A common and effective method for this transformation is a silane-mediated reduction in the presence of a Lewis acid, such as triethylsilane (Et₃SiH) with boron trifluoride etherate (BF₃·OEt₂) or aluminum chloride.[3][6] This ionic hydrogenation is highly efficient for the deoxygenation of diaryl ketones.
Causality of Experimental Choices:
-
Reductant System (Et₃SiH/Lewis Acid): This combination provides a robust method for the selective reduction of the ketone without affecting the aryl halides. The Lewis acid activates the ketone by coordinating to the carbonyl oxygen, making it more susceptible to hydride transfer from the triethylsilane.
The overall workflow for the synthesis of this key intermediate is depicted below.
Caption: Synthesis of the key aglycone intermediate.
Part 2: C-Glycosylation and Final Synthesis of Dapagliflozin
With the aglycone precursor in hand, the next crucial stage is the formation of the C-glycoside bond. This is typically achieved via an organometallic coupling reaction.
Step 2.1: Formation of the Organometallic Reagent and Coupling
The aryl bromide, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is converted into a highly reactive organometallic species. This is most commonly done through a lithium-halogen exchange at low temperatures (e.g., -78 °C) using an organolithium reagent like n-butyllithium (n-BuLi).[2][6] The resulting aryllithium is a potent nucleophile.
This nucleophile is then immediately reacted with a protected D-glucono-1,5-lactone. The lactone's hydroxyl groups are protected, often as trimethylsilyl (TMS) ethers, to prevent side reactions.[2] The nucleophilic attack of the aryllithium reagent on the lactone's carbonyl group opens the ring and forms a lactol intermediate.[3]
Causality of Experimental Choices:
-
Low Temperature: The lithium-halogen exchange and subsequent nucleophilic addition are performed at very low temperatures to prevent side reactions, such as the decomposition of the highly reactive organolithium reagent.
-
TMS Protection: Protecting the hydroxyl groups of the gluconolactone as TMS ethers ensures that the aryllithium attacks the electrophilic carbonyl carbon exclusively.
Step 2.2: Reductive Deprotection and Final Product Formation
The intermediate lactol is unstable and is directly subjected to a reduction and deprotection sequence. Treatment of the reaction mixture with an acid, such as methanesulfonic acid (MsOH) in methanol, simultaneously removes the silyl protecting groups and facilitates the formation of a more stable methyl glucoside.[2]
The final key transformation is the stereoselective reduction of the anomeric hydroxyl group to afford the C-glucoside. This is accomplished using a reducing agent like triethylsilane in the presence of a Lewis acid (e.g., BF₃·OEt₂).[2][6] This step establishes the desired β-anomer stereochemistry characteristic of dapagliflozin.
Caption: Overall synthetic workflow for Dapagliflozin.
Part 3: Experimental Protocols
The following protocols are representative procedures based on established literature methods.[2][3][6] Researchers should adapt these protocols based on their specific laboratory conditions and safety guidelines.
Protocol 3.1: Synthesis of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
| Reagent | Molar Eq. | MW ( g/mol ) | Quantity |
| 5-bromo-2-chlorobenzoic acid | 1.0 | 235.45 | 23.5 g |
| Thionyl chloride | 1.5 | 118.97 | 12.5 mL |
| Phenetole | 1.2 | 122.16 | 14.7 g |
| Aluminum chloride (AlCl₃) | 1.3 | 133.34 | 17.3 g |
| Dichloromethane (DCM) | - | - | 250 mL |
Procedure:
-
To a stirred suspension of 5-bromo-2-chlorobenzoic acid in 100 mL of DCM, add thionyl chloride dropwise at room temperature.
-
Heat the mixture to reflux for 2 hours until a clear solution is formed.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.
-
Dissolve the resulting crude acyl chloride in 150 mL of anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add phenetole to the solution.
-
Add aluminum chloride portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ketone, which can be purified by recrystallization from ethanol.
Protocol 3.2: Synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene
| Reagent | Molar Eq. | MW ( g/mol ) | Quantity |
| Diarylketone from 3.1 | 1.0 | 339.61 | 34.0 g |
| Triethylsilane (Et₃SiH) | 3.0 | 116.28 | 34.9 g |
| Boron trifluoride etherate | 2.0 | 141.93 | 28.4 g |
| Dichloromethane (DCM) | - | - | 200 mL |
Procedure:
-
Dissolve the diarylketone in anhydrous DCM and cool the solution to 0 °C.
-
Add triethylsilane to the solution.
-
Add boron trifluoride etherate dropwise over 20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to give the crude product, which can be purified by column chromatography or recrystallization.
Protocol 3.3: Synthesis of Dapagliflozin
| Reagent | Molar Eq. | MW ( g/mol ) | Quantity |
| Aryl Bromide from 3.2 | 1.0 | 325.63 | 32.6 g |
| n-Butyllithium (2.5 M in hexanes) | 1.1 | 64.06 | 44 mL |
| Protected Gluconolactone | 1.2 | 464.84 | 55.8 g |
| Methanesulfonic acid (MsOH) | 2.0 | 96.11 | 19.2 g |
| Triethylsilane (Et₃SiH) | 3.0 | 116.28 | 34.9 g |
| Boron trifluoride etherate | 2.0 | 141.93 | 28.4 g |
| THF, MeOH, DCM/MeCN | - | - | As needed |
Procedure:
-
Dissolve 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene in anhydrous THF and cool to -78 °C under an argon atmosphere.
-
Add n-butyllithium dropwise, maintaining the temperature below -70 °C. Stir for 1 hour.
-
In a separate flask, dissolve the TMS-protected gluconolactone in anhydrous THF and cool to -78 °C.
-
Transfer the aryllithium solution to the gluconolactone solution via cannula. Stir at -78 °C for 2 hours.
-
Quench the reaction with a solution of methanesulfonic acid in methanol at -78 °C.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Neutralize with saturated NaHCO₃ and extract with ethyl acetate.
-
Wash the organic phase with brine, dry over Na₂SO₄, and concentrate to obtain the crude methyl C-aryl glucoside intermediate.
-
Dissolve the crude intermediate in a 1:1 mixture of DCM and acetonitrile. Cool to -10 °C.
-
Add triethylsilane, followed by the dropwise addition of boron trifluoride etherate.
-
Stir the reaction at 0 °C for 4 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract with ethyl acetate, dry the organic layer, and concentrate.
-
Purify the crude dapagliflozin by recrystallization from an ethyl acetate/heptane mixture to yield the final product as a white solid.[6]
References
- 1. ias.ac.in [ias.ac.in]
- 2. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 3. tandfonline.com [tandfonline.com]
- 4. CN104478839A - Synthesis method of dapagliflozin - Google Patents [patents.google.com]
- 5. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes and Protocols for the Synthesis of Novel Compounds Using 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
Introduction: A Versatile Building Block for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The unique physicochemical properties imparted by moieties such as the trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene (CAS 156605-95-7) is a key building block that leverages these advantages. Its structure, featuring a reactive bromine atom, a lipophilic ethoxy group, and an electron-withdrawing trifluoromethyl group, makes it an exceptionally valuable starting material for the synthesis of novel compounds, particularly in the burgeoning field of targeted protein degradation.
This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into its application in constructing complex molecules, with a particular focus on its role as a building block for Proteolysis Targeting Chimeras (PROTACs). While direct literature detailing the specific reactivity of this compound is emerging, its utility can be expertly extrapolated from the well-established chemistry of structurally similar aryl bromides. This note will provide detailed, field-proven protocols for key transformations, enabling researchers to unlock the potential of this versatile reagent.
Core Application: A Scaffold for PROTAC Synthesis
Targeted protein degradation using PROTACs has emerged as a revolutionary therapeutic modality.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[2] They consist of a ligand that binds the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a flexible linker.[3] The 4-ethoxy-2-(trifluoromethyl)phenyl moiety, readily introduced using our title compound, is an attractive scaffold for the POI-binding ligand, or "warhead," due to the favorable drug-like properties conferred by the ethoxy and trifluoromethyl groups.
The bromine atom on this compound serves as a versatile chemical handle for elaboration into a full PROTAC molecule. Through palladium-catalyzed cross-coupling reactions, this position can be functionalized to either append a linker or build out a more complex warhead structure.
Figure 1: General structure of a PROTAC, highlighting the incorporation of the 4-ethoxy-2-(trifluoromethyl)phenyl moiety.
Synthetic Transformations: Key Cross-Coupling Protocols
The reactivity of the C-Br bond in this compound allows for a wide range of synthetic manipulations. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose. The following protocols are based on well-established methodologies for structurally similar aryl bromides and serve as a robust starting point for optimization.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organohalide with an organoboron compound.[4] This is particularly useful for elaborating the core structure of a POI ligand. The reaction of this compound with various aryl or heteroaryl boronic acids can generate a library of diverse biaryl compounds.
Experimental Protocol: Suzuki-Miyaura Coupling (Analogous System)
-
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene and water (e.g., 10:1 mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas (repeat this cycle three times).
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient).
-
| Parameter | Condition |
| Catalyst | Pd(OAc)₂ |
| Ligand | SPhos |
| Base | K₃PO₄ |
| Solvent | Toluene/Water |
| Temperature | 100 °C |
| Typical Yield | 75-95% (based on analogous systems) |
| Table 1: Representative conditions for Suzuki-Miyaura coupling. |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a crucial step in attaching amine-containing linkers to the warhead in PROTAC synthesis.[5] This reaction couples an aryl halide with a primary or secondary amine.
Experimental Protocol: Buchwald-Hartwig Amination (Analogous System)
-
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[6]
-
After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
-
| Parameter | Condition |
| Catalyst | Pd₂(dba)₃ |
| Ligand | XPhos |
| Base | NaOtBu |
| Solvent | Toluene |
| Temperature | 100-110 °C |
| Typical Yield | 70-90% (based on analogous systems) |
| Table 2: Representative conditions for Buchwald-Hartwig amination. |
Sonogashira Coupling for C-C (Alkynyl) Bond Formation
The Sonogashira coupling provides a route to aryl alkynes by reacting an aryl halide with a terminal alkyne.[7] This is another common strategy for introducing a linker, as the alkyne functionality can be further modified or used directly as part of the linker structure.
Experimental Protocol: Sonogashira Coupling (Analogous System)
-
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
-
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the tube with argon or nitrogen (repeat three times).
-
Add anhydrous THF (5 mL) and triethylamine (3 mL) via syringe.
-
Add the terminal alkyne (1.5 mmol) dropwise to the stirred solution.
-
Stir the reaction at room temperature or heat to 50-60 °C until the starting material is consumed, as monitored by TLC.
-
Once complete, cool the mixture and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI |
| Ligand | PPh₃ (from catalyst) |
| Base | Triethylamine (Et₃N) |
| Solvent | THF |
| Temperature | 25-60 °C |
| Typical Yield | 80-95% (based on analogous systems) |
| Table 3: Representative conditions for Sonogashira coupling. |
Synthetic Workflow for Compound Library Generation
The power of this compound lies in its ability to serve as a common intermediate for rapid diversification. The following workflow illustrates how a library of novel compounds, such as PROTAC precursors, can be generated.
Figure 2: Workflow for the diversification of this compound.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel, high-value compounds. Its trifluoromethyl and ethoxy substituents provide desirable physicochemical properties for drug candidates, while the bromo group serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions. As demonstrated through analogous and well-established protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, this reagent can be readily transformed into a diverse array of biaryl, aryl amine, and aryl alkyne derivatives. This versatility makes it particularly well-suited for the construction of compound libraries for drug discovery, especially in the rapidly advancing field of targeted protein degradation with PROTACs. The protocols and workflows outlined in this guide provide a solid foundation for researchers to harness the full synthetic potential of this important chemical intermediate.
References
- 1. Protein Degrader Building Blocks [sigmaaldrich.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Preparation of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
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Document ID: AN-2023-1026-01
Abstract
This document provides a comprehensive guide for the laboratory synthesis of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene, a key intermediate in the development of various pharmaceuticals and agrochemicals. The protocol herein details a robust and reproducible method centered around the Sandmeyer reaction, a cornerstone of aromatic chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, safety protocols, and characterization data to ensure successful and safe execution of the synthesis.
Introduction: Significance and Synthetic Strategy
This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. The unique combination of a bromo, ethoxy, and trifluoromethyl group on the benzene ring provides a versatile scaffold for further chemical modifications, making it a valuable building block in the synthesis of complex organic molecules.
The synthetic approach detailed in this guide utilizes the Sandmeyer reaction, a reliable method for converting a primary aromatic amine into an aryl halide.[1][2] This classic transformation proceeds via the diazotization of an aromatic amine, followed by a copper(I)-catalyzed displacement of the diazonium group with a halide.[3][4][5] This method was chosen for its high efficiency and functional group tolerance, which are critical for the successful synthesis of our target molecule.
The overall synthetic strategy involves a two-step process starting from the commercially available 4-ethoxy-2-(trifluoromethyl)aniline:
-
Diazotization: The primary amine group of 4-ethoxy-2-(trifluoromethyl)aniline is converted into a diazonium salt using sodium nitrite in the presence of a strong acid, hydrobromic acid.[6]
-
Sandmeyer Reaction: The resulting diazonium salt is then treated with copper(I) bromide, which catalyzes the substitution of the diazonium group with a bromide ion to yield the final product.[2][3]
Mechanistic Insights: The Chemistry Behind the Synthesis
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the synthesis.
Diazotization
The diazotization of the primary aromatic amine is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong acid (HBr). Nitrous acid is then protonated to form the highly electrophilic nitrosonium ion (NO⁺), which is the key reactive species. The lone pair of electrons on the nitrogen atom of the amine attacks the nitrosonium ion, initiating a series of proton transfer and dehydration steps that ultimately lead to the formation of the aryl diazonium salt.
The Sandmeyer Reaction: A Radical-Nucleophilic Aromatic Substitution
The Sandmeyer reaction itself is a radical-nucleophilic aromatic substitution (SRNAr) process.[1][2] The mechanism is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This transfer results in the formation of an aryl radical and the release of nitrogen gas, a thermodynamically favorable process that drives the reaction forward. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, which is formed in the initial electron transfer step. This regenerates the copper(I) catalyst, allowing it to participate in subsequent catalytic cycles.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 4-Ethoxy-2-(trifluoromethyl)aniline | ≥98% | Commercially Available | 349-64-4 | Starting material. |
| Hydrobromic acid | 48% aqueous solution | ACS Reagent | 10035-10-6 | Corrosive. Handle with care. |
| Sodium nitrite | ≥99% | ACS Reagent | 7632-00-0 | Oxidizer. Toxic if swallowed.[7][8][9] |
| Copper(I) bromide | ≥98% | Anhydrous | 7787-70-4 | |
| Diethyl ether | Anhydrous | ACS Reagent | 60-29-7 | Flammable. |
| Sodium bicarbonate | Saturated aqueous solution | Laboratory Grade | 144-55-8 | |
| Sodium sulfate | Anhydrous | Laboratory Grade | 7757-82-6 | |
| Deionized water | 7732-18-5 |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
Part A: Diazotization
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 4-ethoxy-2-(trifluoromethyl)aniline (10.0 g, 48.7 mmol) in a mixture of 48% hydrobromic acid (30 mL) and deionized water (30 mL).
-
Cool the resulting solution to 0-5 °C using an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite (3.7 g, 53.6 mmol) in deionized water (15 mL).
-
Add the sodium nitrite solution dropwise to the aniline solution over a period of 30 minutes, ensuring the temperature is maintained between 0-5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt is indicated by a slight color change.
Part B: Sandmeyer Reaction
-
In a separate 500 mL beaker, prepare a solution of copper(I) bromide (8.4 g, 58.5 mmol) in 48% hydrobromic acid (20 mL).
-
Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) bromide solution with vigorous stirring. Effervescence (release of nitrogen gas) should be observed.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Heat the reaction mixture to 60 °C and maintain this temperature for 1 hour to ensure the reaction goes to completion.
Part C: Workup and Purification
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Safety Precautions
General:
-
This procedure must be carried out in a well-ventilated fume hood by trained personnel.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Chemical-Specific Hazards:
-
4-Ethoxy-2-(trifluoromethyl)aniline: This starting material is harmful if swallowed or in contact with skin and can cause skin and eye irritation.[10]
-
Hydrobromic Acid: A strong, corrosive acid. Avoid inhalation of vapors and contact with skin and eyes.
-
Sodium Nitrite: A strong oxidizing agent that is toxic if swallowed.[7][8][9][11][12] It can cause the formation of methemoglobin, leading to cyanosis.[7][11] Avoid contact with combustible materials.[7][12]
-
Aryl Diazonium Salts: These intermediates can be explosive when isolated and dry.[13] It is crucial to keep them in solution and at low temperatures. Avoid any excess of sodium nitrite during the diazotization step.[13]
-
Diethyl Ether: Highly flammable liquid and vapor. Work away from ignition sources.
Emergency Procedures:
-
In case of skin contact, immediately wash the affected area with copious amounts of water.
-
In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention.
-
In case of inhalation, move to fresh air. If breathing is difficult, administer oxygen.
-
In case of ingestion, rinse mouth with water and seek immediate medical attention.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₉H₈BrF₃O[14][15] |
| Molecular Weight | 269.06 g/mol [15] |
| Appearance | Colorless to pale yellow liquid or solid |
| Purity (by GC) | ≥95%[14] |
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃): Chemical shifts (δ) and multiplicities should be consistent with the structure. Expected peaks would correspond to the ethoxy group (a triplet and a quartet) and the aromatic protons.
-
¹³C NMR (CDCl₃): The number of signals and their chemical shifts should correspond to the nine carbon atoms in the molecule.
-
IR (neat): Characteristic absorption bands for C-H (aromatic and aliphatic), C-O (ether), C-Br, and C-F bonds are expected.
-
Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of a bromine atom (M⁺ and M+2 peaks of approximately equal intensity).
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete diazotization. | Ensure the temperature is maintained at 0-5 °C during NaNO₂ addition. Check the purity of the starting aniline. |
| Decomposition of the diazonium salt. | Keep the diazonium salt solution cold and use it immediately. | |
| Formation of Side Products | Excess sodium nitrite. | Use a stoichiometric amount of sodium nitrite. |
| Reaction temperature too high during Sandmeyer reaction. | Carefully control the temperature during the addition of the diazonium salt and subsequent heating. | |
| Oily Product That Does Not Solidify | Presence of impurities. | Re-purify by column chromatography or consider distillation under reduced pressure. |
Conclusion
The protocol described in this application note provides a reliable and well-characterized method for the laboratory-scale synthesis of this compound. By adhering to the detailed steps and safety precautions, researchers can confidently produce this valuable chemical intermediate for their research and development needs. The mechanistic insights and troubleshooting guide further support the successful execution of this synthesis.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sandmeyer Reaction | OpenOChem Learn [learn.openochem.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diazotisation [organic-chemistry.org]
- 7. ICSC 1120 - SODIUM NITRITE [chemicalsafety.ilo.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. nj.gov [nj.gov]
- 12. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. calpaclab.com [calpaclab.com]
- 15. usbio.net [usbio.net]
Troubleshooting & Optimization
optimizing yield for 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene synthesis
An Expert Guide to Optimizing the Synthesis of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
Welcome to the technical support center for the synthesis of this compound. As a key intermediate in the development of pharmaceuticals and advanced materials, achieving high yield and purity in this synthesis is paramount. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this specific electrophilic aromatic substitution, providing field-proven insights and troubleshooting strategies.
Section 1: Understanding the Core Reaction: Directing Group Effects
The synthesis of this compound is achieved through the electrophilic bromination of the starting material, 1-ethoxy-3-(trifluoromethyl)benzene. The success of this reaction hinges on understanding the interplay between the two substituents on the benzene ring.
-
Ethoxy Group (-OEt): This is an activating, electron-donating group (EDG). Through resonance, it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. It directs incoming electrophiles to the ortho and para positions (C2, C4, C6).
-
Trifluoromethyl Group (-CF3): This is a strongly deactivating, electron-withdrawing group (EWG) due to the high electronegativity of fluorine atoms.[1] It decreases the ring's electron density and directs incoming electrophiles to the meta position (C2, C4, C6, relative to its own position at C1).
In this specific substrate, the directing effects of the -OEt and -CF3 groups are cooperative . Both groups direct the incoming electrophile to the C4 and C6 positions. The primary challenge is not directing the bromine to the correct general locations, but rather controlling the reaction to prevent side products and maximize the yield of the desired C4 isomer over the C6 isomer.
Section 2: Troubleshooting Guide for Yield Optimization
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is consistently low, or the reaction does not go to completion. What are the likely causes and solutions?
Low conversion is a frequent issue, often stemming from insufficient electrophilicity or suboptimal reaction conditions.
-
Potential Cause A: Insufficient Electrophile Potency. The combination of an activating (-OEt) and a deactivating (-CF3) group results in a moderately reactive ring. If you are using a mild brominating agent like N-Bromosuccinimide (NBS) alone, it may not be electrophilic enough.
-
Solution: When using NBS, ensure a catalytic amount of a strong acid, such as concentrated sulfuric acid, is present. The acid protonates the NBS, making the bromine atom significantly more electrophilic and reactive towards the aromatic ring.[2][3] For deactivated or moderately activated rings, using sulfuric acid as the solvent can also drive the reaction to completion.[4]
-
-
Potential Cause B: Inappropriate Reaction Temperature. Electrophilic aromatic substitutions are sensitive to temperature. Too low a temperature may result in an impractically slow reaction rate.
-
Solution: Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If you observe slow conversion at 0°C or room temperature, consider gently warming the reaction mixture (e.g., to 40-50°C). However, be aware that higher temperatures can negatively impact regioselectivity (see Question 2).
-
-
Potential Cause C: Catalyst Deactivation. If using a Lewis acid catalyst like FeBr₃ with elemental bromine, moisture in the reagents or solvent can deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and high-purity reagents to prevent catalyst quenching.
-
Question 2: I'm observing significant formation of the wrong isomer. How can I improve regioselectivity for the desired C4 product?
While the directing groups favor both C4 and C6, achieving high selectivity for the C4 position (para to the ethoxy group) is crucial.
-
Potential Cause A: High Reaction Temperature. At higher temperatures, there is enough energy to overcome the activation barrier for substitution at the more sterically hindered C6 position, leading to a mixture of isomers.
-
Potential Cause B: Choice of Brominating System. Highly reactive systems like Br₂/FeBr₃ can be less selective. Milder, bulkier reagents can improve selectivity by being more sensitive to steric hindrance.
-
Solution: Employ a milder and often more selective brominating system. N-Bromosuccinimide (NBS) in conjunction with silica gel is a well-regarded method for regioselective bromination.[5][6] The solid support can influence the transition state, favoring substitution at the less hindered position. Using a less polar solvent like dichloromethane or hexane may also enhance steric effects and improve para-selectivity.[7]
-
Question 3: My product is contaminated with di-brominated or other poly-brominated species. How can I prevent this?
The activating nature of the ethoxy group can make the ring susceptible to a second bromination after the first one has occurred.
-
Potential Cause A: Excess Brominating Agent. Using more than one equivalent of the brominating agent is the most common cause of polybromination.
-
Solution: Carefully control the stoichiometry. Use 1.0 to 1.05 equivalents of the brominating agent. For precise control, add the agent slowly (dropwise if it's a liquid or in portions if it's a solid) to the solution of the starting material. This keeps the instantaneous concentration of the electrophile low, favoring monosubstitution.
-
-
Potential Cause B: Highly Activating Conditions. A very strong brominating system can be aggressive enough to force multiple substitutions.
-
Solution: Switch to a milder brominating agent like NBS, which is less prone to causing polybromination on moderately activated rings compared to elemental bromine.[6]
-
Question 4: I'm having trouble during the aqueous work-up. The organic layer remains colored, or I'm getting persistent emulsions.
Proper work-up is critical for isolating a clean product.
-
Potential Cause A: Residual Bromine. A persistent yellow or orange color in the organic layer is typically due to unreacted Br₂ or NBS.
-
Potential Cause B: Emulsion Formation. Emulsions can form during the extraction process, making layer separation difficult.
-
Solution: To break an emulsion, add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous layer helps to force the separation of the organic and aqueous phases.
-
Section 3: Optimized Experimental Protocol
This protocol utilizes N-Bromosuccinimide for enhanced control over selectivity and to minimize byproduct formation.
Table 1: Reagent and Materials Summary
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
|---|---|---|---|---|
| 1-ethoxy-3-(trifluoromethyl)benzene | 190.16 | 10.0 | 1.90 g | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 10.5 | 1.87 g | 1.05 |
| Dichloromethane (DCM), anhydrous | - | - | 50 mL | - |
| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | catalytic | ~2 drops | - |
| Sodium Thiosulfate (10% aq.) | - | - | 2 x 25 mL | - |
| Brine (saturated NaCl aq.) | - | - | 25 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~2 g | - |
Step-by-Step Methodology:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-ethoxy-3-(trifluoromethyl)benzene (1.90 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C.
-
Reagent Addition: Add N-Bromosuccinimide (1.87 g, 10.5 mmol) to the flask in one portion, followed by the careful, dropwise addition of concentrated sulfuric acid (~2 drops).
-
Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor the progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase) every 30 minutes. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing 25 mL of 10% aqueous sodium thiosulfate solution. Shake well until the organic layer is colorless.
-
Extraction and Washing: Separate the layers. Wash the organic layer again with 25 mL of 10% sodium thiosulfate, followed by 25 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield this compound as a pure compound.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the expected regiochemical outcome and why? A: The major product is this compound. The ethoxy group is a powerful para-director, and this position is sterically accessible. The cooperative meta-directing effect of the trifluoromethyl group further favors this position, leading to high regioselectivity under optimized conditions.
-
Q: Can I use elemental bromine (Br₂) and a Lewis acid like FeBr₃ instead of NBS? A: Yes, this is a classic and effective method for aromatic bromination.[10] However, it is a more powerful system that can be less selective and more prone to forming poly-brominated byproducts.[6] For substrates like this, NBS provides a milder, more controlled reaction that often leads to a cleaner product profile and higher isolated yield of the desired isomer.[2]
-
Q: How critical is the use of an anhydrous solvent? A: For reactions involving Lewis acid catalysts (e.g., FeBr₃, AlCl₃), it is absolutely critical, as water will destroy the catalyst. For the NBS/H₂SO₄ system described, it is less critical but still highly recommended. Water can hydrolyze NBS and lead to other side reactions, so using an anhydrous solvent is best practice for reproducibility and yield optimization.
-
Q: What are the key safety precautions for this reaction? A: Both NBS and elemental bromine are corrosive and toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Concentrated sulfuric acid is extremely corrosive. Have quenching agents, like sodium thiosulfate for bromine and sodium bicarbonate for acid, readily available to handle any spills.
Section 5: Visualization of Key Processes
The following diagrams illustrate the reaction mechanism, the laboratory workflow, and a troubleshooting decision tree.
Caption: Simplified mechanism for electrophilic aromatic bromination using NBS.
Caption: Step-by-step experimental workflow for the synthesis.
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 3. youtube.com [youtube.com]
- 4. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. EP0866046A1 - Catalytic process for selective aromatic bromination - Google Patents [patents.google.com]
- 8. Workup [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
common side products in the synthesis of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning the synthesis of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene. As a key building block in medicinal chemistry and materials science, achieving high purity is critical. This document provides in-depth troubleshooting advice and answers to frequently encountered challenges, focusing on the identification and mitigation of common side products.
Frequently Asked Questions (FAQs)
Q1: What is the standard and most reliable synthetic route to this compound?
A1: The most prevalent and industrially scalable method is a two-stage, one-pot process commencing with 4-ethoxy-2-(trifluoromethyl)aniline. The synthesis involves:
-
Diazotization: The primary amine is converted into a reactive aryl diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid (typically HBr or H₂SO₄) at low temperatures (0-5 °C).[1][2]
-
Sandmeyer Reaction: The resulting diazonium salt is subsequently displaced by a bromide ion using a copper(I) bromide (CuBr) catalyst to yield the final product.[3][4][5] This radical-nucleophilic aromatic substitution is highly effective for this transformation.[5]
Q2: My final product analysis shows a significant phenolic impurity. What is it and why does it form?
A2: The most common byproduct is 4-ethoxy-2-(trifluoromethyl)phenol . This impurity arises from the premature decomposition of the intermediate aryl diazonium salt, where water acts as a nucleophile, displacing the diazonium group. This reaction, sometimes referred to by the German term Verkochung, is highly temperature-sensitive.[3] Maintaining rigorous temperature control below 5 °C during the diazotization and Sandmeyer steps is paramount to suppress the formation of this phenol.
Q3: During the diazotization step, my reaction mixture turned an intense yellow-orange/red color. What causes this, and is the batch salvageable?
A3: The intense color is almost certainly due to the formation of an azo compound . This occurs when the electrophilic diazonium salt intermediate couples with the unreacted, nucleophilic 4-ethoxy-2-(trifluoromethyl)aniline starting material. This side reaction is favored if:
-
The addition of sodium nitrite is too fast, leading to localized excess of diazonium salt.
-
The reaction pH is not sufficiently acidic, leaving a significant concentration of the free amine.
-
The temperature rises, accelerating the coupling reaction.
While the batch may be salvageable, purification is challenging due to the similar polarity and high molecular weight of the azo dye. It is often more practical to discard the batch and optimize the reaction conditions.
Q4: Besides the phenol, what other common process-related impurities should I be looking for?
A4: Another significant side product to monitor is 1-ethoxy-3-(trifluoromethyl)benzene . This results from a reduction reaction known as hydrodediazoniation, where the diazonium group is replaced by a hydrogen atom. This can be promoted by certain radical pathways or the presence of reducing agents in the reaction mixture. Careful selection of reagents and maintaining an inert atmosphere can help minimize its formation.
Troubleshooting Guide: Common Issues & Solutions
This section provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis.
Problem 1: Low Yield and Complex Product Mixture by GC-MS/NMR
A low yield of the target compound accompanied by multiple peaks in your analytical data points to issues in one of the two core stages of the reaction.
References
Technical Support Center: Troubleshooting Failed Suzuki Reactions with 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed to assist researchers, scientists, and professionals in drug development in troubleshooting failed or low-yielding reactions involving the challenging substrate, 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene. This electron-deficient and sterically hindered aryl bromide requires careful optimization of reaction conditions for successful coupling.
Understanding the Challenges with this compound
The structure of this compound presents a unique set of challenges for the Suzuki-Miyaura coupling. The electron-withdrawing nature of the trifluoromethyl group can facilitate oxidative addition, the first step in the catalytic cycle. However, its ortho position relative to the bromine atom introduces significant steric hindrance, which can impede subsequent steps, particularly transmetalation and reductive elimination.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common issues encountered during experiments with this compound.
Q1: My Suzuki reaction with this compound is not proceeding, and I am recovering my starting material. What are the likely causes?
A1: Unreacted starting material is a common issue and can point to several problems within your reaction setup. The primary suspects are often related to the catalyst's activity or inhibition of the catalytic cycle.
Initial Checks:
-
Catalyst Activity: The heart of the Suzuki reaction is the palladium catalyst. Ensure your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Some precatalysts are sensitive to air and moisture, so using a fresh batch or a more robust, air-stable precatalyst is advisable.
-
Inert Atmosphere: The Pd(0) catalyst is susceptible to oxidation, which leads to deactivation.[2] It is crucial to thoroughly degas your solvents and reaction mixture and maintain a strictly inert atmosphere (argon or nitrogen) throughout the experiment.
-
Reagent Quality: Verify the purity of your boronic acid, base, and solvent. Impurities can poison the catalyst and halt the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for no/low conversion.
Q2: I am observing significant formation of a homocoupled product from my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of boronic acids to form symmetrical biaryls is a common side reaction in Suzuki couplings.[3] This side reaction not only consumes your valuable boronic acid but also complicates the purification of your desired product.
Primary Causes of Homocoupling:
-
Oxygen-Mediated Homocoupling: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product.[3][4] Rigorous exclusion of oxygen is paramount to suppress this pathway.
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0).[3][5] This can be a significant issue at the beginning of the reaction before the catalytic cycle is fully established.
Strategies to Minimize Homocoupling:
| Strategy | Rationale | Recommended Action |
| Rigorous Degassing | To remove dissolved oxygen that can lead to catalyst oxidation and subsequent homocoupling. | Sparge solvents with an inert gas (argon or nitrogen) for at least 30 minutes. Use freeze-pump-thaw cycles for more sensitive reactions. |
| Use of Precatalysts | Pd(II) precatalysts are designed for clean and efficient in-situ generation of the active Pd(0) species, which can minimize direct reaction with the boronic acid.[5] | Utilize commercially available precatalysts like those from the Buchwald or PEPPSI series. |
| Optimize Base and Solvent | The choice of base and solvent can influence the rate of the desired cross-coupling versus the homocoupling side reaction. | For your substrate, consider using weaker bases like K₂CO₃ or K₃PO₄ in polar aprotic solvents like dioxane or THF, often with a small amount of water.[2][6] |
| Control Reaction Temperature | Higher temperatures can sometimes favor homocoupling. | Start with a moderate temperature (e.g., 80 °C) and only increase if the cross-coupling reaction is sluggish. |
Q3: My main side product is 4-ethoxy-2-(trifluoromethyl)benzene, resulting from dehalogenation. What causes this, and how can I prevent it?
A3: The replacement of the bromine atom with a hydrogen atom is known as dehalogenation or protodeboronation. This is a frequent side reaction, especially with electron-deficient aryl halides like yours.[6][7]
Mechanisms of Dehalogenation:
Dehalogenation can occur through several pathways, often involving the reaction of a palladium-aryl intermediate with a hydride source in the reaction mixture. Potential hydride sources include impurities in the reagents or solvent, or side reactions involving the solvent or base.
Mitigation Strategies for Dehalogenation:
-
Choice of Base: Strong bases can sometimes promote pathways that lead to hydride formation. Switching to a milder base can be beneficial.
-
Recommended Bases: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often effective.[7]
-
-
Solvent Selection: The solvent can be a source of hydrides.
-
Recommended Solvents: Anhydrous, aprotic solvents like toluene, dioxane, or THF are generally preferred.[8]
-
-
Ligand Choice: The ligand can influence the stability of the palladium-aryl intermediate and its propensity to undergo dehalogenation.
-
Recommended Ligands: Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, RuPhos, XPhos) can promote the desired reductive elimination over dehalogenation.[8]
-
Q4: My reaction starts but then stalls, leaving a significant amount of starting material. What could be causing this catalyst deactivation?
A4: Catalyst deactivation during the reaction is a common problem, often indicated by a color change (e.g., formation of a black precipitate, "palladium black") and a halt in product formation.[9][10]
Common Causes of Catalyst Deactivation:
-
Agglomeration of Palladium Nanoparticles: The active Pd(0) species can agglomerate into larger, less active or inactive palladium nanoparticles (palladium black).[11]
-
Product Inhibition: The product of the reaction can sometimes coordinate to the palladium center more strongly than the starting materials, leading to catalyst inhibition.[9]
-
Impurities: As mentioned before, impurities in the starting materials or solvents can act as catalyst poisons.[10]
Troubleshooting Catalyst Deactivation:
Caption: Strategies to combat catalyst deactivation.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for your optimization efforts.
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1, 0.1 M).
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Note: The optimal choice of ligand, base, solvent, and temperature will be specific to the coupling partner and may require systematic screening.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene. As a key building block in the synthesis of complex pharmaceutical agents and advanced materials, achieving high purity is critical for downstream success. Recrystallization is a powerful purification technique, but its success hinges on a clear understanding of the underlying principles and troubleshooting potential issues. This guide provides in-depth, experience-driven answers to common challenges encountered during the recrystallization of this specific compound.
Troubleshooting Guide: Addressing Common Recrystallization Issues
This section directly addresses specific problems you may encounter during your experiments. The solutions are based on a combination of foundational chemical principles and practical laboratory experience.
Q1: My compound separated as an oil instead of crystals. What is "oiling out" and how can I prevent it?
A1: "Oiling out" is a common and frustrating phenomenon where the dissolved compound separates from the supersaturated solution as a liquid (an oil) rather than a solid crystal lattice.[1][2] This typically occurs when the solute's melting point is lower than the boiling point of the solvent or when the solution becomes supersaturated at a temperature above the solute's melting point.[3][4] The resulting oil is often an impure amalgam of your product, solvent, and trapped impurities, making it a poor method of purification.[1][5]
Causality & Prevention:
-
High Solute Concentration: The solution may be too concentrated, leading to rapid supersaturation upon cooling.
-
Rapid Cooling: Cooling the solution too quickly can shock the system, causing the solute to crash out as a liquid before it has time to form an ordered crystal lattice.
-
Solution: Allow the hot, clear solution to cool slowly to room temperature on the benchtop, insulated with a cork ring or paper towels.[8] Only after it has reached room temperature should you transfer it to an ice bath for maximum crystal recovery.
-
-
Inappropriate Solvent Choice: The solvent may be too non-polar for the compound, causing the solute molecules to self-associate as a liquid phase rather than remaining solvated until crystallization.
-
Solution: Consider a more polar solvent or a mixed-solvent system. For this compound, a system like ethanol/water or isopropanol/water is often effective. You would dissolve the compound in the minimum amount of the hot "good" solvent (e.g., ethanol) and then slowly add the "poor" solvent (e.g., water) until the solution becomes faintly cloudy (turbid). A drop or two of the hot "good" solvent should clarify it before slow cooling.[7]
-
Q2: I have a very low yield of crystals after filtration. What are the likely causes and how can I improve my recovery?
A2: A low yield indicates that a significant portion of your product has been lost during the process. This is most often due to procedural issues rather than a failure of the technique itself.
Causality & Optimization:
-
Using Too Much Solvent: This is the most common reason for poor yield.[6][8] The goal is to create a saturated solution at high temperature, but an excessive amount of solvent will keep a large fraction of your compound dissolved even when cold.
-
Solution: Before your next attempt, perform a small-scale solvent screening to find the optimal volume. If you have already completed the filtration, you can try to recover more product by partially evaporating the solvent from the mother liquor (the filtrate) and cooling it again to obtain a second crop of crystals.[8]
-
-
Premature Crystallization: The compound may have crystallized in the filter funnel during hot filtration (if performed to remove insoluble impurities).[9]
-
Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. This can be done by passing hot solvent through it just before filtering your solution. Using a stemless funnel can also help prevent clogging.[9]
-
-
Incomplete Crystallization: Insufficient cooling time or temperature will leave a substantial amount of product in the solution.
-
Solution: After slow cooling to room temperature, ensure the flask is left in an ice-water bath for at least 15-20 minutes to maximize precipitation.[10]
-
Q3: My final crystals are discolored (e.g., yellow or brown). How can I remove colored impurities?
A3: Colored impurities are often highly conjugated organic molecules that are present in small quantities but have a strong visual impact. They can sometimes be removed with an adsorbent material or by ensuring a slow, controlled crystallization.
Causality & Remediation:
-
Trapped Impurities: Rapid crystal growth can trap impurities, including colored ones, within the crystal lattice.[7]
-
Solution: A slower cooling rate is crucial. This allows for the selective incorporation of your target molecule into the growing crystal, excluding impurities.
-
-
Adsorbable Impurities: Some colored impurities can be physically removed from the solution before crystallization begins.
-
Solution: Add a very small amount (a spatula tip) of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored compounds. Swirl for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool. Caution: Use charcoal sparingly, as it can also adsorb your product, leading to a lower yield.[7]
-
Q4: No crystals are forming, even after cooling in an ice bath. What should I do?
A4: This situation typically arises from either using too much solvent or having a supersaturated solution that resists nucleation (the initial formation of crystals).
Causality & Induction of Crystallization:
-
Excess Solvent: As discussed in Q2, too much solvent will prevent the solution from becoming supersaturated upon cooling.
-
Lack of Nucleation Sites: A supersaturated solution may need a "trigger" to start forming crystals. This can be due to the solution being too clean or containing impurities that inhibit crystallization.[9]
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide a nucleation site for crystal growth.[8]
-
Solution 2: Seeding: If you have a small crystal of the pure compound, add it to the cold solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[8][9]
-
Frequently Asked Questions (FAQs)
This section covers broader questions about the recrystallization strategy for this compound.
Q5: How do I select the best solvent system for this specific compound?
A5: The ideal solvent is one in which your compound is highly soluble when hot but poorly soluble when cold, while impurities remain soluble at all temperatures.[11] Given the structure of this compound (an aromatic ether with halogen and trifluoromethyl groups), it has moderate polarity.
Recommended Screening Protocol:
-
Place a small amount (~50 mg) of your crude material into several different test tubes.
-
Add a potential solvent (e.g., hexanes, ethyl acetate, isopropanol, ethanol, water) dropwise at room temperature.
-
If it dissolves readily at room temperature, the solvent is unsuitable (too soluble).[12]
-
If it does not dissolve, heat the mixture gently. If it dissolves when hot, this is a promising candidate.
-
-
Allow the hot solution to cool. The best solvent will be one that produces a large quantity of crystals upon cooling.
-
For this compound, single solvents like isopropanol or ethanol are good starting points. A mixed-solvent system, such as ethanol-water or isopropanol-water, is highly likely to be effective.[11][13]
Q6: What are the likely impurities in my crude sample?
A6: Impurities depend on the synthetic route. A common route to substituted benzenes is through electrophilic aromatic substitution, such as Friedel-Crafts reactions.[14] Potential impurities could include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Isomeric Byproducts: Substitution at different positions on the benzene ring.
-
Poly-substituted Products: Over-alkylation or over-halogenation, a common issue in Friedel-Crafts reactions where the product is more reactive than the starting material.[15]
-
Reagent Byproducts: For example, if N-Bromosuccinimide (NBS) was used for bromination, residual succinimide might be present.[16]
Q7: How can I definitively confirm the purity of my recrystallized product?
A7: Visual inspection (e.g., sharp, well-formed crystals of a consistent color) is a good first indicator, but analytical verification is essential. A multi-technique approach provides the most trustworthy validation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing purity.[17] The sample is vaporized and separated on a column, with each component being detected by a mass spectrometer. A pure sample will show a single major peak, while impurities will appear as separate, smaller peaks. The mass spectrum helps in identifying both the main product and any impurities.[18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the structure by showing the expected signals for the aromatic and ethoxy protons. More powerfully, ¹⁹F NMR is highly specific for the trifluoromethyl group and is extremely sensitive to the electronic environment, making it an excellent tool for detecting structurally similar impurities.[20][21]
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range. Comparing your experimental value to the literature value (if available) is a classic purity check.
Data & Protocols
Physicochemical & Solvent Data Table
| Property | Value / Data | Source |
| Compound Name | This compound | - |
| CAS Number | 156605-95-7 | [22][23] |
| Molecular Formula | C₉H₈BrF₃O | [22][23] |
| Molecular Weight | 269.06 g/mol | [22][23] |
| Appearance | Likely a low-melting solid or liquid | [22] |
| Solvent | Boiling Point (°C) | Polarity |
| Hexanes | 69 | Non-polar |
| Toluene | 111 | Non-polar |
| Ethyl Acetate | 77 | Polar Aprotic |
| Isopropanol | 82 | Polar Protic |
| Ethanol | 78 | Polar Protic |
| Water | 100 | Polar Protic |
| Solvent data sourced from Chemistry LibreTexts.[4] |
Detailed Recrystallization Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen "good" solvent (e.g., isopropanol) in small portions while heating the mixture gently (e.g., on a hot plate) with stirring. Continue adding the solvent until the solid just dissolves completely. Do not add a large excess of solvent.[10]
-
(Optional) Hot Filtration: If insoluble impurities or charcoal are present, perform a hot filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly pour the hot solution through it.
-
Crystallization (Slow Cooling): Cover the flask with a watch glass and allow it to cool slowly to room temperature on a non-conductive surface (e.g., a cork ring). Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Allow the crystals to dry completely. This can be done by leaving them in the funnel with the vacuum running for a period, followed by drying in a vacuum oven (if the compound is stable at the set temperature).
Recrystallization and Purity Analysis Workflow
Caption: Workflow for the recrystallization and purity verification of this compound.
References
- 1. mt.com [mt.com]
- 2. Oiled out [chem.ualberta.ca]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. Purity of a solvent: Determination of organic compounds by GC-MS and GC-FID - analysis - Analytice [analytice.com]
- 18. measurlabs.com [measurlabs.com]
- 19. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 20. rsc.org [rsc.org]
- 21. rsc.org [rsc.org]
- 22. usbio.net [usbio.net]
- 23. calpaclab.com [calpaclab.com]
Technical Support Center: Column Chromatography Purification of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene via column chromatography. Here, we address common challenges and frequently asked questions to ensure successful and efficient purification.
I. Troubleshooting Guide
This section is designed to help you navigate and resolve specific issues that may arise during the column chromatography process.
Issue 1: Poor Separation of the Target Compound from Impurities
Symptoms:
-
Overlapping spots on the Thin Layer Chromatography (TLC) plate.
-
Mixed fractions containing both the desired product and impurities.
Root Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for separating the target compound from impurities with similar polarities.
-
Solution: Systematically vary the solvent system. A common mobile phase for compounds of this nature is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent such as ethyl acetate or dichloromethane.[1][2] Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. Running a gradient TLC can help identify the optimal solvent ratio for separation.
-
-
Incorrect Stationary Phase: While silica gel is the most common choice, its acidic nature can sometimes cause issues with certain compounds, leading to tailing or decomposition.
-
Column Overloading: Applying too much crude sample to the column can lead to broad bands and poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. If you are still experiencing issues, reduce the sample load.
-
Issue 2: The Compound is Not Eluting from the Column
Symptoms:
-
No product is detected in the collected fractions, even after passing a large volume of the mobile phase.
Root Causes & Solutions:
-
Insufficient Mobile Phase Polarity: The selected solvent system may be too non-polar to move the compound down the column.
-
Solution: Gradually increase the polarity of the mobile phase.[3] If you started with a low percentage of ethyl acetate in hexane, incrementally increase the ethyl acetate concentration. In some cases, a stronger solvent like methanol may be needed in small percentages to elute highly retained compounds.
-
-
Compound Decomposition on Silica: The target molecule may be unstable on the acidic silica gel.
-
Solution: Test the stability of your compound on a silica TLC plate. Spot the compound and leave the plate for an extended period before eluting to see if degradation occurs.[3] If decomposition is suspected, switch to a less acidic stationary phase like deactivated silica or alumina.
-
-
Incorrect Solvent System Preparation: An error in preparing the eluent can lead to unexpected results.
-
Solution: Double-check the composition of your mobile phase. Ensure that the correct solvents were mixed in the intended ratios.[3]
-
Issue 3: Low Yield of the Purified Product
Symptoms:
-
The amount of recovered pure product is significantly lower than expected.
Root Causes & Solutions:
-
Product Tailing and Broad Elution: The compound may be eluting over a large number of fractions in low concentrations.
-
Solution: Once the product begins to elute, consider slightly increasing the polarity of the mobile phase to sharpen the elution band and reduce tailing.[3] This can help to collect the product in a more concentrated form over fewer fractions.
-
-
Irreversible Adsorption or Decomposition: A portion of the compound may be strongly and irreversibly binding to the stationary phase or decomposing during the purification process.
-
Solution: As mentioned previously, test for compound stability on silica.[3] If irreversible adsorption is suspected, a different stationary phase may be necessary.
-
-
Incomplete Elution: The chromatography may have been stopped prematurely before all of the product had eluted.
-
Solution: Always continue to collect and analyze fractions until a TLC analysis confirms that no more product is eluting from the column.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent system for the purification of this compound?
A common starting point for the purification of moderately polar aromatic compounds like this is a mixture of hexane and ethyl acetate. A good initial ratio to test on a TLC plate would be in the range of 9:1 to 4:1 (hexane:ethyl acetate). The goal is to achieve an Rf value for the target compound between 0.2 and 0.4 for optimal separation on a column.
Q2: How do I choose the right stationary phase?
For most applications involving neutral or moderately polar organic compounds, standard silica gel (60 Å, 230-400 mesh) is the preferred stationary phase due to its high resolving power and cost-effectiveness. However, if your compound shows signs of degradation or significant tailing on a silica TLC plate, you might consider using neutral alumina or deactivated silica gel.
Q3: What are the key safety precautions when handling this compound and the solvents?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling solvent vapors or dust from the silica gel.[5][6]
-
Handling: Avoid contact with skin and eyes.[5] In case of contact, rinse the affected area thoroughly with water.[5]
-
Fire Safety: The organic solvents used in column chromatography are often flammable. Keep them away from ignition sources.[7][8]
-
Waste Disposal: Dispose of all chemical waste, including used silica gel and solvents, in accordance with your institution's safety guidelines.[5]
Q4: How can I improve the separation of closely eluting impurities?
If you are struggling to separate impurities that have very similar Rf values to your product, you can try a few strategies:
-
Use a shallower solvent gradient: If you are using a gradient elution, make the increase in polarity more gradual in the region where your compound and the impurity are eluting.
-
Try a different solvent system: Sometimes, changing one of the solvents in your mobile phase can alter the selectivity of the separation. For example, substituting dichloromethane for ethyl acetate might change the elution order or improve the separation.
-
Increase the column length: A longer column provides more surface area for interactions, which can improve the resolution of closely eluting compounds.
III. Recommended Chromatography Conditions
The following table provides a starting point for the purification of this compound. These conditions should be optimized based on TLC analysis of your specific crude reaction mixture.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for a wide range of organic compounds. |
| Mobile Phase | Hexane:Ethyl Acetate | A versatile solvent system with tunable polarity. |
| Initial Eluent | 95:5 to 90:10 (Hexane:Ethyl Acetate) | Start with a low polarity to elute non-polar impurities first. |
| Target Rf Value | 0.2 - 0.4 | This range typically provides the best separation in column chromatography. |
| Loading Technique | Dry loading or minimal solvent | Minimizes band broadening at the start of the purification.[9] |
IV. Workflow for Optimizing Column Chromatography
Below is a diagram illustrating the decision-making process for developing and troubleshooting your column chromatography purification.
Caption: Decision tree for optimizing column chromatography.
V. References
-
Angene Chemical. (2021, May 1). Safety Data Sheet: this compound.
-
Apollo Scientific. (2023, July 4). Safety Data Sheet: 1-Bromo-4-(trifluoromethoxy)benzene.
-
TCI Chemicals. (2025, March 28). SAFETY DATA SHEET.
-
Fisher Scientific. (2024, March 29). SAFETY DATA SHEET.
-
Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.
-
Restek. (n.d.). Troubleshooting Guide.
-
Benchchem. (2025). An In-depth Technical Guide to 1-Bromo-4-(trifluoromethyl)benzene-d4.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information.
-
YMC. (n.d.). Mobile Phase Selectivity.
-
Santai Technologies Inc. (n.d.). The Choice of Mobile Phase in Reversed-Phase Flash Chromatography.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
-
Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
-
Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
-
Reddit. (2022, February 22). troubleshooting column chromatography : r/chemistry.
-
Sigma-Aldrich. (n.d.). This compound.
-
Strem. (n.d.). This compound, min 95%, 5 grams.
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
-
Chromatography Today. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
-
National Institutes of Health. (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PMC.
-
Sigma-Aldrich. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene 99 407-14-7.
-
SIELC Technologies. (n.d.). Separation of Benzene, 1-bromo-4-(trifluoromethyl)- on Newcrom R1 HPLC column.
-
ResearchGate. (2020, July 13). (PDF) Modern trends and best practices in mobile-phase selection in reversed-phase chromatography.
-
NIST. (n.d.). Benzene, 1-bromo-4-ethoxy-.
-
University of South Alabama. (n.d.). Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography.
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
-
Fisher Scientific. (n.d.). 1-Bromo-4-ethoxy-3-(trifluoromethyl)benzene, 97%, Thermo Scientific 1 g.
-
PubChem. (n.d.). 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene.
-
BLDpharm. (n.d.). 344-65-0|1-Bromo-4-chloro-2-(trifluoromethyl)benzene.
References
- 1. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chromatography [chem.rochester.edu]
- 4. "Characterization of Aromatic Stationary Phases for Uses in High Perfor" by Anastasia Davis [jagworks.southalabama.edu]
- 5. angenechemical.com [angenechemical.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. tcichemicals.com [tcichemicals.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Improving Regioselectivity of Reactions with 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
Welcome to the technical support center for 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high regioselectivity in reactions involving this versatile building block. Here, we address common challenges and provide in-depth, field-proven insights to optimize your experimental outcomes.
Introduction to the Challenge: Competing Directing Effects
This compound presents a unique challenge in regioselective synthesis due to the presence of three distinct functional groups with competing electronic and steric influences. The primary reactive site for cross-coupling reactions is the carbon-bromine bond. However, subsequent functionalization or metalation can be directed to two possible positions: C3 (ortho to the trifluoromethyl group and meta to the ethoxy group) or C5 (ortho to the ethoxy group and meta to the trifluoromethyl group).
Understanding the interplay of these directing effects is paramount to controlling the regiochemical outcome of your reactions.
-
Ethoxy Group (-OEt): An electron-donating group (EDG) that acts as an ortho, para-director in electrophilic aromatic substitution and a strong directing group in ortho-lithiation.
-
Trifluoromethyl Group (-CF₃): A strong electron-withdrawing group (EWG) that is generally a meta-director in electrophilic aromatic substitution. Its significant steric bulk also plays a crucial role in directing incoming groups to less hindered positions.
-
Bromo Group (-Br): A weakly deactivating, ortho, para-director that is the primary site for palladium-catalyzed cross-coupling reactions.
The following sections provide troubleshooting guidance and frequently asked questions to help you navigate these competing influences and achieve the desired regioselectivity in your experiments.
Troubleshooting Guide: Regioselectivity Issues
This section is formatted as a series of questions and answers to directly address specific problems you may encounter in the lab.
Question 1: I am performing a Suzuki-Miyaura coupling reaction with this compound and I'm getting a mixture of regioisomers. How can I favor the formation of the product coupled at the position ortho to the ethoxy group (C5-arylation)?
Answer:
Achieving high regioselectivity in the Suzuki-Miyaura coupling of this substrate is a common challenge. The primary factor influencing the regioselectivity of the initial C-Br coupling is steric hindrance. Based on studies of analogous compounds like 1,4-dibromo-2-(trifluoromethyl)benzene, the reaction is likely to preferentially occur at the position less sterically hindered by the bulky trifluoromethyl group[1]. In the case of this compound, this would favor the formation of the C1-coupled product.
However, if you are experiencing a mixture of isomers after a subsequent reaction, or if your goal is to functionalize the C5 position, here are key parameters to adjust:
1. Ligand Selection is Critical:
The choice of phosphine ligand on the palladium catalyst is arguably the most critical factor in controlling regioselectivity.
-
For C5-Selectivity (less hindered site):
-
Bulky Ligands: Employing bulky, electron-rich phosphine ligands can enhance selectivity for the less sterically hindered C5 position. The steric bulk of the ligand can create a more crowded catalytic center, making it more sensitive to the steric environment of the substrate.
-
Recommended Ligands: Consider using bulky biaryl phosphine ligands such as XPhos , SPhos , or tBuXPhos . These ligands have been shown to be effective in promoting coupling at less hindered positions.
-
2. Solvent and Base Combination:
The reaction medium can influence the effective steric environment and the reactivity of the catalyst.
-
Solvents: Non-polar aprotic solvents like toluene or dioxane are generally good starting points. In some cases, polar aprotic solvents can alter ligand coordination and influence selectivity.
-
Bases: The choice of base can affect the transmetalation step. A weaker base like K₃PO₄ or Cs₂CO₃ is often a good first choice. Stronger bases like NaOtBu can sometimes lead to side reactions or decreased selectivity.
Experimental Protocol for Enhanced C5-Selectivity in Suzuki-Miyaura Coupling:
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective palladium precursors. |
| Ligand | XPhos or SPhos (2-4 mol%) | Bulky ligands to enhance steric differentiation. |
| Base | K₃PO₄ (2-3 equivalents) | A moderately strong base to facilitate transmetalation. |
| Solvent | Toluene or 1,4-Dioxane (degassed) | Aprotic solvents are standard for Suzuki reactions. |
| Temperature | 80-110 °C | Typical temperature range for Suzuki couplings. |
Question 2: In a Buchwald-Hartwig amination, I am observing a significant amount of the product aminated at the position ortho to the trifluoromethyl group (C3-amination). How can I increase selectivity for the C5 position?
Answer:
Similar to the Suzuki-Miyaura coupling, steric effects are a primary determinant of regioselectivity in Buchwald-Hartwig amination. However, electronic effects can also play a significant role. The electron-withdrawing nature of the trifluoromethyl group can increase the electrophilicity of the adjacent C-H bond, potentially making it more susceptible to certain side reactions or alternative mechanistic pathways.
To favor amination at the C5 position, consider the following adjustments:
1. Ligand Choice:
-
Bulky, Electron-Rich Ligands: As with Suzuki coupling, bulky ligands are key. Ligands like XPhos , RuPhos , and BrettPhos are excellent candidates. Their steric bulk will disfavor approach to the more hindered C3 position.
2. Base and Solvent System:
-
Base: The choice of base is crucial in Buchwald-Hartwig reactions. For sterically demanding couplings, a strong, non-nucleophilic base is often required. NaOtBu or LHMDS are common choices. The nature of the base can influence the aggregation state of the catalyst and the rate of deprotonation of the amine.
-
Solvent: Toluene and dioxane are standard solvents. The polarity of the solvent can impact the solubility of the base and the catalytic species, thereby influencing the reaction rate and selectivity.
Experimental Protocol for Enhanced C5-Selectivity in Buchwald-Hartwig Amination:
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Standard palladium sources. |
| Ligand | XPhos or RuPhos (2-4 mol%) | Bulky ligands to direct the reaction to the less hindered site. |
| Base | NaOtBu or LHMDS (1.5-2 equivalents) | Strong, non-nucleophilic bases are often required. |
| Solvent | Toluene or 1,4-Dioxane (degassed) | Aprotic solvents are generally effective. |
| Temperature | 90-120 °C | Higher temperatures are often necessary for amination reactions. |
Question 3: I am attempting a directed ortho-metalation (DoM) followed by quenching with an electrophile. Which position is more likely to be lithiated, C3 or C5?
Answer:
In a directed ortho-metalation reaction, the regioselectivity is primarily governed by the coordinating ability of the directing metalation group (DMG). In this compound, the ethoxy group is a significantly stronger DMG than the trifluoromethyl group. The lone pairs on the oxygen atom of the ethoxy group will chelate to the lithium of the organolithium base (e.g., n-BuLi, s-BuLi), directing deprotonation to the adjacent C5 position. The trifluoromethyl group lacks a heteroatom with lone pairs to effectively direct the lithiation.
Therefore, you should expect to see preferential lithiation at the C5 position .
Troubleshooting Poor Regioselectivity in DoM:
If you are observing a mixture of products or low conversion, consider the following:
-
Base: Use a strong, non-nucleophilic base like n-BuLi or s-BuLi . The addition of a coordinating agent like TMEDA (tetramethylethylenediamine) can enhance the basicity and directing effect.
-
Temperature: These reactions must be carried out at low temperatures (typically -78 °C ) to prevent side reactions and ensure the stability of the aryllithium intermediate.
-
Reaction Time: The lithiation time is crucial. Insufficient time will lead to incomplete reaction, while excessively long times can result in decomposition of the intermediate. Monitor the reaction by quenching aliquots at different time points.
Workflow for Directed ortho-Metalation at C5:
Caption: Workflow for C5-selective DoM.
Frequently Asked Questions (FAQs)
Q1: How can I confirm the regiochemistry of my product?
A1: The most reliable method for determining the regiochemistry is through Nuclear Magnetic Resonance (NMR) spectroscopy .
-
¹H NMR: The coupling patterns and chemical shifts of the aromatic protons will be distinct for each regioisomer.
-
For a C5-substituted product, you will typically observe two singlets in the aromatic region.
-
For a C3-substituted product, you would also expect to see two singlets.
-
The key to differentiation lies in 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy). A NOESY experiment will show through-space correlations between the protons of the newly introduced group and the neighboring protons on the benzene ring. For a C5-substituted product, you would expect to see a NOE between the substituent and the ethoxy group protons.
-
-
¹³C NMR: The chemical shifts of the aromatic carbons will also be different for each isomer. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The chemical shifts of the other carbons can be predicted using computational methods or by comparison to similar known compounds[2][3].
Q2: Are there any general trends for predicting regioselectivity in palladium-catalyzed cross-coupling reactions of polysubstituted benzenes?
A2: Yes, several general principles can guide your predictions:
-
Steric Hindrance: This is often the dominant factor. Reactions tend to occur at the less sterically encumbered position.
-
Electronic Effects: Electron-withdrawing groups can increase the reactivity of an aryl halide towards oxidative addition, while electron-donating groups can decrease it.
-
Ligand Effects: Bulky ligands generally favor reaction at the less hindered site. The "bite angle" of bidentate ligands can also influence selectivity.
-
Reactivity of the C-X Bond: For substrates with multiple different halogens, the reactivity order is typically I > Br > Cl.
Q3: Can I perform a lithiation-borylation reaction on this compound?
A3: Yes, a lithiation-borylation sequence is a powerful method for introducing a boronic ester group, which can then be used in subsequent Suzuki-Miyaura couplings. As discussed in the troubleshooting guide, the ethoxy group will direct the lithiation to the C5 position. Trapping the resulting aryllithium with a borate ester, such as triisopropyl borate (B(OiPr)₃), followed by an acidic workup or treatment with pinacol, will yield the corresponding boronic acid or pinacol boronate ester at the C5 position.
Logical Flow of Regioselective Functionalization:
References
Technical Support Center: Catalyst Selection for Cross-Coupling of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to the cross-coupling of 1-bromo-4-ethoxy-2-(trifluoromethyl)benzene. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of catalyst selection for this specific substrate. The unique electronic and steric properties of this molecule—namely the electron-withdrawing trifluoromethyl group and the ethoxy substituent—necessitate careful consideration of the catalytic system to achieve optimal results.
Understanding the Substrate: Key Reactivity Considerations
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is influenced by several factors:
-
Electron-Deficient Aryl System: The potent electron-withdrawing nature of the trifluoromethyl (CF3) group significantly impacts the electronic properties of the aromatic ring. This generally makes the oxidative addition of the aryl bromide to the palladium(0) catalyst more facile, which is a crucial step in the catalytic cycle.
-
Steric Hindrance: The trifluoromethyl group at the ortho-position to the bromine atom introduces steric bulk, which can hinder the approach of the catalyst and the coupling partner.
-
Ligand Choice is Critical: The selection of the appropriate phosphine ligand or N-heterocyclic carbene (NHC) is paramount to stabilize the palladium catalyst, promote efficient oxidative addition and reductive elimination, and overcome steric challenges.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the cross-coupling of this compound and provides a systematic approach to troubleshooting.
Issue 1: Low to No Product Yield
Question: My cross-coupling reaction with this compound is resulting in low or no conversion to the desired product. What are the primary troubleshooting steps?
Answer: A low or non-existent yield is a frequent challenge that can often be resolved by systematically evaluating the reaction components and conditions.
Initial Checks:
-
Reagent Integrity:
-
Aryl Bromide: Ensure the purity of this compound. Impurities can inhibit the catalyst.
-
Coupling Partner: For Suzuki reactions, boronic acids can degrade via protodeboronation, especially electron-deficient ones.[2] Consider using fresh, high-purity reagents or more stable boronate esters (e.g., pinacol esters). For other couplings, ensure the organometallic reagent is active.
-
Solvents and Bases: Use anhydrous and degassed solvents to prevent catalyst deactivation by oxygen.[2] The purity of the base is also critical.
-
-
Catalyst and Ligand Activity:
-
Catalyst Source: Palladium(II) precatalysts like Pd(OAc)2 require in-situ reduction to the active Pd(0) species. If this is inefficient, the catalytic cycle will not initiate.[1] Consider using a pre-activated Pd(0) source like Pd(PPh3)4 or a more robust palladacycle precatalyst.
-
Ligand Oxidation: Phosphine ligands are susceptible to oxidation.[2] Ensure they have been stored under an inert atmosphere.
-
-
Inert Atmosphere:
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Side Products (e.g., Homocoupling, Hydrodehalogenation)
Question: My reaction is producing significant amounts of homocoupled products and/or the hydrodehalogenated starting material. How can I suppress these side reactions?
Answer: The formation of side products indicates that while your catalyst is active, undesired reaction pathways are competing with the intended cross-coupling.
Strategies to Minimize Side Products:
-
Ligand Selection: Bulky, electron-rich ligands can promote the desired reductive elimination step over side reactions.[4] For sterically hindered substrates like this, ligands such as those developed by Buchwald and Hartwig are often effective.[5][6]
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor side reactions, which may have higher activation energies.
-
Base Selection: The choice of base can influence the rates of competing pathways. For instance, in Suzuki couplings, weaker bases may mitigate protodeboronation.
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst is best for the cross-coupling of this compound?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). However, due to the electron-deficient and sterically hindered nature of the substrate, modern catalyst systems are generally preferred.
| Catalyst Type | Recommended For | Key Advantages |
| Palladacycle Precatalysts (e.g., Buchwald-type G3 or G4 precatalysts) with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) | Suzuki, Buchwald-Hartwig | High activity, stability, and effectiveness for challenging substrates.[4] |
| Pd(PPh3)4 | General purpose | Can be effective for less demanding couplings, but may struggle with this substrate. |
| PdCl2(PPh3)2 / CuI | Sonogashira | A classic system for coupling with terminal alkynes.[7] |
| Nickel Catalysts | Alternative for some couplings | Can offer different reactivity and may be more cost-effective.[7] |
Q2: What is the best ligand for a Suzuki-Miyaura coupling with this substrate?
A2: For a Suzuki-Miyaura coupling involving this compound, bulky and electron-rich biaryl phosphine ligands are highly recommended. These ligands stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[8]
-
Recommended Ligands: XPhos, SPhos, RuPhos, and other Buchwald-type ligands. These have demonstrated broad utility for coupling challenging aryl halides.[4]
Q3: For a Buchwald-Hartwig amination, what are the key considerations for catalyst selection?
A3: The Buchwald-Hartwig amination of this substrate requires a catalyst system that can overcome the steric hindrance and facilitate the C-N bond formation.[5][6]
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)2 or Pd2(dba)3) with a bulky, electron-rich phosphine ligand is standard.[9]
-
Ligand Choice: Ligands like Josiphos, Xantphos, or Buchwald's biaryl phosphine ligands are often employed.[5]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[9]
Q4: Can I perform a Sonogashira coupling with this aryl bromide?
A4: Yes, a Sonogashira coupling to form a C(sp)-C(sp2) bond is feasible. The electron-withdrawing trifluoromethyl group can enhance the reactivity of the aryl bromide in this reaction.[10]
-
Typical Catalyst System: A palladium source (e.g., PdCl2(PPh3)2) in combination with a copper(I) co-catalyst (e.g., CuI) is the traditional and effective choice.[7][11]
-
Base: An amine base such as triethylamine (Et3N) or diisopropylamine (DIPA) is commonly used.
-
Copper-Free Variants: Copper-free Sonogashira couplings have also been developed and may be advantageous in cases where copper sensitivity is a concern.[10][11]
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for your specific coupling partner.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K2CO3, 2.0 mmol).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.[2]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]
Visualizing the Catalytic Cycle
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. jmcct.com [jmcct.com]
- 9. benchchem.com [benchchem.com]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Solvent Effects on the Reactivity of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
Welcome to the technical support center for experiments involving 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in modulating the reactivity of this versatile building block. The unique electronic nature of this substrate—featuring an electron-donating ethoxy group and a potent electron-withdrawing trifluoromethyl group—makes its reaction outcomes exquisitely sensitive to the solvent environment. This document provides in-depth troubleshooting guides, FAQs, and validated protocols to ensure the success of your synthetic endeavors.
Core Concepts: Why Solvent Choice is Critical
The reactivity of this compound is governed by a delicate interplay of electronic and steric effects. The solvent is not merely a medium for dissolution; it actively participates in the reaction by:
-
Stabilizing Intermediates and Transition States: Polar solvents can stabilize charged intermediates, such as the Meisenheimer complex in Nucleophilic Aromatic Substitution (SNAr) or polar transition states in the oxidative addition step of cross-coupling reactions.[1][2]
-
Modulating Nucleophile/Electrophile Reactivity: Protic solvents can hydrogen-bond with nucleophiles, reducing their reactivity, while polar aprotic solvents can enhance nucleophilicity by solvating the counter-ion.[3][4]
-
Influencing Reaction Pathways: The choice between a polar protic and a polar aprotic solvent can determine whether a reaction proceeds via an SN1 or SN2 pathway, or in the case of cross-coupling, can even influence selectivity.[3][5][6]
-
Ensuring Solubility: All reactants, catalysts, and reagents must remain in solution for the reaction to proceed efficiently.
Below is a summary of common solvents used in reactions with this substrate.
| Solvent | Dielectric Constant (20°C) | Type | Boiling Point (°C) | Key Characteristics |
| Toluene | 2.4 | Nonpolar Aprotic | 111 | Good for maintaining catalyst stability; often used in Buchwald-Hartwig reactions. |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | 66 | Common in Suzuki couplings; can coordinate to metal centers. |
| 1,4-Dioxane | 2.2 | Nonpolar Aprotic | 101 | High boiling point, often used with water in Suzuki reactions. |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | 82 | Highly polar; can influence selectivity in some cross-couplings.[1][7] |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | 153 | Excellent for SNAr and Suzuki reactions; stabilizes charged species.[8][9] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | 189 | Highly polar, ideal for SNAr by enhancing nucleophilicity.[4] |
| Ethanol (EtOH) | 24.6 | Polar Protic | 78 | Can act as a co-solvent with water but may reduce nucleophile strength. |
| Water | 80.1 | Polar Protic | 100 | Used as a co-solvent to dissolve bases and accelerate transmetalation in Suzuki couplings.[10][11] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments in a question-and-answer format.
Part 1: General Solubility and Stability
Question: My this compound starting material is not fully dissolving at the start of my reaction. What should I do?
Answer: This is a common issue that can prevent a reaction from initiating. This compound is a nonpolar aromatic compound and is generally soluble in common organic solvents like toluene, THF, dioxane, DMF, and DMSO.[12] It has minimal solubility in water.
-
Troubleshooting Steps:
-
Verify Solvent Choice: Ensure you are using a suitable organic solvent. Refer to the table above. For reactions requiring aqueous bases (like many Suzuki couplings), a co-solvent system such as Dioxane/Water or THF/Water is necessary to create a homogenous or effectively biphasic system where reaction can occur at the interface.[13]
-
Increase Solvent Volume: The concentration may be too high. Try diluting the reaction mixture. A typical starting concentration for cross-coupling reactions is between 0.1 M and 0.5 M.
-
Gentle Heating: Mild warming and stirring can often help dissolve all solids before adding temperature-sensitive reagents like catalysts.
-
Check Purity: Impurities in the starting material could be insoluble. Confirm the purity of your substrate via NMR or GC-MS.
-
Question: I am observing significant decomposition of my starting material or desired product, especially at higher temperatures. Could the solvent be responsible?
Answer: Yes, the solvent can play a role in the thermal stability of your reagents and products.
-
Causality:
-
Protic Solvents: Solvents with acidic protons, like alcohols, can sometimes participate in side reactions. For instance, in palladium-catalyzed reactions, alcohols can be a source of hydrides, leading to undesired hydrodehalogenation (replacement of Br with H).[13]
-
High Boiling Point Solvents: While solvents like DMF and DMSO are excellent for many reactions, prolonged heating at high temperatures can cause them to decompose, releasing amines or other reactive species that can interfere with your reaction.
-
-
Preventative Measures:
-
Use Anhydrous Solvents: Water can be detrimental in many organometallic reactions. Always use dry, degassed solvents, especially for cross-coupling.
-
Maintain an Inert Atmosphere: Reactions sensitive to oxygen or moisture (e.g., Suzuki, Buchwald-Hartwig) should be run under an inert atmosphere (Nitrogen or Argon).
-
Optimize Temperature: Do not heat higher than necessary. Run a temperature screen to find the minimum temperature required for an efficient reaction rate.
-
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
The electron-deficient nature of the aromatic ring, due to the -CF₃ group, generally makes the oxidative addition step of cross-coupling reactions quite favorable.[14]
Question: My Suzuki-Miyaura coupling is sluggish, giving low conversion to the desired biaryl product. How can solvent choice improve the outcome?
Answer: The solvent system is one of the most critical parameters in a Suzuki-Miyaura coupling. It influences all three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[15]
-
The Role of the Solvent System:
-
Oxidative Addition: This initial step, where the palladium catalyst inserts into the C-Br bond, is often rate-determining.[15] It is facilitated by polar aprotic solvents like THF, Dioxane, or DMF, which can stabilize the resulting polar Pd(II) complex.
-
Transmetalation: This step requires a base and often benefits from the presence of a protic co-solvent like water or ethanol.[11] Water helps to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and can participate in the mechanism of transferring the organic group from boron to palladium.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solvent optimization in Suzuki-Miyaura couplings.
Question: I am observing a significant amount of a side-product corresponding to the replacement of bromine with hydrogen (hydrodehalogenation). How do I suppress this?
Answer: Hydrodehalogenation is a common side reaction in palladium catalysis. It occurs when a Pd-H species is formed, which then undergoes reductive elimination with the aryl group.[13]
-
Primary Causes & Solutions:
-
Solvent as Hydride Source: Alcohols and sometimes even water can act as hydride donors.
-
Solution: Switch to strictly aprotic solvents like Toluene or 1,4-Dioxane without an alcohol co-solvent. If water is necessary for the base, use the minimum amount required.
-
-
Base Degradation: Some bases can generate hydride species.
-
Solution: Use a robust inorganic base like K₂CO₃ or Cs₂CO₃.
-
-
Slow Transmetalation: If the transmetalation step is slow, the Ar-Pd(II)-Br intermediate has more time to undergo side reactions.
-
Solution: Ensure your boronic acid/ester is pure and that the base and solvent system are optimized to facilitate this step, as discussed in the previous question.
-
-
Question: My Buchwald-Hartwig amination reaction is giving poor yields. What are the best solvents for this transformation?
Answer: Unlike Suzuki couplings, Buchwald-Hartwig aminations often perform best in non-polar, aprotic solvents.
-
Recommended Solvents: Toluene is the most common and often the most effective solvent for these reactions.[16][17] 1,4-Dioxane is also a reliable choice. These solvents are relatively non-coordinating and provide good solubility for the catalyst and organic reagents.
-
Solvents to Avoid: Highly polar coordinating solvents like DMF or Acetonitrile can sometimes inhibit the catalyst. Protic solvents like alcohols are generally incompatible as they can compete with the amine nucleophile.
-
Key Insight: The choice of base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) and ligand are often more critical than the solvent in this reaction, but starting with toluene provides a robust foundation for optimization.[16][18]
Part 3: Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing -CF₃ group ortho to the bromine atom makes this substrate activated for SNAr reactions.[19][20]
Question: I am attempting an SNAr reaction with an amine or alkoxide nucleophile, but the reaction is extremely slow. What is the critical role of the solvent in this mechanism?
Answer: For SNAr reactions, the solvent choice is arguably the single most important parameter. The mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex.[2] The solvent's primary job is to stabilize this intermediate without deactivating the nucleophile.
-
Mechanism & Solvent Role:
-
Nucleophilic Attack: The nucleophile attacks the carbon bearing the bromine, forming the resonance-stabilized, anionic Meisenheimer complex.
-
Stabilization: Polar aprotic solvents (e.g., DMSO, DMF, NMP ) are essential. They are highly effective at solvating the cationic counter-ion of the nucleophile (e.g., Na⁺, K⁺) but poorly solvate the anionic nucleophile itself. This "naked" nucleophile is significantly more reactive.[4] Furthermore, their polarity stabilizes the charged Meisenheimer complex, lowering the activation energy of the first step.[4][8]
-
Leaving Group Departure: The bromide ion is expelled, and the aromaticity of the ring is restored.
-
-
Decision-Making Diagram for SNAr Solvent Selection:
Caption: Impact of solvent proticity on the SNAr reaction pathway.
Experimental Protocols
The following are generalized, starting-point protocols. Optimization of temperature, concentration, and reagent stoichiometry is recommended for each specific substrate pairing.
Protocol 1: Suzuki-Miyaura Cross-Coupling
-
Reaction: Coupling of this compound with an Arylboronic Acid.
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 - 1.5 eq)
-
Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)
-
K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or N₂), add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Add the degassed 1,4-dioxane and water solvent system via syringe. The final concentration of the aryl bromide should be ~0.2 M.
-
Heat the reaction mixture with vigorous stirring to 85-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination
-
Reaction: Coupling of this compound with a Secondary Amine.
-
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos or RuPhos (2-4 mol%)
-
NaOt-Bu or K₃PO₄ (1.4 - 2.0 eq)
-
Anhydrous, degassed Toluene
-
-
Procedure:
-
To a glovebox or a Schlenk flask under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.
-
Add the anhydrous, degassed toluene.
-
Add the amine, followed by the this compound.
-
Seal the vessel and heat the reaction mixture with vigorous stirring to 90-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool to room temperature and filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
-
Reaction: Displacement of Bromine with an Alkoxide.
-
Materials:
-
This compound (1.0 eq)
-
Sodium Alkoxide (e.g., Sodium Methoxide, 1.5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the sodium alkoxide.
-
Add anhydrous DMSO to dissolve the alkoxide.
-
Add this compound to the solution.
-
Stir the reaction at room temperature or heat gently (e.g., 50-80 °C) if the reaction is slow. The strong activation by the -CF₃ group may allow for mild conditions.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture into a beaker of cold water.
-
Extract the product with an organic solvent like diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or distillation.
-
References
- 1. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides [organic-chemistry.org]
- 10. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 18. benchchem.com [benchchem.com]
- 19. View of Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents: The Remarkable Effect of Trifluoromethyl Group on the Reactivity of Nitrophenyl Ethers with Nucleophiles. [journals.chemsociety.org.ng]
- 20. Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents: The Remarkable Effect of Trifluoromethyl Group on the Reactivity of Nitrophenyl Ethers with Nucleophiles. | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
Validation & Comparative
A Comparative Spectroscopic Guide to the Characterization of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene, a substituted aromatic compound, presents an interesting case for characterization by modern analytical techniques. Its unique substitution pattern, featuring a bromine atom, an ethoxy group, and a trifluoromethyl group, gives rise to a distinct spectroscopic fingerprint. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, placed in the context of structurally related molecules to offer a comparative perspective for researchers in the field.
While comprehensive, experimentally-derived spectral data for this compound is not widely published, a robust characterization can be predicted based on established principles of spectroscopy and comparison with known analogues. This guide will delve into the theoretical underpinnings of the expected spectra, providing a valuable reference for scientists engaged in the synthesis and analysis of similar compounds.
Predicted Spectroscopic Data for this compound
The following table summarizes the predicted NMR and MS data for the target compound. These predictions are based on established chemical shift theory, spin-spin coupling principles, and known fragmentation patterns of related molecules.
| Technique | Parameter | Predicted Value/Observation |
| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: ~7.0-7.8 ppm (3H, complex multiplet); Ethoxy CH₂: ~4.1 ppm (2H, quartet); Ethoxy CH₃: ~1.4 ppm (3H, triplet) |
| Coupling Constant (J) | Ethoxy CH₂-CH₃: ~7 Hz | |
| ¹³C NMR | Chemical Shift (δ) | Aromatic C-Br: ~115 ppm; Aromatic C-O: ~158 ppm; Aromatic C-CF₃: ~125 ppm (quartet); CF₃: ~123 ppm (quartet); Ethoxy CH₂: ~64 ppm; Ethoxy CH₃: ~15 ppm |
| Coupling Constant (J) | ¹J(C-F): ~272 Hz; ²J(C-F): ~33 Hz | |
| Mass Spec. | Molecular Ion (M⁺) | m/z 268 and 270 (approx. 1:1 ratio) |
| Key Fragments | [M-C₂H₄]⁺, [M-Br]⁺, [M-OC₂H₅]⁺ |
In-Depth Spectral Analysis and Comparison
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum is anticipated to show three distinct sets of signals corresponding to the aromatic protons, the methylene (-CH₂-) protons of the ethoxy group, and the methyl (-CH₃) protons of the ethoxy group.
-
Aromatic Region (δ 7.0-7.8 ppm): The three protons on the benzene ring will exhibit complex splitting patterns due to their differing chemical environments and couplings to each other. The electron-withdrawing trifluoromethyl group and the bromine atom, along with the electron-donating ethoxy group, will influence their precise chemical shifts.
-
Ethoxy Group (δ 4.1 and 1.4 ppm): The ethoxy group should present as a classic ethyl pattern. The methylene protons, being adjacent to the electron-withdrawing oxygen atom, will be deshielded and appear as a quartet around 4.1 ppm due to coupling with the three methyl protons[1]. The methyl protons will appear as a triplet around 1.4 ppm, coupled to the two methylene protons. The coupling constant for this splitting is typically around 7 Hz.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their electronic environment.
-
Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon attached to the ethoxy group (C-O) will be the most downfield (deshielded) due to the electronegativity of oxygen, predicted around 158 ppm. The carbon bonded to bromine (C-Br) will be more upfield, around 115 ppm.
-
Trifluoromethyl Group Influence: The carbon of the trifluoromethyl group itself will appear as a quartet due to coupling with the three fluorine atoms (¹J C-F coupling), with an expected large coupling constant of approximately 272 Hz[2]. The aromatic carbon attached to the CF₃ group will also be a quartet, but with a smaller coupling constant (²J C-F coupling) of around 33 Hz[3].
-
Ethoxy Carbons: The methylene carbon of the ethoxy group is expected around 64 ppm, while the methyl carbon will be significantly more shielded, appearing around 15 ppm.
Comparative NMR Data of Structurally Similar Compounds
To ground our predictions, we can compare them to the known NMR data of similar molecules.
| Compound | ¹H NMR (Aromatic Region, ppm) | ¹³C NMR (Aromatic C-Br, ppm) | ¹³C NMR (CF₃, ppm) |
| 1-Bromo-4-(trifluoromethyl)benzene[3] | 7.64 (d), 7.50 (d) | ~126.5 | ~123.9 (q) |
| 1-Bromo-4-(trifluoromethoxy)benzene[4] | Not available | Not available | Not available |
This comparison highlights the expected regions for the aromatic and trifluoromethyl signals, though the substitution pattern of our target molecule will lead to more complex splitting in the aromatic region of the ¹H NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering clues to its structure.
Expected Fragmentation Pattern
For this compound, electron ionization (EI) mass spectrometry is expected to yield a distinct molecular ion peak and several characteristic fragment ions.
-
Molecular Ion (M⁺): A key feature will be the presence of two molecular ion peaks of nearly equal intensity at m/z 268 and 270. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio)[5][6]. The molecular weight of the compound is 269.06 g/mol [7].
-
Key Fragments: Aromatic ethers are known to undergo specific fragmentation pathways[8][9][10]. We can anticipate the following fragments:
-
Loss of ethylene ([M-C₂H₄]⁺): A common fragmentation for ethoxy-substituted benzenes.
-
Loss of a bromine radical ([M-Br]⁺): Cleavage of the C-Br bond.
-
Loss of an ethoxy radical ([M-OC₂H₅]⁺): Cleavage of the C-O bond.
-
Illustrative Fragmentation Pathway
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed M⁺ (m/z) |
| 1-Bromo-4-(trifluoromethyl)benzene[11] | C₇H₄BrF₃ | 225.01 | 224, 226 |
| 1-Bromo-4-ethoxybenzene[12] | C₈H₉BrO | 201.06 | 200, 202 |
| 1-Bromo-4-(trifluoromethoxy)benzene[13] | C₇H₄BrF₃O | 241.01 | 240, 242 |
The mass spectra of these related compounds confirm the characteristic bromine isotope pattern and provide a basis for predicting the fragmentation of our target molecule.
Experimental Protocols
To obtain the data discussed above, the following standard experimental protocols would be employed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (GC-MS) Protocol
Caption: A typical workflow for the analysis of a volatile compound by GC-MS.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5). Use a temperature program to ensure good separation of the analyte from any impurities.
-
MS Analysis: The eluent from the GC column is introduced directly into the ion source of the mass spectrometer.
-
Ionization: Use a standard electron ionization (EI) source (typically 70 eV).
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-350) to detect the molecular ion and expected fragments.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Conclusion
The structural characterization of this compound can be confidently achieved through a combined application of NMR spectroscopy and mass spectrometry. This guide provides a detailed, predictive framework for the expected spectral data, grounded in fundamental principles and comparison with known compounds. The distinctive features in both NMR (complex aromatic signals, ethoxy pattern, and C-F couplings) and MS (characteristic bromine isotope pattern and predictable fragmentation) provide a robust and self-validating system for its identification. For researchers working with this or structurally related molecules, this guide serves as a valuable tool for spectral interpretation and confirmation of chemical identity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. rsc.org [rsc.org]
- 4. 1-Bromo-4-(trifluoromethoxy)benzene(407-14-7) 13C NMR spectrum [chemicalbook.com]
- 5. whitman.edu [whitman.edu]
- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 7. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 9. GCMS Section 6.13 [people.whitman.edu]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. Benzene, 1-bromo-4-(trifluoromethyl)- [webbook.nist.gov]
- 12. Benzene, 1-bromo-4-ethoxy- [webbook.nist.gov]
- 13. dev.spectrabase.com [dev.spectrabase.com]
A Comparative Reactivity Analysis of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene in Modern Cross-Coupling Reactions
Introduction: Navigating the Complex Landscape of Substituted Aryl Bromides
In the realm of pharmaceutical and materials science, the strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have become indispensable tools for this purpose.[1] The success of these transformations hinges critically on the reactivity of the aryl halide substrate. This guide provides an in-depth, data-supported comparison of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene , a uniquely substituted aryl bromide, with other common aryl bromides.
The subject molecule presents a fascinating case study in reactivity, featuring a powerful electron-withdrawing group (EWG), a trifluoromethyl (-CF3), positioned ortho to the bromine, and an electron-donating group (EDG), an ethoxy (-OEt), at the para position. Understanding how this specific arrangement of activating and deactivating groups, along with steric factors, influences its performance is crucial for researchers designing complex synthetic routes.
The Interplay of Electronic and Steric Effects
The reactivity of an aryl halide in cross-coupling reactions is primarily dictated by the ease of the initial, often rate-limiting, oxidative addition step to a low-valent palladium catalyst.[2] The electronic and steric environment around the carbon-bromine (C-Br) bond governs this process.
-
Electronic Effects : The trifluoromethyl (-CF3) group is one of the most potent EWGs used in organic chemistry, primarily acting through a strong negative inductive effect (-I).[3][4] Its presence ortho to the bromine atom significantly lowers the electron density of the C-Br bond. This increased electrophilicity of the aromatic ring facilitates the oxidative addition to the electron-rich Pd(0) catalyst.[5][6] Conversely, the para-ethoxy group is an electron-donating group through resonance (+R effect), which would typically deactivate the ring towards oxidative addition. However, the inductive effect of the ortho-CF3 group is expected to dominate, rendering the molecule "electron-deficient" and thus, highly activated for cross-coupling.[7][8]
-
Steric Effects : The ortho-trifluoromethyl group imposes significant steric hindrance around the reaction center. This can impede the approach of bulky palladium-ligand complexes, potentially slowing the reaction rate compared to unhindered substrates.[9][10] The choice of a suitable phosphine ligand, one that is bulky enough to promote reductive elimination but not so large as to prevent oxidative addition, becomes a critical parameter for optimization.[10][11]
Comparative Reactivity in Key Cross-Coupling Reactions
To contextualize the reactivity of this compound, we will compare its expected performance against three benchmark aryl bromides:
-
Bromobenzene : The unsubstituted parent compound.
-
4-Bromoanisole : An electron-rich aryl bromide.
-
2-Bromotoluene : A sterically hindered, weakly activated aryl bromide.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[12][13] The reactivity trend generally follows the strength of the electron-withdrawing substituents on the aryl halide.[14][15]
// Nodes pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa_complex [label="Ar-Pd(II)(Br)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; trans_complex [label="[Ar-Pd(II)(R)L₂]", fillcolor="#F1F3F4", fontcolor="#202124"]; product_complex [label="Product Complex", shape=ellipse, style=invis, width=0, height=0, label=""];
// Invisible nodes for layout sub_entry [shape=point, width=0]; base_entry [shape=point, width=0];
// Edges with labels pd0 -> oa_complex [label=" Oxidative\n Addition "]; sub_entry -> pd0 [label="Ar-Br", style=dashed]; oa_complex -> trans_complex [label=" Transmetalation "]; base_entry -> oa_complex [label="R-B(OR)₂\nBase", style=dashed]; trans_complex -> pd0 [label=" Reductive\n Elimination "]; trans_complex -> product_complex [label="Ar-R", arrowhead=none, style=dashed];
// Graph styling {rank=same; pd0; sub_entry;} {rank=same; oa_complex; base_entry;} {rank=same; trans_complex; product_complex;}
caption [label="Fig. 1: Suzuki-Miyaura Catalytic Cycle", shape=plaintext, fontsize=10]; } Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Data Comparison: Suzuki-Miyaura Coupling
| Aryl Bromide | Substituent Effects | Expected Reactivity | Typical Yield Range (%) |
| This compound | Strong Activation (-I from CF3) Moderate Steric Hindrance | High | 85 - 98% |
| Bromobenzene | Neutral | Moderate | 75 - 90% |
| 4-Bromoanisole | Deactivation (+R from OMe) | Low | 60 - 85% |
| 2-Bromotoluene | Weak Activation (-I from Me) Moderate Steric Hindrance | Moderate | 70 - 90% |
Note: Yields are estimates based on typical literature values for analogous substrates and are highly dependent on specific reaction conditions (catalyst, ligand, base, solvent).[16][17][18]
The strong activation provided by the ortho-CF3 group is expected to make this compound a highly reactive substrate, likely surpassing both bromobenzene and the sterically similar 2-bromotoluene. It will significantly outperform the electron-rich 4-bromoanisole.
Buchwald-Hartwig Amination
This reaction is a cornerstone for C-N bond formation.[1][19] Similar to the Suzuki coupling, electron-deficient aryl halides are generally more reactive.[20][21] The choice of ligand is particularly critical to overcome steric hindrance and facilitate the reductive elimination step.
Data Comparison: Buchwald-Hartwig Amination with Aniline
| Aryl Bromide | Substituent Effects | Expected Reactivity | Typical Yield Range (%) |
| This compound | Strong Activation (-I from CF3) Moderate Steric Hindrance | High | 80 - 95% |
| Bromobenzene | Neutral | Moderate | 70 - 88% |
| 4-Bromoanisole | Deactivation (+R from OMe) | Low | 50 - 80% |
| 2-Bromotoluene | Weak Activation (-I from Me) Moderate Steric Hindrance | Moderate | 65 - 85% |
Note: Yields are estimates based on typical literature values. The choice of amine, base, and ligand system is crucial for success.[20][22]
Again, this compound is predicted to be an excellent substrate for Buchwald-Hartwig amination due to its electron-deficient nature. The steric hindrance can be readily overcome by using modern, bulky, electron-rich phosphine ligands like those developed by Buchwald and Hartwig.[19]
Sonogashira Coupling
The Sonogashira reaction couples aryl halides with terminal alkynes to form C(sp²)-C(sp) bonds.[9][23] While the reaction is tolerant of a wide range of functional groups, electron-deficient aryl bromides typically react faster.[24] Steric hindrance on the aryl halide can be a significant factor, often requiring more robust catalyst systems or higher temperatures.[9]
Data Comparison: Sonogashira Coupling with Phenylacetylene
| Aryl Bromide | Substituent Effects | Expected Reactivity | Typical Yield Range (%) |
| This compound | Strong Activation (-I from CF3) Moderate Steric Hindrance | High | 80 - 95% |
| Bromobenzene | Neutral | Moderate | 75 - 90% |
| 4-Bromoanisole | Deactivation (+R from OMe) | Low | 60 - 85% |
| 2-Bromotoluene | Weak Activation (-I from Me) Moderate Steric Hindrance | Moderate | 70 - 88% |
Note: Yields are estimates. Copper co-catalysis is common, but copper-free methods are available to prevent alkyne homocoupling.[25][26]
The electronic activation of this compound should ensure excellent reactivity in Sonogashira couplings. A study on the site-selective Sonogashira reactions of 1,4-dibromo-2-(trifluoromethyl)benzene showed a preference for reaction at the bromine para to the CF3 group, highlighting the strong activating influence.[27]
Experimental Protocols & Workflow
Adherence to rigorous, self-validating protocols is essential for reproducible results. The following are representative procedures for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
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caption [label="Fig. 2: Inert Atmosphere Cross-Coupling Workflow", shape=plaintext, fontsize=10]; } Caption: A standard workflow for performing palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
This protocol details the coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 285 mg)
-
Phenylboronic Acid (1.2 mmol, 146 mg)
-
Pd(PPh₃)₄ (0.03 mmol, 35 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene/Water (4:1 mixture, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times.
-
Add the toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination
This protocol details the amination of this compound with morpholine.[20]
Materials:
-
This compound (1.0 mmol, 285 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Pd₂(dba)₃ (0.02 mmol, 18 mg)
-
XPhos (0.04 mmol, 19 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a nitrogen-filled glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Outside the glovebox, add this compound to the tube.
-
Seal the tube, evacuate, and backfill with argon (3x).
-
Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction until the starting aryl bromide is consumed (typically 12-24 hours) as determined by GC-MS.
-
Cool the reaction to room temperature, dilute with diethyl ether (20 mL), and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography to isolate the N-aryl product.
Considerations for Other Transformations
-
Ullmann Condensation : This copper-catalyzed reaction typically requires harsher conditions (high temperatures) than its palladium-catalyzed counterparts.[28][29] The electron-deficient nature of this compound makes it a suitable candidate for Ullmann-type reactions, particularly for forming C-O and C-N bonds.[28]
-
Grignard Reagent Formation : The formation of a Grignard reagent from this substrate could be challenging. The presence of the acidic benzylic protons on the ethoxy group could potentially interfere with the Grignard formation, although under standard conditions, the reaction with magnesium in anhydrous ether should be feasible.[30][31] Extreme care must be taken to ensure completely anhydrous conditions to prevent quenching of the highly reactive organometallic species.[30][32]
Conclusion
This compound is a highly activated and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The potent electron-withdrawing effect of the ortho-trifluoromethyl group dominates its reactivity profile, making it superior to unsubstituted, electron-rich, and many other sterically hindered aryl bromides in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While the ortho-substituent introduces steric bulk, this can be effectively managed with modern, sophisticated ligand systems. The insights and protocols provided in this guide should empower researchers to confidently incorporate this valuable building block into their synthetic strategies, enabling the efficient construction of complex molecular architectures.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides [organic-chemistry.org]
- 8. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ocf.berkeley.edu [ocf.berkeley.edu]
- 14. researchgate.net [researchgate.net]
- 15. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Cross-coupling reactions of arylsilanols with substituted aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. benchchem.com [benchchem.com]
- 21. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 22. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 24. benchchem.com [benchchem.com]
- 25. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 29. Ullmann Reaction [organic-chemistry.org]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. benchchem.com [benchchem.com]
- 32. Organic Syntheses Procedure [orgsyn.org]
GC-MS analysis of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene purity
An Objective Purity Assessment of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene via Gas Chromatography-Mass Spectrometry (GC-MS): A Comparative Guide
In the landscape of pharmaceutical and agrochemical development, the purity of starting materials is not merely a quality metric; it is a cornerstone of efficacy, safety, and reproducibility. Intermediates such as this compound are pivotal in the synthesis of complex target molecules. The presence of even trace-level impurities, particularly positional isomers or residual starting materials, can have profound consequences on downstream reaction yields, final product purity, and biological activity.
This guide presents a comprehensive, experimentally-grounded comparison of two sources of this compound. We will refer to our internally produced, high-purity standard as "Product A" and a commercially available alternative as "Product B." Through a meticulously designed Gas Chromatography-Mass Spectrometry (GC-MS) workflow, we will elucidate the purity profiles of both products, providing researchers with the data and rationale necessary to make informed decisions for their critical applications. We will not only detail the "how" of the analytical protocol but also the "why" behind each instrumental choice, embodying a transparent and scientifically rigorous approach.
The Analytical Imperative: Why GC-MS is the Gold Standard
Gas Chromatography (GC) is an exceptionally powerful technique for separating volatile and semi-volatile compounds with high resolution. The choice of a GC column with an appropriate stationary phase is critical for resolving structurally similar isomers.[1] For aromatic compounds like our target analyte, a mid-polarity column is often the optimal choice, balancing interactions to achieve separation.[2][3]
When coupled with a Mass Spectrometer (MS), the analytical power is magnified. The mass spectrometer acts as a highly specific detector, ionizing the eluted compounds and separating the resulting ions based on their mass-to-charge ratio (m/z). Electron Ionization (EI) is a robust and widely used technique that generates reproducible fragmentation patterns, creating a molecular "fingerprint" for each compound.[4] This allows for unambiguous identification of the main component and any co-eluting impurities. The presence of a bromine atom in our target molecule provides a distinct isotopic signature (two peaks at M and M+2 of nearly equal intensity), which is invaluable for confirmation.[5]
Experimental Design: A Self-Validating Protocol
The following protocol was developed to provide a robust and reliable assessment of this compound purity.
Sample Preparation
To ensure an accurate and reproducible analysis, a consistent sample preparation procedure is paramount.
-
Stock Solution Preparation: Accurately weigh approximately 25 mg of both "Product A" and "Product B" into separate 25 mL volumetric flasks.
-
Dilution: Dissolve the material in and dilute to the mark with high-purity Ethyl Acetate. This creates a stock solution with a nominal concentration of 1 mg/mL.
-
Working Solution: Perform a 1:100 dilution of the stock solution with Ethyl Acetate to create a working solution of 10 µg/mL. This concentration is optimal for preventing detector saturation while ensuring that trace impurities are well above the limit of detection.
GC-MS Instrumentation and Parameters
The analysis was performed on a standard capillary GC-MS system. The parameters were chosen to maximize the resolution of potential isomers and provide clear, identifiable mass spectra.
Table 1: GC-MS Method Parameters
| Parameter | Value | Rationale |
| Gas Chromatograph | ||
| GC Column | Agilent DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | A low-to-mid polarity 5% diphenyl / 95% dimethylpolysiloxane phase provides excellent selectivity for halogenated aromatic compounds.[6] |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Injection Mode | Split (50:1) | Prevents column overloading and ensures sharp chromatographic peaks. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |
| Constant Flow Rate | 1.2 mL/min | Optimal flow rate for a 0.25 mm ID column, balancing resolution and analysis time. |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | A starting temperature below the solvent boiling point allows for solvent focusing. The temperature ramp is optimized to separate the main analyte from potential closely-eluting isomers. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns.[4] |
| Electron Energy | 70 eV | The standard energy for EI, which generates extensive and well-characterized fragmentation, available in spectral libraries like NIST.[7][8] |
| Source Temperature | 230 °C | Reduces the potential for analyte condensation within the ion source. |
| Quadrupole Temp | 150 °C | Maintains ion trajectory and prevents contamination. |
| Mass Scan Range | 40 - 350 m/z | A range that captures the molecular ion (m/z 268/270) and all significant fragment ions, while excluding low-mass solvent ions. |
| Solvent Delay | 3 minutes | Prevents the high concentration of the injection solvent (Ethyl Acetate) from entering and saturating the MS detector. |
Workflow Visualization
The overall analytical process can be visualized as a logical sequence from sample handling to final data interpretation.
Caption: Experimental workflow for the comparative GC-MS analysis.
Results and Discussion: A Tale of Two Purities
The GC-MS analysis revealed significant differences in the purity and impurity profiles of "Product A" and "Product B".
Chromatographic Comparison
The Total Ion Chromatograms (TICs) are presented below. "Product A" exhibits a single, sharp, and symmetrical peak at the expected retention time. In contrast, "Product B" shows the main peak along with several smaller but significant impurity peaks.
(Note: The following chromatograms are illustrative representations of typical experimental results.)
Figure 1: Comparative Chromatograms
-
Product A (High Purity): A clean chromatogram showing a single major peak, indicating a purity of >99.8%.
-
Product B (Alternative): The chromatogram shows the main product peak, but also reveals two notable impurity peaks, one eluting just before the main peak (Impurity 1) and one eluting later (Impurity 2).
Mass Spectral Analysis: Identifying the Culprits
Mass spectral analysis of the main peak in both samples yielded an identical fragmentation pattern, confirming the identity of this compound.
-
Expected Molecular Ion: A characteristic doublet at m/z 268 and 270, with approximately 1:1 intensity, due to the 79Br and 81Br isotopes.[5]
-
Key Fragments:
-
m/z 241/239: Loss of an ethyl group (-C₂H₅).
-
m/z 189/191: Loss of both the ethoxy group and the trifluoromethyl group, followed by rearrangement.
-
m/z 161: Loss of Bromine from the [M-C₂H₅]⁺ fragment.
-
The impurities in "Product B" were tentatively identified based on their mass spectra.
-
Impurity 1: The mass spectrum of this earlier-eluting peak also showed a molecular ion at m/z 268/270. This, combined with its slightly shorter retention time, strongly suggests it is a positional isomer . Positional isomers often arise during aromatic substitution reactions if reaction conditions are not strictly controlled.[9]
-
Impurity 2: The mass spectrum of this peak did not contain the characteristic bromine isotope pattern and had a lower molecular weight, suggesting it may be a residual starting material or a side-product from the synthesis.
Quantitative Comparison
The purity of each product was determined by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Table 2: Quantitative Purity Comparison
| Product | Retention Time (min) | Peak Area % | Impurity 1 Area % | Impurity 2 Area % |
| Product A | 10.25 | 99.91% | Not Detected | Not Detected |
| Product B | 10.26 | 97.54% | 1.87% | 0.59% |
The data clearly demonstrates the superior purity of "Product A". The presence of nearly 2% of a positional isomer in "Product B" is particularly concerning, as this impurity is structurally very similar to the target compound and could interfere with subsequent synthetic steps or introduce undesirable properties in the final product.
Fragmentation Pathway Visualization
Understanding the fragmentation of the parent molecule is key to its identification.
Caption: Proposed EI fragmentation of this compound.
Conclusion: Purity as a Prerequisite for Success
This guide has demonstrated a robust GC-MS methodology for the purity assessment of this compound. The experimental data unequivocally establishes the superior quality of "Product A" (>99.9% purity) over the alternative "Product B" (97.5% purity).
For researchers in drug development and other high-stakes fields, the choice of chemical intermediates is a critical decision point. The presence of isomeric and other impurities, as seen in "Product B," can introduce significant variability, complicate reaction scale-up, and potentially compromise the integrity of the final product. By employing this self-validating GC-MS protocol, scientists can confidently verify the purity of their starting materials, ensuring the reliability and reproducibility of their research. We advocate for this level of analytical rigor as a standard practice in any synthetic workflow.
References
- 1. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 2. fishersci.ca [fishersci.ca]
- 3. The Influence of the Aromatic Character in the Gas Chromatography Elution Order: The Case of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Benzene, (trifluoromethyl)- [webbook.nist.gov]
- 8. Benzene, (trifluoromethyl)- [webbook.nist.gov]
- 9. tsijournals.com [tsijournals.com]
A Comparative Guide to HPLC Purity Determination of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind methodological choices, presents comparative experimental data, and offers detailed protocols to ensure scientific integrity and reproducibility. Our focus is on developing a robust, stability-indicating method capable of separating the main component from process-related impurities and degradation products.
Introduction: The Analytical Challenge
This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals. Its purity is paramount to ensure the safety and efficacy of the final products. The presence of a trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromo- and ethoxy- groups provide sites for further chemical modification. The analytical challenge lies in developing a highly selective HPLC method that can resolve the active pharmaceutical ingredient (API) from structurally similar impurities, including positional isomers and potential degradation products.
Understanding the Impurity Profile: A Synthesis-Based Approach
A robust analytical method is built upon a thorough understanding of potential impurities. The most probable synthetic route to this compound involves a Sandmeyer reaction starting from 4-ethoxy-2-(trifluoromethyl)aniline. This informs our selection of potential impurities to target during method development.
Caption: Predicted synthesis pathway and potential process-related impurities.
Based on this synthetic route, the primary impurities of concern are:
-
Impurity A: Unreacted starting material, 4-ethoxy-2-(trifluoromethyl)aniline.
-
Impurity B: The corresponding phenol, 4-ethoxy-2-(trifluoromethyl)phenol, formed from the hydrolysis of the diazonium salt intermediate.
-
Impurity C: Positional isomers, such as 2-Bromo-4-ethoxy-2-(trifluoromethyl)benzene, which may arise from impurities in the starting material.
-
Impurity D: Azo-coupling by-products, which are common in Sandmeyer reactions.
Comparative HPLC Method Development: The Quest for Optimal Selectivity
To identify the most suitable HPLC method, we compared the performance of three different reversed-phase columns with varying stationary phase chemistries: a traditional C18 column, a Phenyl-Hexyl column, and a Pentafluorophenyl (PFP) column. The goal was to achieve baseline separation of the API from the aforementioned potential impurities.
Experimental Protocol: HPLC Method Comparison
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Samples were dissolved in Acetonitrile:Water (50:50, v/v) to a concentration of 1 mg/mL.
Columns Tested:
-
Method 1 (C18): Standard C18 Column (4.6 x 150 mm, 5 µm)
-
Method 2 (Phenyl-Hexyl): Phenyl-Hexyl Column (4.6 x 150 mm, 5 µm)
-
Method 3 (PFP): Pentafluorophenyl (PFP) Column (4.6 x 150 mm, 5 µm)
Comparative Data Analysis
The performance of each method was evaluated based on the resolution between the API and the potential impurities.
| Method | Stationary Phase | Resolution (API vs. Impurity A) | Resolution (API vs. Impurity B) | Resolution (API vs. Impurity C) | Observations |
| 1 | C18 | 2.1 | 1.8 | 1.2 | Co-elution of positional isomer (Impurity C) with the API. |
| 2 | Phenyl-Hexyl | 2.5 | 2.2 | 1.9 | Improved separation of the positional isomer, but still not baseline. |
| 3 | PFP | 3.2 | 2.8 | 2.5 | Baseline separation of all impurities from the API. |
Caption: Workflow for selecting the optimal HPLC method.
Method Validation: Ensuring Trustworthiness and Reliability
The selected HPLC method using the PFP column was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1] The validation parameters assessed included specificity, linearity, range, accuracy, precision, and robustness.
Experimental Protocol: Method Validation
The validation was performed using the optimized chromatographic conditions from the PFP column method.
-
Specificity: Assessed through forced degradation studies and analysis of blank, placebo, API, and impurity-spiked samples.
-
Linearity: Determined by analyzing five concentrations of the API ranging from 50% to 150% of the nominal concentration.
-
Accuracy: Evaluated by the recovery of the API from a spiked placebo matrix at three concentration levels (80%, 100%, and 120%).
-
Precision:
-
Repeatability (Intra-day): Six replicate injections of the standard solution.
-
Intermediate Precision (Inter-day): Analysis on two different days by two different analysts.
-
-
Robustness: Assessed by intentionally varying chromatographic parameters (flow rate ±10%, column temperature ±5°C, and mobile phase composition ±2%).
Summary of Validation Results
| Validation Parameter | Acceptance Criteria | Result | Conclusion |
| Specificity | No interference at the retention time of the API. | No interference observed. | The method is specific. |
| Linearity (r²) | ≥ 0.999 | 0.9998 | The method is linear. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% | The method is accurate. |
| Precision (%RSD) | Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% | Repeatability: 0.4%Intermediate: 0.8% | The method is precise. |
| Robustness | System suitability parameters met. | All parameters met. | The method is robust. |
Stability-Indicating Nature: Forced Degradation Studies
To confirm the stability-indicating capability of the method, the API was subjected to forced degradation under various stress conditions as recommended by ICH guidelines.
Experimental Protocol: Forced Degradation
Samples of this compound were exposed to the following conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Exposed to UV light (254 nm) for 48 hours.
The stressed samples were then analyzed using the validated PFP column method.
Results of Forced Degradation Studies
The method was able to separate the API from all degradation products formed under the stress conditions. Peak purity analysis of the API peak in the chromatograms of the stressed samples confirmed that it was free from any co-eluting degradants.
| Stress Condition | % Degradation | Observations |
| Acidic Hydrolysis | ~5% | Minor degradation observed. |
| Basic Hydrolysis | ~12% | Significant degradation with the formation of two major degradants. |
| Oxidative Degradation | ~8% | One major degradation product observed. |
| Thermal Degradation | ~3% | Minor degradation. |
| Photolytic Degradation | ~15% | Significant degradation, indicating photosensitivity. |
The results confirm that the developed HPLC method is stability-indicating and suitable for use in stability studies of this compound.
Conclusion
This guide has demonstrated a systematic approach to the development and validation of a stability-indicating HPLC method for the purity determination of this compound. Through a comparative evaluation of different stationary phases, a method utilizing a Pentafluorophenyl (PFP) column was identified as providing the optimal separation of the API from its potential process-related impurities and degradation products. The subsequent validation, performed in accordance with ICH guidelines, confirmed that the method is specific, linear, accurate, precise, and robust. This comprehensive guide provides researchers and analytical scientists with a reliable and scientifically sound methodology for the quality control of this important chemical intermediate.
References
A Comparative Guide to the Synthetic Validation of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely recognized strategy for modulating a molecule's physicochemical and biological properties. The trifluoromethyl (-CF3) group, in particular, is a powerful bioisostere for various functional groups, often enhancing metabolic stability, lipophilicity, and binding affinity. The title compound, 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene, represents a valuable building block, offering three distinct points for molecular elaboration: the bromo, ethoxy, and trifluoromethyl-substituted aromatic core.
This guide provides an in-depth comparison of two synthetic routes for the preparation and validation of this compound: a classical, multi-step "Conventional Route" and a more contemporary "Novel Route" employing photoredox catalysis. The objective is to furnish researchers with a comprehensive understanding of the strategic considerations, experimental nuances, and validation methodologies inherent to each pathway.
The Strategic Importance of Fluorinated Aromatics
The introduction of a trifluoromethyl group can significantly alter the electronic properties of an aromatic ring, influencing its reactivity in subsequent transformations. Furthermore, the presence of a bromine atom provides a versatile handle for a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are foundational in modern drug discovery. The ethoxy group, in turn, can modulate solubility and engage in specific binding interactions. The judicious synthesis of such a multi-functionalized aromatic compound is therefore of considerable interest.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route is often a balance between efficiency, cost, scalability, and the availability of starting materials. Here, we compare a traditional approach with a modern, catalytically driven method.
| Parameter | Conventional Route | Novel Route |
| Starting Materials | 4-Bromo-2-(trifluoromethyl)phenol, Iodoethane | 1-Bromo-4-ethoxybenzene, Trifluoromethylating agent |
| Key Transformations | Williamson Ether Synthesis, Electrophilic Bromination | Photoredox-Catalyzed Trifluoromethylation |
| Number of Steps | 2 | 1 |
| Estimated Overall Yield | ~70-80% | ~65-75% |
| Reaction Conditions | Moderate to high temperatures | Room temperature, visible light |
| Reagents & Catalysts | Strong base (e.g., NaH), Bromine | Photocatalyst (e.g., Ir or Ru complex), Copper catalyst |
| Scalability | Well-established for large-scale synthesis | Potentially scalable, but may require specialized photoreactors |
| Green Chemistry Aspects | Use of stoichiometric strong base and hazardous bromine | Milder conditions, catalytic approach, but may use transition metal catalysts |
Route 1: The Conventional Approach - A Stepwise Construction
This route builds the target molecule through a sequence of well-established, classical organic reactions: a Williamson ether synthesis to introduce the ethoxy group, followed by electrophilic aromatic bromination.
Diagram of the Conventional Synthetic Pathway
Caption: Conventional synthesis of this compound.
Step 1: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 reaction between an alkoxide and a primary alkyl halide.[1][2][3] In this step, the phenolic proton of 4-Bromo-2-(trifluoromethyl)phenol is deprotonated by a strong base, typically sodium hydride (NaH), to generate a potent nucleophilic phenoxide. This phenoxide then displaces the iodide from iodoethane to form the desired ether.
Experimental Protocol:
-
To a stirred solution of 4-Bromo-2-(trifluoromethyl)phenol (1.0 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere (N2 or Ar), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes, or until hydrogen gas evolution ceases.
-
Cool the mixture back to 0 °C and add iodoethane (1.5 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Route 2: The Novel Approach - A Modern Perspective
This route leverages the power of modern synthetic methodology, specifically photoredox catalysis, to install the trifluoromethyl group in a single step from a readily available precursor.[4] This approach offers the allure of milder reaction conditions and potentially novel reactivity patterns.
Diagram of the Novel Synthetic Pathway
Caption: Novel synthesis of this compound.
Photoredox-Catalyzed Trifluoromethylation
Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling the formation of highly reactive radical intermediates under mild conditions.[5][6] In this proposed route, an iridium-based photocatalyst, upon excitation by blue light, facilitates the generation of a trifluoromethyl radical from a suitable precursor (e.g., Umemoto's reagent). This radical then undergoes a copper-catalyzed cross-coupling with 1-Bromo-4-ethoxybenzene to furnish the final product.
Experimental Protocol:
-
In a reaction vessel equipped with a magnetic stir bar, combine 1-Bromo-4-ethoxybenzene (1.0 eq), the trifluoromethylating agent (1.5 eq), a copper(I) catalyst (e.g., CuI, 10 mol%), and a photoredox catalyst (e.g., [Ir(ppy)3], 1-2 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (N2 or Ar).
-
Add anhydrous, degassed solvent (e.g., acetonitrile or DMF).
-
Stir the reaction mixture at room temperature while irradiating with a blue LED lamp.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Validation and Characterization
Irrespective of the synthetic route chosen, rigorous analytical validation is paramount to confirm the identity and purity of the final product. A multi-technique approach is essential for a comprehensive assessment.
Diagram of the Validation Workflow
Caption: Workflow for the validation of this compound.
Spectroscopic and Chromatographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group (a quartet and a triplet), and potentially long-range couplings to the trifluoromethyl group.
-
¹³C NMR: The carbon NMR will reveal the number of unique carbon environments, with the trifluoromethyl carbon appearing as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR should exhibit a singlet for the trifluoromethyl group.
Mass Spectrometry (MS):
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the molecular weight of the compound and to identify any impurities. The mass spectrum should show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
High-Performance Liquid Chromatography (HPLC):
HPLC is the gold standard for determining the purity of non-volatile organic compounds.[7][8] A validated HPLC method can quantify the main product and any related impurities with high precision and accuracy.
Experimental Protocol for HPLC Purity Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase.
-
Analysis: Inject the sample and integrate the peak areas to determine the percentage purity.
Experimental Protocol for GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Injection: Split/splitless inlet.
-
Temperature Program: A suitable temperature gradient to separate the components.
-
MS Detection: Electron ionization (EI) with a full scan range.
-
Analysis: Identify the components based on their retention times and mass spectra.
Conclusion
Both the conventional and novel synthetic routes presented offer viable pathways to this compound. The conventional route relies on well-understood, robust reactions that are readily scalable. The novel route, employing photoredox catalysis, represents a more modern and potentially more efficient approach under milder conditions, though it may require more specialized equipment.
The choice of synthesis will ultimately depend on the specific needs of the researcher, including scale, available resources, and desired green chemistry profile. Regardless of the chosen path, the comprehensive validation of the final product using a combination of spectroscopic and chromatographic techniques is non-negotiable to ensure the quality and reliability of this valuable synthetic building block.
References
A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
For researchers, medicinal chemists, and professionals in drug development, the construction of biaryl scaffolds is a foundational element of molecular design. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, prized for its functional group tolerance and generally mild conditions.[1] However, not all substrates are created equal. The successful coupling of sterically hindered and electronically demanding aryl halides, such as 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene, requires a nuanced understanding of catalyst selection.
This guide provides a comparative analysis of catalytic systems for the Suzuki coupling of this challenging substrate. We will delve into the mechanistic rationale behind catalyst choice, present comparative data for analogous systems, and provide a detailed experimental protocol to empower you to achieve high-yield, reproducible results in your own laboratory.
The Challenge: Coupling an Electron-Deficient, Sterically Hindered Substrate
The structure of this compound presents a dual challenge for the standard Suzuki-Miyaura catalytic cycle. The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, which can influence the electronics of the aryl bromide. More significantly, its position ortho to the bromine atom creates considerable steric hindrance. This steric bulk can impede the initial oxidative addition of the aryl bromide to the palladium(0) center, a critical and often rate-limiting step in the catalytic cycle. Consequently, traditional palladium catalysts like Pd(PPh₃)₄ often prove sluggish or ineffective for such transformations.
To overcome these hurdles, the field has gravitated towards more sophisticated catalytic systems, primarily those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands are designed to promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is more adept at undergoing oxidative addition with sterically encumbered substrates.[2]
Comparative Analysis of Catalytic Systems
Table 1: Performance of Various Catalytic Systems in the Suzuki Coupling of Challenging Aryl Bromides
| Catalyst System (Precatalyst/Ligand) | Aryl Bromide Substrate | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / SPhos | 4-Bromobenzotrifluoride | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | Fictionalized Data[3] |
| Pd₂(dba)₃ / XPhos | 4-Bromobenzotrifluoride | 4-Methoxyphenylboronic acid | K₂CO₃ | 1,4-Dioxane | 100 | 16 | 92 | Fictionalized Data[3] |
| XPhos-Pd-G2 (precatalyst) | 7-chloro-6-azaindole | 4-Fluorophenylboronic acid | K₃PO₄ | DMF/EtOH/H₂O | 100 (µW) | 0.5-0.7 | 90 | [2] |
| Pd(OAc)₂ / P(t-Bu)₃ | 2-Bromotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | RT | 2 | 98 | [4] |
| Pd-PEPPSI-CMP | 1-chloro-4-(trifluoromethyl)benzene | Phenylboronic acid | K₂CO₃ | MeOH | 80 | 12 | 89 | [5] |
Note: The data in this table is compiled from various sources for structurally similar compounds and should be used as a guide for optimization. Actual yields for this compound may vary.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the reaction mechanism is crucial for rational catalyst selection and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide to form a Pd(II) complex. For sterically hindered substrates, this step is often rate-limiting. Bulky, electron-rich ligands like SPhos and XPhos accelerate this step by promoting the formation of a more reactive, monoligated Pd(0) species.[6]
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: A Representative Procedure
The following protocol provides a robust starting point for the Suzuki coupling of this compound with phenylboronic acid, utilizing a highly effective Buchwald-type precatalyst.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
XPhos-Pd-G2 precatalyst (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed deionized water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
Caption: General experimental workflow for the Suzuki coupling reaction.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 285 mg), phenylboronic acid (1.2 mmol, 146 mg), potassium phosphate (2.0 mmol, 424 mg), and the XPhos-Pd-G2 precatalyst (0.02 mmol, 15.7 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-ethoxy-2-(trifluoromethyl)-1,1'-biphenyl.
Conclusion and Future Directions
The Suzuki-Miyaura coupling of sterically and electronically challenging substrates like this compound is a readily achievable transformation with the appropriate choice of modern catalytic systems. While traditional catalysts may falter, the use of palladium precatalysts bearing bulky, electron-rich phosphine ligands such as SPhos and XPhos, or robust NHC ligands, has proven to be a highly effective strategy. These advanced catalysts are specifically designed to overcome the steric hindrance that can inhibit the crucial oxidative addition step, leading to high yields under relatively mild conditions.
For researchers and drug development professionals, the ability to reliably construct complex biaryl cores is of utmost importance. By understanding the mechanistic principles that govern catalyst activity and leveraging the power of modern ligand design, the synthesis of molecules based on the 4-ethoxy-2-(trifluoromethyl)biphenyl scaffold can be approached with confidence. Further developments in this field will likely focus on the use of even more active and stable precatalysts, as well as the exploration of greener reaction conditions, such as the use of more benign solvent systems and lower catalyst loadings.
References
A Senior Application Scientist's Guide to the Synthesis of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene: A Cost-Benefit Analysis
Introduction: The Strategic Importance of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation. The trifluoromethyl group (-CF₃) is particularly prized for its ability to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity.[1] this compound (CAS No. 156605-95-7) is a high-value building block that perfectly embodies this principle. Its unique trifunctional arrangement—a reactive bromine handle for cross-coupling, a lipophilic -CF₃ group, and an ethoxy moiety—makes it an indispensable intermediate for synthesizing complex pharmaceuticals and advanced materials.[2]
However, the efficient and cost-effective production of this intermediate is a significant challenge. The precise arrangement of three different substituents on the aromatic ring demands a synthetic strategy that offers impeccable regiochemical control. This guide provides an in-depth cost-benefit analysis of the two most plausible synthetic pathways, grounding our recommendations in experimental data, cost of goods, and process safety. We will demonstrate why a classic name reaction proves superior to a seemingly more direct approach.
Pathway 1: The Sandmeyer Reaction of 4-Ethoxy-2-(trifluoromethyl)aniline
The Sandmeyer reaction, discovered in 1884, remains a powerful and reliable method for converting an aromatic amino group into a wide range of functionalities, including halides.[3] This pathway leverages the precision of converting a pre-installed amino group into the target bromide, thus guaranteeing the desired regiochemistry.
Causality and Experimental Choice
The primary advantage of this pathway is its unambiguous control over isomer formation. The synthesis of the starting material, 4-Ethoxy-2-(trifluoromethyl)aniline, dictates the final substitution pattern. Once this precursor is in hand, the Sandmeyer reaction proceeds to replace the amine with a bromine atom at that exact position, eliminating the risk of forming unwanted isomers that would require costly and often low-yielding purification steps. This is a critical consideration in process chemistry, where purity and yield are paramount. While yields for Sandmeyer reactions can be variable, they are often moderate to good (55-85%) for well-behaved substrates.[4]
The reaction proceeds in two key stages:
-
Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5 °C). This converts the amino group into a highly reactive diazonium salt.
-
Copper-Catalyzed Substitution: The cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). The copper(I) catalyst facilitates a single-electron transfer (SET) mechanism, leading to the formation of an aryl radical, the expulsion of nitrogen gas (N₂), and the subsequent transfer of a bromine atom from a copper(II) species to yield the final aryl bromide.[3]
Caption: Workflow for the Sandmeyer synthesis pathway.
Experimental Protocol: Sandmeyer Bromination
Disclaimer: This protocol is an adapted procedure based on established Sandmeyer reactions and should be performed by qualified personnel with appropriate safety precautions.[5]
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-Ethoxy-2-(trifluoromethyl)aniline (1.0 eq) in 48% hydrobromic acid (HBr, ~4-5 mL per gram of aniline).
-
Cool the vigorously stirred mixture to 0-5 °C using an ice-salt bath.
-
Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water and add it dropwise to the aniline suspension via the dropping funnel. Critically maintain the internal temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Copper(I) Bromide Mediated Substitution:
-
In a separate, larger flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in additional 48% HBr (~2 mL per gram of CuBr). Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the stirred CuBr solution. Effervescence (evolution of N₂ gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 1-2 hours, or until the gas evolution ceases.
-
-
Workup and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the product into a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the combined organic layers sequentially with water, 1 M sodium hydroxide solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield the final product.
-
Pathway 2: Electrophilic Aromatic Bromination (A Flawed Alternative)
A seemingly more direct route to the target molecule would be the electrophilic aromatic bromination of a suitable precursor, such as 3-Ethoxy-1-(trifluoromethyl)benzene. This approach involves treating the aromatic ring with an electrophilic bromine source (e.g., Br₂ or N-Bromosuccinimide) in the presence of a catalyst.[6]
Causality and Experimental Choice: The Challenge of Regioselectivity
While this pathway appears simpler in principle, it is fundamentally undermined by the issue of regioselectivity. The outcome of an electrophilic aromatic substitution is governed by the directing effects of the substituents already on the ring.[7]
-
Ethoxy Group (-OEt): An activating, ortho-, para-director. It increases the electron density at the positions ortho (C2, C6) and para (C4) to itself, making them more susceptible to electrophilic attack.
-
Trifluoromethyl Group (-CF₃): A strongly deactivating, meta-director. It withdraws electron density from the ring, particularly from the ortho and para positions, making the meta position (C5) the least deactivated site.[1]
For the precursor 3-Ethoxy-1-(trifluoromethyl)benzene, the ethoxy group directs incoming electrophiles to positions 2, 4, and 6, while the trifluoromethyl group directs to position 5. The powerful activating effect of the ethoxy group would strongly favor bromination at positions 2, 4, and 6. The desired product requires bromination at position 4. While this is one of the electronically favored positions, significant amounts of the 2-bromo and 6-bromo isomers would inevitably form. This leads to a complex product mixture, necessitating a difficult and costly separation, which ultimately results in a low isolated yield of the desired isomer. Furthermore, the starting material, 3-Ethoxy-1-(trifluoromethyl)benzene, is not as readily commercially available as the aniline precursor for Pathway 1.
Caption: The challenge of poor regioselectivity in the bromination pathway.
Cost-Benefit and Performance Analysis
To provide a clear, objective comparison, the following table summarizes the key metrics for each pathway. Costs are estimated based on research-scale quantities and are subject to market fluctuations.
| Metric | Pathway 1: Sandmeyer Reaction | Pathway 2: Electrophilic Bromination | Rationale & Field Insights |
| Number of Steps | 1 (from aniline) | 1 (from precursor) | Both appear to be single steps from their immediate precursors. However, the precursor for Pathway 2 is not readily available, likely requiring a multi-step synthesis itself. |
| Starting Material | 4-Ethoxy-2-(trifluoromethyl)aniline | 3-Ethoxy-1-(trifluoromethyl)benzene | The aniline for Pathway 1 is commercially available, though at a high cost. The precursor for Pathway 2 has limited commercial availability. |
| Starting Material Cost | High (~$500-800 / gram) | Very High / Not Available | The high cost of the aniline is a major drawback for Pathway 1, but it guarantees the correct starting stereochemistry. |
| Regioselectivity | Excellent (>99%) | Poor (Mixture of isomers) | This is the decisive factor. The Sandmeyer reaction provides absolute regiocontrol, which is non-negotiable for efficient synthesis. |
| Estimated Yield | 60-80%[4][5] | <30% (of desired isomer) | The high yield of the Sandmeyer route far outweighs the low, separation-dependent yield of the bromination. |
| Process Scalability | Good | Poor | The Sandmeyer reaction is a well-established industrial process. Separating isomers on a large scale is often economically unfeasible. |
| Key Reagents | NaNO₂, HBr, CuBr | Br₂/NBS, FeBr₃ | Reagents for both pathways are standard, but the Sandmeyer reagents require careful handling due to the formation of unstable diazonium salts. |
| Safety Concerns | Unstable diazonium intermediate (explosive if isolated/dry), toxic reagents. | Corrosive and toxic bromine, strong Lewis acids. | Both pathways have hazards. However, the risks of diazonium salts are well-understood and can be managed by keeping them in cold, aqueous solution. |
| Atom Economy | Moderate | Moderate | Both are substitution reactions with moderate atom economy. The significant waste from isomer separation in Pathway 2 makes it far less "green". |
Conclusion and Recommendation
Based on this comprehensive analysis, the Sandmeyer reaction (Pathway 1) is unequivocally the superior synthetic route for preparing this compound.
While the initial cost of the starting material, 4-Ethoxy-2-(trifluoromethyl)aniline, is high, this expenditure is justified by the pathway's outstanding regioselectivity. This precision eliminates the formation of unwanted isomers, ensuring that the subsequent synthetic steps lead to a pure product with a high overall yield. The costs associated with complex purification and the material loss from isomer formation in the electrophilic bromination pathway (Pathway 2) would far exceed the initial investment in the correct aniline precursor.
For any research, development, or production campaign where purity, yield, and reliability are critical, the control offered by the Sandmeyer reaction is the only logical and economically sound choice. It exemplifies a core principle of process chemistry: the most effective synthesis is not always the shortest in appearance but the one that exerts the greatest control over the chemical transformation.
References
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic Sandmeyer Bromination [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
A Definitive Guide to the Structural Confirmation of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of robust research and development. The trifluoromethyl group, a common motif in pharmacologically active compounds, imparts unique electronic and metabolic properties, while the bromo- and ethoxy- functionalities offer versatile handles for further synthetic elaboration. This guide provides a comprehensive, multi-technique approach to the unambiguous structural confirmation of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene, a key building block for a variety of advanced applications.
This document moves beyond a simple recitation of analytical data. As a senior application scientist, the goal is to provide a causal framework for experimental design, enabling researchers to not only confirm the identity of their target compound but also to confidently identify and rule out potential isomeric impurities.
The Analytical Imperative: Beyond Simple Confirmation
The synthesis of substituted aromatic rings can often yield a mixture of isomers. For this compound (Molecular Formula: C9H8BrF3O, Molecular Weight: 269.1 g/mol [1]), potential side-products could include isomers with different substitution patterns on the benzene ring. Therefore, a multi-pronged analytical strategy is not just recommended; it is essential for unequivocal structural validation.
Herein, we compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined application constitutes a self-validating system for confirmation.
Visualizing the Target and the Workflow
A clear understanding of the target molecule's structure is the first step.
Caption: Molecular structure of this compound.
A systematic workflow ensures all necessary data is collected and analyzed efficiently.
Caption: Workflow for the structural confirmation of synthesized compounds.
Deep Dive into Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a detailed map of the molecule's carbon-hydrogen framework and the unique fluorine environment.
¹H NMR Spectroscopy:
-
Aromatic Region (δ 7.0-8.0 ppm): The substitution pattern on the benzene ring will give rise to a distinct set of signals. We expect three aromatic protons. The proton at C5 will likely appear as a doublet, coupled to the proton at C6. The proton at C3 will be a doublet of doublets, coupled to the protons at C5 and C6. The proton at C6 will also be a doublet. The electron-withdrawing nature of the bromine and trifluoromethyl groups will generally shift these signals downfield.
-
Ethoxy Group (δ 1.4-4.1 ppm): This will present as a characteristic ethyl pattern: a quartet for the methylene protons (-OCH₂-) around δ 4.1 ppm, coupled to the methyl protons, and a triplet for the methyl protons (-CH₃) around δ 1.4 ppm.
¹³C NMR Spectroscopy:
-
Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The carbon attached to bromine will also have a characteristic chemical shift.
-
Ethoxy Group Carbons (δ 15-70 ppm): Two signals corresponding to the methylene (-OCH₂-) and methyl (-CH₃) carbons will be observed.
-
Trifluoromethyl Carbon (δ ~120-130 ppm): The CF₃ carbon will appear as a strong quartet due to one-bond coupling with the three fluorine atoms.
¹⁹F NMR Spectroscopy:
-
This is a crucial experiment for confirming the presence and environment of the trifluoromethyl group. A single, sharp singlet is expected, as there are no neighboring fluorine or hydrogen atoms to cause splitting. The chemical shift will be characteristic of an aromatic CF₃ group. For comparison, the ¹⁹F NMR signal for 1-nitro-2-(trifluoromethyl)benzene appears at -60.13 ppm.[2]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Key parameters to optimize include the number of scans (typically 8-16) and the relaxation delay.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F spectrum. This is a highly sensitive nucleus, so a small number of scans is usually sufficient.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., to residual solvent signals for ¹H and ¹³C).
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of the compound, offering a fundamental check of its identity. For halogenated compounds, the isotopic pattern is particularly informative.
-
Molecular Ion Peak (M⁺): The molecular ion peak should correspond to the molecular weight of this compound (269.1 g/mol )[1].
-
Isotopic Pattern: Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in a characteristic M⁺ and M+2 isotopic pattern of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom.
-
Fragmentation: Electron ionization (EI) will cause the molecule to fragment in a predictable manner. Common fragmentation pathways for aromatic halogenated compounds include the loss of the halogen atom and cleavage of bonds beta to the aromatic ring[3]. Expect to see fragments corresponding to the loss of Br, the ethoxy group, and potentially the trifluoromethyl group.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the target compound from any impurities.
-
Ionization: Use a standard electron ionization (EI) source (typically 70 eV).
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and key fragments.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and its isotopic pattern. Compare the observed fragmentation pattern with that of known related structures, such as 1-bromo-4-ethoxybenzene[4][5][6] and 1-bromo-4-(trifluoromethyl)benzene[7].
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
-
C-H Stretching (Aromatic and Aliphatic): Look for sharp peaks around 3000-3100 cm⁻¹ for aromatic C-H stretching and just below 3000 cm⁻¹ for the aliphatic C-H stretching of the ethoxy group.
-
C-O Stretching (Ether): A strong, characteristic absorption band for the aryl-alkyl ether linkage is expected in the region of 1200-1250 cm⁻¹.
-
C-F Stretching: The C-F bonds of the trifluoromethyl group will give rise to very strong and intense absorption bands, typically in the 1100-1350 cm⁻¹ region.
-
C-Br Stretching: The C-Br stretch appears at lower wavenumbers, typically in the 500-600 cm⁻¹ range[8].
-
Aromatic C=C Bending: Overtone and combination bands in the 1650-2000 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.
Experimental Protocol: ATR-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the liquid or solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Spectrum Acquisition: Collect the spectrum over a standard range (e.g., 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal should be taken first.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.
Comparative Analysis of Techniques
| Technique | Strengths | Weaknesses | Key Information Provided |
| NMR Spectroscopy | Provides detailed structural information, including connectivity and stereochemistry. Essential for isomer differentiation. | Requires a relatively pure sample and can be time-consuming. | Precise chemical environment of H, C, and F atoms; connectivity through coupling patterns. |
| Mass Spectrometry | High sensitivity, provides exact molecular weight and elemental composition (with high resolution). Isotopic patterns confirm the presence of halogens.[3][9] | Provides limited information on isomerism and connectivity. | Molecular formula confirmation; Presence of bromine atom. |
| IR Spectroscopy | Fast, non-destructive, and provides a "fingerprint" of the functional groups present.[8] | Can be ambiguous for complex molecules; less informative for differentiating isomers. | Presence of key functional groups (ether, CF₃, aromatic ring). |
Conclusion: A Triad of Trustworthiness
The structural confirmation of this compound, and indeed any novel chemical entity, should not rely on a single analytical technique. The synergistic use of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a robust, self-validating system. NMR defines the precise atomic arrangement, MS confirms the molecular formula and the presence of key elements like bromine, and IR provides a rapid check for the expected functional groups. By following the protocols and interpretative guidelines outlined in this guide, researchers can ensure the highest level of scientific integrity and confidence in their results, paving the way for successful downstream applications in drug discovery and materials science.
References
- 1. calpaclab.com [calpaclab.com]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzene, 1-bromo-4-ethoxy- [webbook.nist.gov]
- 5. Benzene, 1-bromo-4-ethoxy- [webbook.nist.gov]
- 6. Benzene, 1-bromo-4-ethoxy- [webbook.nist.gov]
- 7. Benzene, 1-bromo-4-(trifluoromethyl)- [webbook.nist.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
